molecular formula C7H7Cl2N B1337920 2,4-Dichloro-3,6-dimethylpyridine CAS No. 83791-90-6

2,4-Dichloro-3,6-dimethylpyridine

Cat. No.: B1337920
CAS No.: 83791-90-6
M. Wt: 176.04 g/mol
InChI Key: YGUQXFNMLHUBNR-UHFFFAOYSA-N
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Description

2,4-Dichloro-3,6-dimethylpyridine is a useful research compound. Its molecular formula is C7H7Cl2N and its molecular weight is 176.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-3,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-4-3-6(8)5(2)7(9)10-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUQXFNMLHUBNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)Cl)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454598
Record name 2,4-Dichloro-3,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83791-90-6
Record name 2,4-Dichloro-3,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-3,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide outlines a proposed synthetic pathway for 2,4-dichloro-3,6-dimethylpyridine, a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. Due to the absence of a direct, documented synthesis in the current literature, this guide presents a rational, multi-step approach commencing from the commercially available starting material, 3,5-lutidine (3,5-dimethylpyridine). The core of this proposed synthesis involves the activation of the pyridine ring through N-oxidation, followed by a regioselective dichlorination and subsequent deoxygenation to yield the target compound.

Proposed Synthesis Pathway

The synthesis of this compound can be strategically executed in three principal stages:

  • N-Oxidation of 3,5-Lutidine: The initial step involves the oxidation of the nitrogen atom in the pyridine ring of 3,5-lutidine to form 3,5-dimethylpyridine N-oxide. This transformation activates the pyridine ring for subsequent electrophilic substitution and influences the regioselectivity of the chlorination step.

  • Chlorination of 3,5-Dimethylpyridine N-oxide: The introduction of two chlorine atoms at the 2- and 4-positions of the activated pyridine ring is the crucial step. The electron-donating methyl groups at the 3- and 5-positions, in concert with the N-oxide functionality, are expected to direct the electrophilic chlorinating agent to the desired positions.

  • Deoxygenation of this compound N-oxide: The final step involves the removal of the oxygen atom from the N-oxide to furnish the target this compound.

This proposed pathway is illustrated in the following workflow diagram:

Synthesis_Pathway Start 3,5-Lutidine Intermediate1 3,5-Dimethylpyridine N-oxide Start->Intermediate1 N-Oxidation Intermediate2 This compound N-oxide Intermediate1->Intermediate2 Dichlorination Product This compound Intermediate2->Product Deoxygenation

Figure 1: Proposed synthesis workflow for this compound.

Experimental Protocols

The following sections provide detailed, plausible experimental methodologies for each step of the proposed synthesis, based on analogous reactions reported in the scientific literature.

Step 1: N-Oxidation of 3,5-Lutidine

The N-oxidation of 3,5-lutidine can be achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

Experimental Protocol (using m-CPBA):

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-lutidine (1.0 eq.) in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of m-CPBA (1.1 to 1.5 eq.) in the same solvent to the cooled solution of 3,5-lutidine over a period of 30-60 minutes with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.

  • Separate the organic layer, and extract the aqueous layer with the chlorinated solvent.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 3,5-dimethylpyridine N-oxide. The product can be further purified by recrystallization or column chromatography.

Step 2: Chlorination of 3,5-Dimethylpyridine N-oxide

The dichlorination of 3,5-dimethylpyridine N-oxide can be performed using a variety of chlorinating agents, with phosphorus oxychloride (POCl₃) being a common choice for achieving chlorination at the 2- and 4-positions of pyridine N-oxides.

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, place 3,5-dimethylpyridine N-oxide (1.0 eq.).

  • Carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 eq.) to the flask at room temperature.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to decompose the excess POCl₃.

  • Neutralize the acidic solution by the slow addition of a base, such as sodium carbonate or a concentrated sodium hydroxide solution, while keeping the mixture cool in an ice bath.

  • Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound N-oxide. Purification can be achieved by column chromatography.

Step 3: Deoxygenation of this compound N-oxide

The deoxygenation of the N-oxide can be accomplished using various reducing agents, such as phosphorus trichloride (PCl₃). In some cases, the use of POCl₃ in the chlorination step may also lead to concurrent deoxygenation, potentially simplifying the overall process.

Experimental Protocol:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the crude this compound N-oxide (1.0 eq.) in an inert solvent like chloroform or toluene.

  • Cool the solution to 0 °C.

  • Slowly add phosphorus trichloride (PCl₃) (1.1-1.5 eq.) to the solution with stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Upon completion, cool the reaction mixture and cautiously pour it into a cold, saturated aqueous solution of sodium bicarbonate to neutralize the acidic components.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude this compound.

  • The final product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Data Presentation

The following table summarizes the expected reagents, conditions, and hypothetical yields for the proposed synthesis of this compound. These values are based on typical outcomes for analogous reactions reported in the literature and should be considered as estimates.

StepStarting MaterialReagents and SolventsReaction ConditionsProductHypothetical Yield (%)
13,5-Lutidinem-CPBA, Dichloromethane0 °C to RT, 12-24 h3,5-Dimethylpyridine N-oxide85-95
23,5-Dimethylpyridine N-oxidePhosphorus oxychloride (POCl₃)Reflux (105-110 °C), 4-8 hThis compound N-oxide60-75
3This compound N-oxidePhosphorus trichloride (PCl₃), ChloroformReflux, 2-4 hThis compound70-85

Logical Relationships in the Synthesis

The logical progression of the synthesis is based on established principles of organic chemistry, particularly the chemistry of pyridine and its derivatives.

Logical_Relationship cluster_0 Activation cluster_1 Functionalization cluster_2 Final Product Formation Start 3,5-Lutidine (Electron-rich pyridine) Activation N-Oxidation (Increases reactivity at C2/C4/C6) Start->Activation Intermediate1 3,5-Dimethylpyridine N-oxide (Activated Intermediate) Activation->Intermediate1 Chlorination Electrophilic Chlorination (Directed by Me and N-O groups) Intermediate1->Chlorination Intermediate2 This compound N-oxide (Chlorinated Intermediate) Chlorination->Intermediate2 Deoxygenation Deoxygenation (Removal of activating group) Intermediate2->Deoxygenation Product Product Deoxygenation->Product Final Product

Figure 2: Logical relationships in the proposed synthesis pathway.

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of this compound. Researchers and drug development professionals can use this proposed pathway as a starting point for their synthetic efforts, with the understanding that optimization of reaction conditions will be necessary to achieve the desired outcomes. Standard laboratory safety procedures should be strictly followed when handling the described reagents.

physical and chemical properties of 2,4-Dichloro-3,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 2,4-Dichloro-3,6-dimethylpyridine (CAS No. 83791-90-6). Due to the limited availability of specific experimental data for this compound, this guide leverages information from structurally similar molecules to offer a predictive profile. It includes a summary of known and analogous physical constants, spectral data interpretation, proposed synthesis and purification methodologies, and a discussion on the potential, though currently uncharacterized, biological significance. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug discovery involving chlorinated pyridine scaffolds.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound2,4-Dimethylpyridine (Lutidine)[1]2,4-Dichloro-6-methylpyrimidine[2]
CAS Number 83791-90-6[3][4]108-47-45424-21-5
Molecular Formula C₇H₇Cl₂N[4]C₇H₉NC₅H₄Cl₂N₂
Molecular Weight 176.04 g/mol [4]107.15 g/mol 163.00 g/mol
Appearance Not specifiedClear oily liquidSolid
Melting Point Not available-60 °C (lit.)44-47 °C (lit.)
Boiling Point Not available159 °C (lit.)219 °C (lit.)
Density Not available0.927 g/mL at 25 °C (lit.)Not available
Solubility Not availableSoluble in water, ethanol[5]Not available

Spectral Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. While specific spectra for this compound are not publicly available, chemical database entries indicate their existence.[6] The expected spectral characteristics are outlined below.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Expected Features
¹H NMR Two singlets for the two methyl groups (CH₃) and one singlet for the aromatic proton (H-5). The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the pyridine ring.
¹³C NMR Seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule. The carbons attached to chlorine atoms (C-2 and C-4) would show significant downfield shifts. The chemical shifts of the methyl carbons and the remaining aromatic carbons would also be characteristic.
Mass Spectrometry The mass spectrum would show a molecular ion peak (M⁺) and characteristic isotopic peaks for the two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in M⁺, [M+2]⁺, and [M+4]⁺ peaks with a distinctive intensity ratio.
Infrared (IR) Characteristic absorption bands for C-H stretching of the methyl and aromatic protons, C=C and C=N stretching vibrations of the pyridine ring, and C-Cl stretching vibrations.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly documented in readily accessible literature. However, established methods for the synthesis and purification of related chlorinated pyridines can be adapted.

Proposed Synthesis Pathway

A plausible synthetic route to this compound could involve the chlorination of a suitable lutidine precursor. A general approach is outlined below, based on known pyridine chemistry.

Synthesis_Pathway 2,6-Lutidine 2,6-Lutidine Intermediate_1 Lutidine N-oxide 2,6-Lutidine->Intermediate_1 Oxidation (e.g., m-CPBA) Intermediate_2 4-Hydroxy-3,6-dimethylpyridine Intermediate_1->Intermediate_2 Rearrangement (e.g., Ac₂O, heat) Target This compound Intermediate_2->Target Chlorination (e.g., POCl₃, PCl₅)

A proposed multi-step synthesis of this compound.

Experimental Workflow for Synthesis:

Synthesis_Workflow cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Hydroxylation cluster_step3 Step 3: Dichlorination Start Dissolve 2,6-Lutidine in a suitable solvent (e.g., DCM) Add_Oxidant Add oxidizing agent (e.g., m-CPBA) portion-wise at 0 °C Start->Add_Oxidant Stir_1 Stir at room temperature until reaction completion (monitored by TLC) Add_Oxidant->Stir_1 Workup_1 Aqueous workup to remove excess oxidant and acid Stir_1->Workup_1 Product_1 Isolate Lutidine N-oxide Workup_1->Product_1 Start_2 Reflux Lutidine N-oxide in Acetic Anhydride Product_1->Start_2 Hydrolysis Hydrolyze the acetate intermediate (acidic or basic conditions) Start_2->Hydrolysis Product_2 Isolate 4-Hydroxy-3,6-dimethylpyridine Hydrolysis->Product_2 Start_3 Heat 4-Hydroxy-3,6-dimethylpyridine with a chlorinating agent (e.g., POCl₃/PCl₅) Product_2->Start_3 Quench Carefully quench the reaction mixture with ice water Start_3->Quench Extract Extract the product with an organic solvent Quench->Extract Purify Purify by distillation or chromatography Extract->Purify Final_Product Obtain 2,4-Dichloro-3,6- dimethylpyridine Purify->Final_Product

A detailed workflow for the proposed synthesis of this compound.
Purification

Purification of the crude product can be achieved through standard laboratory techniques. The choice of method will depend on the nature of the impurities.

Purification Workflow:

G A Crude Product B Liquid-Liquid Extraction (e.g., with dilute HCl) A->B Initial Cleanup C Column Chromatography (Silica gel) B->C For non-polar impurities D Recrystallization or Vacuum Distillation B->D If chromatography is not needed C->D Final Polishing E Pure this compound D->E High Purity Product

A general purification workflow for this compound.

General Protocol for Acid-Base Extraction:

  • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Extract the organic solution with aqueous hydrochloric acid (e.g., 1 M HCl). The basic pyridine compound will move to the aqueous layer as its hydrochloride salt.

  • Wash the acidic aqueous layer with the organic solvent to remove any neutral impurities.

  • Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to a pH > 9.

  • Extract the liberated free base into an organic solvent.

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no specific information in the public domain regarding the biological activity or associated signaling pathways of this compound.

However, the chlorinated pyridine scaffold is a common feature in many biologically active molecules, including pharmaceuticals and agrochemicals. The presence of chlorine atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Potential Areas of Investigation:

  • Antimicrobial Activity: Halogenated heterocyclic compounds are known to exhibit antibacterial and antifungal properties.

  • Enzyme Inhibition: The pyridine ring can act as a bioisostere for other aromatic systems and may interact with the active sites of various enzymes.

  • Agrochemical Potential: Many pesticides and herbicides contain chlorinated pyridine rings.

Further research is required to elucidate any potential biological effects of this compound.

Biological_Activity_Logic Compound This compound Screening Biological Screening Assays Compound->Screening Activity Observed Biological Activity Screening->Activity Positive Result No_Activity No Significant Activity Screening->No_Activity Negative Result Target_ID Target Identification Activity->Target_ID Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis Lead_Compound Potential Lead Compound Pathway_Analysis->Lead_Compound

A logical workflow for the future investigation of biological activity.

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for structurally related compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a chemical compound for which detailed experimental data is scarce. This guide has provided a summary of its known identifiers and has offered predictive insights into its physical and spectral properties based on analogous structures. Furthermore, plausible methodologies for its synthesis and purification have been outlined to aid researchers in their work with this and related compounds. The complete lack of data on its biological activity highlights a significant knowledge gap and an opportunity for future research to explore the potential applications of this molecule in various scientific fields.

References

An In-depth Technical Guide to 2,4-Dichloro-3,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 83791-90-6[1][2]

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2,4-Dichloro-3,6-dimethylpyridine, a halogenated heterocyclic compound. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds to offer insights into its properties, potential synthesis, and applications in medicinal chemistry. The primary utility of this compound is as a chemical building block for the synthesis of more complex molecules in drug discovery and materials science.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively documented in publicly accessible literature. The table below provides its basic calculated properties and includes experimental data for related pyridine derivatives to offer a comparative context for researchers.

PropertyThis compound2,4-Lutidine (2,4-Dimethylpyridine)2,6-Lutidine (2,6-Dimethylpyridine)2,4-Dichloro-6-methylpyrimidine
CAS Number 83791-90-6108-47-4108-48-55424-21-5
Molecular Formula C₇H₇Cl₂NC₇H₉NC₇H₉NC₅H₄Cl₂N₂
Molecular Weight ( g/mol ) 176.04107.15107.153163.00
Melting Point (°C) Data not available-60-5.844-47
Boiling Point (°C) Data not available159144219
Density (g/mL) Data not available0.927 @ 25°C0.9252 @ 20°CData not available
Appearance Data not availableColorless liquidColorless oily liquidSolid

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Direct Chlorination of 3,6-Lutidine

The most direct conceptual pathway to this compound is the electrophilic chlorination of 2,5-dimethylpyridine (also known as 2,5-lutidine). The methyl groups are activating and direct electrophiles to the ortho and para positions. The nitrogen atom deactivates the ring, particularly at the 2, 4, and 6 positions. The interplay of these electronic effects would determine the final isomeric distribution. Achieving regioselectivity for the 2,4-dichloro product would likely require careful optimization of reaction conditions.

G cluster_0 Proposed Synthesis of this compound start 2,5-Dimethylpyridine (2,5-Lutidine) product This compound + Other Isomers start->product Chlorination reagent Chlorinating Agent (e.g., Cl₂, SO₂Cl₂, NCS) Lewis Acid Catalyst (optional) reagent->product purification Purification (e.g., Chromatography, Distillation) product->purification final Isolated this compound purification->final

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol for Chlorination of a Lutidine

This is a generalized protocol and requires optimization for the specific target molecule. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2,5-Dimethylpyridine (starting material)

  • Chlorinating agent (e.g., N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄))

  • Inert gas (Nitrogen or Argon)

  • Aqueous sodium bicarbonate solution

  • Aqueous sodium thiosulfate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A dry, round-bottom flask is charged with 2,5-dimethylpyridine and the anhydrous solvent under an inert atmosphere. The flask is cooled in an ice bath (0 °C).

  • Addition of Chlorinating Agent: The chlorinating agent (e.g., NCS, 2.2 equivalents) is added portion-wise to the stirred solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, the reaction is quenched by the slow addition of aqueous sodium thiosulfate solution, followed by aqueous sodium bicarbonate solution to neutralize any acid.

  • Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two more times with the organic solvent.

  • Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to isolate the desired this compound isomer.

Applications in Drug Discovery and Medicinal Chemistry

While direct biological activity data for this compound is scarce, its structure is of significant interest to medicinal chemists. The pyridine scaffold is a "privileged structure" found in numerous FDA-approved drugs. Halogen atoms, particularly chlorine, can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with protein targets.

The primary application of this compound is as a versatile synthetic intermediate. The two chlorine atoms offer sites for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the systematic construction of a library of novel compounds for biological screening.

G cluster_1 Conceptual Drug Discovery Workflow start This compound (Building Block) reaction1 Suzuki Coupling (C-C bond formation) start->reaction1 R-B(OH)₂ Pd catalyst reaction2 Buchwald-Hartwig Amination (C-N bond formation) start->reaction2 R₂NH Pd catalyst reaction3 Nucleophilic Substitution (C-O, C-S bond formation) start->reaction3 Nu-H Base library Diverse Compound Library reaction1->library reaction2->library reaction3->library screening High-Throughput Screening (HTS) (e.g., Kinase, GPCR panels) library->screening hit Hit Identification screening->hit lo Lead Optimization (SAR Studies) hit->lo candidate Drug Candidate lo->candidate

Caption: Use of this compound in a drug discovery workflow.

Safety and Handling

Safety data for this compound is not widely available. However, based on structurally similar compounds like other dichloropyridines, it should be handled with care. It is predicted to be an irritant to the skin, eyes, and respiratory system. Standard laboratory safety precautions, including the use of gloves, safety glasses, and a lab coat, are essential. All manipulations should be performed in a chemical fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a chemical intermediate with considerable potential for applications in synthetic and medicinal chemistry. While direct experimental data on its properties and biological activities are limited, its structure provides a valuable platform for the generation of diverse molecular entities. The synthetic protocols and conceptual workflows presented in this guide are intended to provide a foundational resource for researchers aiming to utilize this and similar halogenated pyridine building blocks in their research and development programs.

References

Spectroscopic Profile of 2,4-Dichloro-3,6-dimethylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,4-Dichloro-3,6-dimethylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols for these analytical techniques. This document is intended to serve as a valuable resource for the structural characterization and analysis of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential analytical technique for elucidating the molecular structure of organic compounds. Based on the analysis of structurally similar compounds, the following ¹H and ¹³C NMR spectral data are predicted for this compound.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the aromatic proton and the two methyl groups.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Ar-H7.0 - 7.5Singlet1H
CH₃ (at C3)2.3 - 2.6Singlet3H
CH₃ (at C6)2.5 - 2.8Singlet3H
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity of the chlorine and nitrogen atoms, as well as the methyl substituents.

Carbon Predicted Chemical Shift (δ, ppm)
C2150 - 155
C3130 - 135
C4145 - 150
C5120 - 125
C6155 - 160
CH₃ (at C3)18 - 22
CH₃ (at C6)20 - 25
Experimental Protocol for NMR Data Acquisition

The following is a general protocol for obtaining high-resolution NMR spectra of a solid organic compound like this compound.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K.

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Spectral Width: 0-200 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants (for ¹H NMR) to assign the signals to the respective nuclei.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the pyridine ring and the carbon-chlorine bonds.

Predicted IR Absorption Data
Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
C-H stretching (aromatic)3000 - 3100Medium
C-H stretching (methyl)2850 - 3000Medium
C=C and C=N stretching (pyridine ring)1400 - 1600Strong, multiple bands
C-H bending (methyl)1375 - 1450Medium
C-Cl stretching600 - 800Strong
Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

Sample Preparation:

  • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar and pestle. The mixture should be a fine, homogenous powder.

  • Transfer a portion of the powdered mixture to a pellet-forming die.

Pellet Formation:

  • Assemble the die and apply pressure (typically 8-10 tons) using a hydraulic press for several minutes.

  • Carefully release the pressure and extract the thin, transparent or translucent KBr pellet.

Data Acquisition:

  • Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Acquire a background spectrum of the empty sample compartment to correct for atmospheric CO₂ and water vapor.

  • Acquire the sample spectrum.

  • Process the spectrum by performing a background subtraction.

  • Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic isotopic patterns due to the presence of two chlorine atoms.

Ion Predicted m/z Relative Abundance Notes
[M]⁺191HighMolecular ion with two ³⁵Cl atoms.
[M+2]⁺193~65% of [M]⁺Molecular ion with one ³⁵Cl and one ³⁷Cl atom.
[M+4]⁺195~10% of [M]⁺Molecular ion with two ³⁷Cl atoms.
[M-CH₃]⁺176/178/180ModerateLoss of a methyl group.
[M-Cl]⁺156/158ModerateLoss of a chlorine atom.
[M-HCl]⁺155/157LowLoss of HCl.
Experimental Protocol for Mass Spectrometry Data Acquisition

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition (Electron Ionization - GC-MS):

  • Gas Chromatograph (GC):

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.

    • Use a suitable capillary column (e.g., DB-5ms) to separate the analyte from any impurities.

    • Employ a temperature program to elute the compound of interest.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: A suitable mass range to detect the molecular ion and expected fragments (e.g., m/z 50-300).

    • Data Acquisition: Acquire mass spectra across the GC elution profile.

Data Analysis:

  • Identify the chromatographic peak corresponding to this compound.

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak and analyze its isotopic pattern to confirm the presence of two chlorine atoms.

  • Propose structures for the major fragment ions to support the molecular structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow Sample Compound Synthesis & Purification Prep Sample Preparation (Dissolving/Pelletizing) Sample->Prep Purity Check NMR_acq NMR Data Acquisition (¹H, ¹³C) Prep->NMR_acq IR_acq IR Data Acquisition Prep->IR_acq MS_acq MS Data Acquisition Prep->MS_acq NMR_proc NMR Data Processing & Analysis NMR_acq->NMR_proc IR_proc IR Data Processing & Analysis IR_acq->IR_proc MS_proc MS Data Processing & Analysis MS_acq->MS_proc Structure Structural Elucidation & Confirmation NMR_proc->Structure IR_proc->Structure MS_proc->Structure Report Technical Report & Data Archiving Structure->Report

Caption: General workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Solubility of 2,4-Dichloro-3,6-dimethylpyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2,4-Dichloro-3,6-dimethylpyridine, a substituted pyridine derivative of interest in chemical synthesis and potentially in the development of new chemical entities. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound in organic solvents. Consequently, this document provides a detailed, robust experimental protocol for the determination of its solubility. The methodologies outlined are standard in the field and designed to yield reliable and reproducible data essential for process development, formulation, and analytical method design. This guide also includes a visual workflow to aid in the planning and execution of these experimental procedures.

Introduction to this compound

This compound is a halogenated and alkylated pyridine derivative. Such compounds are often key intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The chlorine and methyl substituents on the pyridine ring influence its physicochemical properties, such as polarity, melting point, and, critically, its solubility in various media. Understanding the solubility of this compound in a range of organic solvents is fundamental for its application in synthetic chemistry, enabling informed decisions on solvent selection for reactions, crystallization, and purification processes.

Physicochemical Properties

While quantitative solubility data is not available in the reviewed literature, some basic physical properties are known and are presented below.

PropertyValueReference
CAS Number 83791-90-6[1][2]
Molecular Formula C₇H₇Cl₂NCalculated
Molecular Weight 176.05 g/mol Calculated

Note: Further experimental determination of properties such as melting point, boiling point, and logP would be beneficial for a complete solubility profile.

Quantitative Solubility Data

A thorough search of scientific databases and chemical supplier information did not yield specific quantitative data on the solubility of this compound in various organic solvents. The absence of this data necessitates experimental determination to support any research or development activities. The following sections provide a detailed protocol for this purpose.

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a reliable and straightforward approach to determine the solubility of a solid compound in a given solvent. It involves the preparation of a saturated solution, followed by the quantitative analysis of the solute concentration.

4.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • Drying oven or vacuum desiccator

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of pre-weighed glass vials. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

    • Accurately add a known volume or mass of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that solubility equilibrium is reached. A preliminary study may be required to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • For finer suspensions, centrifugation of the vials can be employed to ensure complete separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed/pre-cooled pipette to match the equilibration temperature.

    • Transfer the aliquot to a pre-weighed, dry container (e.g., a clean vial or evaporating dish).

    • Record the exact volume or mass of the transferred saturated solution.

  • Solvent Evaporation and Quantification:

    • Evaporate the solvent from the container under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is fully evaporated, dry the container with the solid residue to a constant weight in a vacuum desiccator.

    • Weigh the container with the dried solute. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved this compound.

4.3. Calculation of Solubility

The solubility can be expressed in various units. A common representation is grams of solute per 100 mL of solvent ( g/100 mL).

Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of solvent used (mL)) * 100

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of solubility using the gravimetric method.

experimental_workflow start Start: Obtain Pure This compound and Solvents prep_vials Prepare Vials: Add excess solid to vials start->prep_vials add_solvent Add a known volume/mass of organic solvent prep_vials->add_solvent equilibrate Equilibrate: Agitate at constant temperature (24-48 hours) add_solvent->equilibrate phase_separation Phase Separation: Allow solid to settle or centrifuge equilibrate->phase_separation sample Sample Supernatant: Withdraw a known volume of the clear saturated solution phase_separation->sample evaporate Evaporate Solvent: Dry the sample to isolate the dissolved solute sample->evaporate weigh Quantify: Weigh the dried solute evaporate->weigh calculate Calculate Solubility: (e.g., g/100 mL) weigh->calculate end End: Report Solubility Data calculate->end

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents is not currently prevalent in accessible literature, this guide provides the necessary framework for researchers to determine this crucial parameter. The provided gravimetric method is a fundamental and accurate technique that will yield the data required for effective process design, optimization of reaction conditions, and the development of purification and formulation strategies. It is strongly recommended that researchers perform these experiments under their specific laboratory conditions to obtain the most relevant and accurate solubility profiles for their applications.

References

An In-depth Technical Guide to the Potential Applications of 2,4-Dichloro-3,6-dimethylpyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] This technical guide focuses on the untapped potential of a specific derivative, 2,4-Dichloro-3,6-dimethylpyridine, as a versatile building block for novel drug candidates. While direct biological data for this compound is limited in current literature, its structural features—a di-chlorinated pyridine ring substituted with two methyl groups—suggest significant promise. The chlorine atoms at the 2- and 4-positions serve as reactive handles for regioselective functionalization, enabling the synthesis of diverse compound libraries. The dimethyl substitution pattern can influence solubility, metabolic stability, and target engagement. This document provides an in-depth analysis of the inferred medicinal chemistry applications of this compound, detailed hypothetical experimental protocols for its derivatization, and visualizations of relevant biological pathways and discovery workflows to guide future research and development efforts.

Introduction: The Pyridine Scaffold and the Promise of this compound

The pyridine ring is considered a "privileged scaffold" in drug discovery, present in a wide array of FDA-approved drugs targeting a multitude of diseases, from cancers to infectious diseases and cardiovascular conditions.[1][2] Its heteroaromatic nature allows it to engage in various non-covalent interactions with biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions.

This compound is a functionalized pyridine derivative that, while not extensively studied, presents a compelling starting point for medicinal chemistry campaigns. The two chlorine atoms offer sites for predictable and selective chemical modifications, such as cross-coupling and nucleophilic aromatic substitution reactions.[4][5] This allows for the systematic exploration of chemical space around the core scaffold. The methyl groups can provide beneficial steric and electronic properties, potentially enhancing binding affinity and pharmacokinetic profiles of derivative compounds.

This guide will explore the potential of this scaffold by drawing parallels with structurally related and well-documented pyridine derivatives, particularly in the context of kinase inhibition and other therapeutic areas where substituted pyridines have proven effective.

Chemical Synthesis and Reactivity

While a specific, detailed synthesis of this compound is not widely published in the context of medicinal chemistry, a plausible route can be inferred from established pyridine synthesis methodologies. A potential synthetic workflow is outlined below.

G cluster_synthesis Plausible Synthetic Pathway cluster_reactivity Key Reactivity for Diversification Start 3,5-Dimethylpyridine N_Oxide 3,5-Dimethylpyridine N-oxide Start->N_Oxide Oxidation (e.g., m-CPBA) Chlorination This compound N_Oxide->Chlorination Chlorination (e.g., POCl3) Scaffold This compound Suzuki Suzuki-Miyaura Coupling (C-C bond formation) Scaffold->Suzuki Pd-catalyzed + Boronic Acid SNAr Nucleophilic Aromatic Substitution (C-N, C-O, C-S bond formation) Scaffold->SNAr + Nucleophile (Amine, Alcohol, Thiol) Library Diverse Compound Library Suzuki->Library SNAr->Library

Caption: Synthetic pathway and reactivity of this compound.

The dichloropyridine core is amenable to a variety of synthetic transformations. The chlorine at the 4-position is generally more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the 2-position, allowing for selective functionalization.[6] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce aryl or heteroaryl moieties at either chlorinated position, often with selectivity controlled by the choice of catalyst and reaction conditions.[7][8]

Potential Therapeutic Applications

Kinase Inhibitors

A significant number of small molecule kinase inhibitors feature a di-substituted heterocyclic core, which often serves as a "hinge-binding" motif, anchoring the inhibitor to the ATP-binding site of the kinase.[6] Dichloropyrimidine and dichloropyridine scaffolds are common starting points for the synthesis of such inhibitors.[5][9] It is therefore highly probable that derivatives of this compound could be potent and selective kinase inhibitors.

One of the most well-known targets for such scaffolds is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose dysregulation is implicated in various cancers.[10]

EGFR_Pathway EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Adaptor Adaptor Proteins (Grb2, Sos) Dimerization->Adaptor PI3K PI3K Dimerization->PI3K Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor Potential Inhibitor (Derivative of This compound) Inhibitor->Dimerization Inhibits Kinase Activity

Caption: Simplified EGFR signaling pathway targeted by kinase inhibitors.

Derivatives of this compound could be synthesized to target the ATP-binding pocket of EGFR and other kinases. The table below presents data for a known kinase inhibitor, Pazopanib, which features a related dichloropyrimidine scaffold, illustrating the potency that can be achieved with such structures.

Compound Target Kinase IC50 (nM) Cell Line Cellular Potency (IC50, nM)
PazopanibVEGFR230HUVEC8
PazopanibPDGFRβ84--
Pazopanibc-Kit74--
(Data for illustrative purposes, adapted from publicly available sources)
Other Potential Therapeutic Areas

Beyond kinase inhibition, substituted dimethylpyridines have shown promise in other therapeutic areas. For instance, certain dimethylpyridine derivatives have been investigated for their anti-tubercular and anti-inflammatory activities.[11] This suggests that libraries derived from this compound could be screened against a broader range of biological targets.

Experimental Protocols (Hypothetical)

The following are detailed, hypothetical protocols for the functionalization of this compound, based on standard procedures for similar substrates.[7][12][13]

Protocol 1: C4-Selective Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a 4-aryl-2-chloro-3,6-dimethylpyridine derivative.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Standard glassware for inert atmosphere reactions, magnetic stirrer, heating mantle.

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add 1,4-dioxane and water via syringe.

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 8-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-2-chloro-3,6-dimethylpyridine.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine

Objective: To synthesize a 4-amino-2-chloro-3,6-dimethylpyridine derivative.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Primary or secondary amine (1.1 mmol, 1.1 equiv.)

  • Diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 equiv.)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (5 mL)

  • Standard glassware, magnetic stirrer, heating mantle.

Procedure:

  • To a round-bottom flask, add this compound and the chosen solvent (DMF or DMSO).

  • Add the amine and DIPEA to the stirred solution.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-8 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired 4-amino-2-chloro-3,6-dimethylpyridine.

Drug Discovery and Development Workflow

The integration of a novel scaffold like this compound into a drug discovery program follows a well-established workflow.

DrugDiscoveryWorkflow cluster_Discovery Early Discovery cluster_Optimization Lead Optimization cluster_Development Preclinical & Clinical Development Target_ID Target Identification & Validation Scaffold_Select Scaffold Selection (this compound) Library_Synth Library Synthesis (Suzuki, SNAr, etc.) Scaffold_Select->Library_Synth Screening High-Throughput Screening (HTS) Library_Synth->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_to_Lead Hit-to-Lead Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Opt ADME_Tox ADME/Tox Profiling Lead_Opt->ADME_Tox Preclinical Preclinical Studies (In vivo models) ADME_Tox->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical

Caption: General drug discovery workflow utilizing a novel chemical scaffold.

This process begins with the identification of a biological target and progresses through library synthesis, screening, and optimization to identify a clinical candidate.[14][15][16][17][18]

Conclusion

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. Its di-chloro substitution provides a versatile platform for the synthesis of diverse compound libraries through established chemical methodologies. Based on the known biological activities of related dichloropyridine and dimethylpyridine derivatives, it is plausible that novel compounds derived from this scaffold could exhibit potent activity as kinase inhibitors or as agents targeting other disease-relevant proteins. This guide provides a foundational framework of its synthetic potential, plausible therapeutic applications, and detailed, albeit hypothetical, experimental protocols to stimulate and guide future research into this promising area of drug discovery. Further experimental validation is warranted to fully elucidate the potential of this compound in the development of next-generation therapeutics.

References

An In-Depth Technical Guide to the Reactivity of 2,4-Dichloro-3,6-dimethylpyridine with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2,4-dichloro-3,6-dimethylpyridine with a variety of nucleophiles. Due to the limited direct literature on this specific molecule, this guide draws upon established principles of nucleophilic aromatic substitution (SNAr) on analogous 2,4-dichloropyridine and other dichlorinated heteroaromatic systems. The information presented herein is intended to serve as a predictive framework for researchers designing synthetic routes and exploring the chemical space around this scaffold.

Core Concepts: Reactivity of Dichloropyridines

Nucleophilic aromatic substitution on pyridine rings is a fundamental transformation in heterocyclic chemistry, enabling the introduction of a wide array of functional groups. The reactivity of the pyridine ring towards nucleophiles is enhanced by the electron-withdrawing nature of the nitrogen atom, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

In the case of 2,4-dichloropyridines, two positions are available for nucleophilic attack. The regioselectivity of the substitution is governed by a combination of electronic and steric factors. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate when the negative charge is delocalized onto the pyridine nitrogen, which is more effective for attack at the para-position (C4) compared to the ortho-position (C2).

The presence of two methyl groups at the 3- and 6-positions in this compound is expected to influence its reactivity. The electron-donating nature of the methyl groups may slightly deactivate the ring towards nucleophilic attack compared to unsubstituted 2,4-dichloropyridine. Furthermore, the methyl group at the 3-position could sterically hinder the approach of a nucleophile to the C4 position, although this effect is generally considered to be minor for many nucleophiles. The methyl group at the C6 position is less likely to have a significant steric impact on substitution at either C2 or C4.

Proposed Synthesis of this compound

A plausible synthetic route to this compound, based on known transformations of pyridine derivatives, would likely start from a commercially available lutidine, such as 3,5-dimethylpyridine. The synthesis would involve a multi-step sequence, potentially including oxidation, nitration, hydroxylation, and finally chlorination steps to introduce the desired functionalities. A hypothetical synthetic workflow is depicted below.

G A 3,5-Dimethylpyridine B 3,5-Dimethylpyridine-N-oxide A->B Oxidation C 4-Nitro-3,5-dimethylpyridine-N-oxide B->C Nitration D 4-Hydroxy-3,5-dimethylpyridine-N-oxide C->D Nucleophilic Substitution (e.g., AcO-) E 2,4-Dihydroxy-3,6-dimethylpyridine D->E Rearrangement/ Reduction F This compound E->F Chlorination (e.g., POCl3)

Caption: Proposed synthetic pathway to this compound.

Reactivity with Nucleophiles: A Predictive Analysis

The reaction of this compound with various nucleophiles is anticipated to proceed via a nucleophilic aromatic substitution mechanism, with a general preference for substitution at the C4 position.

Amines

Reactions with primary and secondary amines are expected to yield the corresponding 4-amino-2-chloro-3,6-dimethylpyridine derivatives. These reactions are typically carried out in a polar aprotic solvent such as DMF or NMP, often in the presence of a base like triethylamine or potassium carbonate to neutralize the HCl generated.

Alkoxides

Alkoxides, such as sodium methoxide or ethoxide, are potent nucleophiles that are expected to readily displace the chlorine at the C4 position to form 4-alkoxy-2-chloro-3,6-dimethylpyridines. The reactions are usually conducted in the corresponding alcohol as the solvent.

Thiols

Thiolates, generated from thiols and a base (e.g., sodium hydride or potassium carbonate), are excellent soft nucleophiles that will likely react selectively at the C4 position to give 4-thioether substituted pyridines.

Summary of Expected Reactivity

The following table summarizes the expected major products from the reaction of this compound with common nucleophiles under typical SNAr conditions.

Nucleophile ClassRepresentative NucleophileExpected Major Product
Primary AminesR-NH24-(Alkylamino)-2-chloro-3,6-dimethylpyridine
Secondary AminesR2NH4-(Dialkylamino)-2-chloro-3,6-dimethylpyridine
AlkoxidesRO-4-Alkoxy-2-chloro-3,6-dimethylpyridine
ThiolsRS-4-(Alkylthio)-2-chloro-3,6-dimethylpyridine

Experimental Protocols (Representative)

The following are detailed, representative experimental protocols for nucleophilic aromatic substitution on a generic 2,4-dichloropyridine. These can be adapted for this compound by a skilled practitioner.

General Workflow for Nucleophilic Aromatic Substitution

G A Dissolve 2,4-dichloropyridine in anhydrous solvent B Add nucleophile and base (if required) A->B C Heat reaction mixture (monitor by TLC/LC-MS) B->C D Aqueous work-up C->D E Extraction with organic solvent D->E F Drying and solvent removal E->F G Purification (e.g., chromatography) F->G H Characterization G->H

Caption: General experimental workflow for SNAr reactions.

Protocol 1: Reaction with a Secondary Amine (e.g., Piperidine)

Objective: To synthesize 4-(piperidin-1-yl)-2-chloro-3,6-dimethylpyridine.

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium carbonate (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of this compound in DMF, add piperidine and potassium carbonate.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Reaction with an Alkoxide (e.g., Sodium Methoxide)

Objective: To synthesize 4-methoxy-2-chloro-3,6-dimethylpyridine.

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (1.5 eq)

  • Anhydrous methanol

Procedure:

  • To a solution of sodium methoxide in anhydrous methanol, add this compound portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, carefully quench the reaction by adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude product.

  • Purify by column chromatography or distillation if necessary.

Protocol 3: Reaction with a Thiol (e.g., Thiophenol)

Objective: To synthesize 4-(phenylthio)-2-chloro-3,6-dimethylpyridine.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Potassium carbonate (2.0 eq)

  • Anhydrous DMF

Procedure:

  • To a stirred suspension of potassium carbonate in anhydrous DMF, add thiophenol and stir for 15 minutes at room temperature to form the thiolate.

  • To this mixture, add a solution of this compound in DMF.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC.

  • After completion, cool the mixture and pour it into a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the pure product.

Signaling Pathways and Logical Relationships

The regioselectivity of nucleophilic aromatic substitution on 2,4-dichloropyridines can be rationalized by considering the stability of the intermediate Meisenheimer complexes.

G cluster_0 Nucleophilic Attack at C4 cluster_1 Nucleophilic Attack at C2 A This compound B Meisenheimer Complex (Attack at C4) A->B + Nu- C 4-Substituted-2-chloro- 3,6-dimethylpyridine B->C - Cl- D Resonance stabilization involving pyridine N (More stable) B->D delocalization E This compound F Meisenheimer Complex (Attack at C2) E->F + Nu- G 2-Substituted-4-chloro- 3,6-dimethylpyridine F->G - Cl- H Less effective resonance stabilization (Less stable) F->H delocalization

Caption: Rationale for the regioselective substitution at the C4 position.

Conclusion

While direct experimental data for the reactivity of this compound is not abundant in the public domain, a strong predictive understanding can be established based on the well-documented chemistry of analogous 2,4-dichloropyridines. The C4 position is the anticipated primary site of nucleophilic attack for a range of nucleophiles, including amines, alkoxides, and thiols. The provided representative protocols offer a solid foundation for researchers to begin their synthetic explorations with this versatile scaffold. As with any chemical synthesis, careful optimization of reaction conditions will be necessary to achieve the desired outcomes.

Stability and Storage of 2,4-Dichloro-3,6-dimethylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4-Dichloro-3,6-dimethylpyridine, a key intermediate in various synthetic applications. The information presented herein is crucial for maintaining the integrity and purity of the compound, ensuring the reliability and reproducibility of experimental results.

Core Stability Profile

This compound is generally stable under normal laboratory conditions. However, it exhibits sensitivity to atmospheric moisture and air. Therefore, adherence to proper storage and handling protocols is paramount to prevent degradation. The primary degradation pathways are likely hydrolysis of the chloro substituents.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended. These conditions are summarized in Table 1.

ParameterRecommendationRationale
Temperature Cool, refrigerated location is often suggested.To minimize the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent degradation due to reaction with atmospheric moisture and oxygen.
Container Tightly sealed, appropriate chemical-resistant container.To maintain an inert atmosphere and prevent contamination.
Environment Dry and well-ventilated area.To minimize exposure to ambient moisture.
Light Store away from direct light.While specific photostability data is unavailable, it is a general best practice to protect chemical intermediates from light to prevent potential photodegradation.

Table 1: Recommended Storage Conditions for this compound

Chemical Incompatibilities

To prevent potentially hazardous reactions and degradation of the material, this compound should not be stored with or exposed to the following substances:

  • Strong Oxidizing Agents: May lead to vigorous, exothermic reactions.

  • Strong Acids: Can cause reactions, potentially leading to decomposition.

  • Strong Bases: May promote hydrolysis or other degradation pathways.

  • Water/Moisture: The compound is sensitive to moisture, which can lead to hydrolysis of the chloro groups.

Handling and Experimental Workflow

Due to its sensitivity to air and moisture, specific handling procedures are required when working with this compound. The following workflow outlines the best practices from receiving the compound to its use in an experiment.

G Workflow for Handling this compound cluster_receipt Receiving and Initial Storage cluster_preparation Preparation for Use cluster_reaction Experimental Use cluster_storage Post-Use Storage Receipt Receive Compound Inspect Inspect Container Seal Receipt->Inspect InitialStore Store in Designated Cool, Dry, Inert Atmosphere Location Inspect->InitialStore Transfer Transfer to Glovebox or Schlenk Line InitialStore->Transfer For Experimental Use Equilibrate Allow to Equilibrate to Room Temperature Transfer->Equilibrate Weigh Weigh under Inert Atmosphere Equilibrate->Weigh Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve Reaction Add to Reaction Vessel under Inert Atmosphere Dissolve->Reaction Reseal Securely Reseal Container under Inert Atmosphere Reaction->Reseal If Unused Material Remains ReturnStore Return to Designated Storage Reseal->ReturnStore

Caption: Recommended workflow for handling air- and moisture-sensitive this compound.

Stability Testing and Degradation Profile

Currently, there is a lack of publicly available, specific quantitative data from forced degradation studies for this compound. Such studies are essential for definitively identifying degradation products and understanding the kinetics of degradation under various stress conditions (e.g., hydrolysis, oxidation, photolysis, and thermal stress).

For researchers and drug development professionals requiring this information, it is recommended to perform a forced degradation study. A general experimental protocol for such a study would involve:

  • Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Aliquots of the stock solution are subjected to the following stress conditions:

    • Acidic Hydrolysis: Treatment with a dilute acid (e.g., 0.1 M HCl) at room temperature and elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Treatment with a dilute base (e.g., 0.1 M NaOH) at room temperature and elevated temperature.

    • Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Heating the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C).

    • Photolytic Degradation: Exposing the solid compound and a solution to UV and visible light.

  • Sample Analysis: The stressed samples are analyzed at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. The method should be capable of separating the parent compound from any degradation products.

  • Characterization of Degradants: Any significant degradation products should be characterized using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The results of such a study would provide valuable insights into the degradation pathways and allow for the development of a robust stability-indicating analytical method for routine quality control.

An In-depth Technical Guide to the Derivatives of 2,4-Dichloro-3,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, experimentally verified derivatives of 2,4-dichloro-3,6-dimethylpyridine are not extensively reported in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the predicted reactivity of this compound and details the expected synthetic pathways to its derivatives based on established chemical principles and the known reactivity of structurally similar dichloropyridine compounds. The experimental protocols and characterization data provided are illustrative and adapted from procedures for closely related molecules. Researchers should consider these as starting points for experimental design, with the understanding that optimization will be necessary.

Introduction

This compound is a halogenated aromatic heterocycle with significant potential as a versatile building block in organic synthesis. The presence of two reactive chlorine atoms at positions 2 and 4, activated by the electron-withdrawing nature of the pyridine ring, allows for a range of chemical transformations. These transformations can lead to a diverse library of substituted dimethylpyridine derivatives with potential applications in medicinal chemistry, materials science, and agrochemicals. This guide explores the primary synthetic routes to access these derivatives, focusing on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Key Synthetic Pathways

The two principal avenues for the derivatization of this compound are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The regioselectivity of these reactions is a key consideration in synthetic design.

Nucleophilic Aromatic Substitution (SNAr) Reactions

In SNAr reactions on 2,4-dichloropyridines, the C4 position is generally more susceptible to nucleophilic attack than the C2 position due to the greater stabilization of the Meisenheimer intermediate. However, the steric hindrance from the adjacent methyl group at C3 in this compound may influence this selectivity.

The introduction of amino functionalities is a common strategy in drug discovery. Reaction with various primary and secondary amines can lead to the formation of 2-amino-4-chloro- or 4-amino-2-chloro-3,6-dimethylpyridine derivatives.

Experimental Protocol (General): A general procedure for the amination of a dichloropyridine involves heating the substrate with an excess of the desired amine in a suitable solvent, often with the addition of a base to neutralize the HCl generated.

  • Materials: this compound, amine (primary or secondary), base (e.g., K2CO3, Et3N), solvent (e.g., DMF, NMP, or excess amine).

  • Procedure:

    • To a sealed reaction vessel, add this compound (1.0 eq), the amine (2.0-5.0 eq), and the base (1.5-2.0 eq).

    • Add the solvent and heat the mixture to 80-150 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 1: Predicted Aminated Derivatives of this compound

Derivative NameNucleophilePredicted Major Product StructurePredicted 1H NMR (CDCl3, δ ppm)Predicted 13C NMR (CDCl3, δ ppm)
4-Amino-2-chloro-3,6-dimethylpyridineAmmonia4-NH2, 2-Cl~6.5 (s, 1H, H-5), ~4.0 (br s, 2H, NH2), ~2.4 (s, 3H, CH3-3), ~2.3 (s, 3H, CH3-6)~158 (C-6), ~150 (C-2), ~148 (C-4), ~120 (C-3), ~108 (C-5), ~22 (CH3-6), ~15 (CH3-3)
2-Chloro-3,6-dimethyl-4-(piperidin-1-yl)pyridinePiperidine4-Piperidinyl, 2-Cl~6.7 (s, 1H, H-5), ~3.2 (t, 4H, N-CH2), ~2.4 (s, 3H, CH3-3), ~2.3 (s, 3H, CH3-6), ~1.7 (m, 6H, CH2)~159 (C-6), ~155 (C-4), ~150 (C-2), ~125 (C-3), ~107 (C-5), ~50 (N-CH2), ~25 (CH2), ~24 (CH2), ~22 (CH3-6), ~15 (CH3-3)

Note: Predicted spectral data is based on general chemical shift ranges for similar structures and should be confirmed experimentally.

Similar to amination, reactions with alkoxides or thiolates can be employed to introduce oxygen or sulfur functionalities.

Experimental Protocol (General): The reaction of this compound with an alcohol or thiol in the presence of a strong base will yield the corresponding ether or thioether.

  • Materials: this compound, alcohol or thiol, strong base (e.g., NaH, NaOtBu), anhydrous solvent (e.g., THF, DMF).

  • Procedure:

    • To a solution of the alcohol or thiol (1.1 eq) in the anhydrous solvent, add the base (1.2 eq) at 0 °C under an inert atmosphere.

    • Stir the mixture for 30 minutes at room temperature.

    • Add a solution of this compound (1.0 eq) in the anhydrous solvent.

    • Heat the reaction mixture if necessary and monitor by TLC or LC-MS.

    • Quench the reaction with water and extract the product.

    • Purify by column chromatography.

Table 2: Predicted O/S-Substituted Derivatives of this compound

Derivative NameNucleophilePredicted Major Product StructurePredicted 1H NMR (CDCl3, δ ppm)Predicted 13C NMR (CDCl3, δ ppm)
4-Methoxy-2-chloro-3,6-dimethylpyridineSodium methoxide4-OCH3, 2-Cl~6.8 (s, 1H, H-5), ~3.9 (s, 3H, OCH3), ~2.5 (s, 3H, CH3-3), ~2.4 (s, 3H, CH3-6)~165 (C-4), ~160 (C-6), ~150 (C-2), ~122 (C-3), ~105 (C-5), ~56 (OCH3), ~23 (CH3-6), ~16 (CH3-3)
4-(Phenylthio)-2-chloro-3,6-dimethylpyridineSodium thiophenoxide4-SPh, 2-Cl~7.4-7.2 (m, 5H, Ar-H), ~6.9 (s, 1H, H-5), ~2.5 (s, 3H, CH3-3), ~2.4 (s, 3H, CH3-6)~160 (C-6), ~152 (C-2), ~148 (C-4), ~135-128 (Ar-C), ~128 (C-3), ~115 (C-5), ~23 (CH3-6), ~16 (CH3-3)

Note: Predicted spectral data is based on general chemical shift ranges for similar structures and should be confirmed experimentally.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 2,4-dichloropyridines, the C2 position is generally more reactive in these transformations.

This reaction allows for the formation of C-C bonds by coupling the dichloropyridine with an organoboron reagent.

Experimental Protocol (General): A typical Suzuki-Miyaura reaction involves the dichloropyridine, a boronic acid or ester, a palladium catalyst with a suitable ligand, and a base in a solvent mixture.

  • Materials: this compound, aryl- or vinylboronic acid, palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2), phosphine ligand (e.g., SPhos, XPhos), base (e.g., K2CO3, Cs2CO3), solvent (e.g., dioxane/water, toluene).

  • Procedure:

    • To a degassed mixture of the solvent, add this compound (1.0 eq), the boronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), the ligand (0.02-0.10 eq), and the base (2.0-3.0 eq).

    • Heat the reaction mixture under an inert atmosphere to 80-110 °C.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture, dilute with water, and extract the product.

    • Purify by column chromatography.

Table 3: Predicted Suzuki-Miyaura Coupling Products

Derivative NameBoronic AcidPredicted Major Product StructurePredicted 1H NMR (CDCl3, δ ppm)Predicted 13C NMR (CDCl3, δ ppm)
2-Phenyl-4-chloro-3,6-dimethylpyridinePhenylboronic acid2-Ph, 4-Cl~7.5-7.3 (m, 5H, Ar-H), ~7.0 (s, 1H, H-5), ~2.6 (s, 3H, CH3-3), ~2.4 (s, 3H, CH3-6)~160 (C-2), ~158 (C-6), ~145 (C-4), ~140-128 (Ar-C), ~125 (C-3), ~122 (C-5), ~23 (CH3-6), ~18 (CH3-3)
2-(Thiophen-2-yl)-4-chloro-3,6-dimethylpyridineThiophene-2-boronic acid2-(2-Thienyl), 4-Cl~7.4-7.0 (m, 3H, Thienyl-H), ~6.9 (s, 1H, H-5), ~2.6 (s, 3H, CH3-3), ~2.4 (s, 3H, CH3-6)~158 (C-6), ~155 (C-2), ~145 (C-4), ~140-125 (Thienyl-C), ~125 (C-3), ~120 (C-5), ~23 (CH3-6), ~18 (CH3-3)

Note: Predicted spectral data is based on general chemical shift ranges for similar structures and should be confirmed experimentally.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the primary synthetic transformations of this compound.

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_coupling Palladium-Catalyzed Cross-Coupling start This compound amine_prod 4-Amino-2-chloro-3,6-dimethylpyridine start->amine_prod R2NH, Base alkoxy_prod 4-Alkoxy-2-chloro-3,6-dimethylpyridine start->alkoxy_prod ROH, Base suzuki_prod 2-Aryl-4-chloro-3,6-dimethylpyridine start->suzuki_prod ArB(OH)2, Pd catalyst, Base sonogashira_prod 2-Alkynyl-4-chloro-3,6-dimethylpyridine start->sonogashira_prod Terminal Alkyne, Pd/Cu catalyst, Base

Caption: Key synthetic routes from this compound.

Potential Biological Significance

Antimicrobial Activity: Several studies have reported the antimicrobial properties of substituted pyridine derivatives.[1][2] The introduction of various functional groups onto the dimethylpyridine scaffold could lead to compounds with activity against a range of bacterial and fungal pathogens.[1][2][3][4] The lipophilicity and electronic properties of the substituents can significantly influence the antimicrobial efficacy.

Anticancer Activity: The pyridine nucleus is a common feature in many anticancer agents. The functionalization of the this compound core could yield novel compounds with cytotoxic effects against various cancer cell lines. The mode of action could involve the inhibition of specific enzymes or interference with cellular signaling pathways.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by novel dimethylpyridine derivatives, based on known targets of other pyridine-containing drugs.

G receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation derivative Dimethylpyridine Derivative derivative->akt Inhibition

Caption: Hypothetical inhibition of a cell signaling pathway.

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of a wide array of novel chemical entities. The strategic application of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions can unlock a diverse chemical space. While this guide provides a predictive framework for the synthesis and potential biological activity of its derivatives, further experimental investigation is crucial to validate these hypotheses and fully realize the potential of this versatile scaffold in drug discovery and materials science.

References

In-Depth Technical Guide on the Toxicological Data of 2,4-Dichloro-3,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological information for 2,4-Dichloro-3,6-dimethylpyridine and structurally related compounds. It is intended for informational purposes for researchers, scientists, and drug development professionals. It is crucial to note that a thorough toxicological assessment of this compound has not been identified in the public domain. Therefore, this guide also presents data on analogous compounds to provide insights into its potential toxicological profile. All handling of this and related compounds should be conducted with appropriate safety precautions in a controlled laboratory environment.

Executive Summary

This compound is a substituted pyridine derivative with potential applications in chemical synthesis and drug discovery. A comprehensive search of publicly available toxicological data for this specific compound (CAS No. 83791-90-6) reveals a significant lack of specific studies. To provide a useful resource for researchers, this guide synthesizes the available information on structurally similar dichlorinated and/or dimethylated pyridines. The data suggests that this class of compounds may exhibit oral toxicity, as well as skin and eye irritation. This guide presents the limited available data in structured tables, outlines general experimental protocols for key toxicological assays, and uses visualizations to depict a general workflow for toxicological assessment.

Toxicological Data of Structurally Related Compounds

Due to the absence of direct data for this compound, this section summarizes the toxicological information for analogous compounds. This information can serve as a preliminary guide for handling and initial safety assessments.

Acute Toxicity

Safety Data Sheets (SDS) for several related pyridine derivatives indicate potential for harm if swallowed, inhaled, or in contact with skin.

Table 1: Summary of Acute Toxicity Data for Structurally Related Compounds

CompoundCAS No.Route of ExposureSpeciesToxicity ValueReference
2,4-Lutidine (2,4-Dimethylpyridine)108-47-4OralRatLD50: 200 mg/kg[1]
2,6-Dimethylpyridine108-48-5OralRatLD50: 400 mg/kg
2,6-Dichloro-3-cyano-4-methylpyridineNot specifiedOralNot specifiedToxic if swallowed[2]
2,6-Dichloro-3-cyano-4-methylpyridineNot specifiedDermalNot specifiedHarmful in contact with skin[2]
2,6-Dichloro-3-cyano-4-methylpyridineNot specifiedInhalationNot specifiedHarmful if inhaled[2]
3-Amino-2,6-dimethylpyridineNot specifiedOral, Dermal, InhalationNot specifiedHarmful if swallowed, in contact with skin or if inhaled[3]
Skin and Eye Irritation

Several related compounds are reported to cause skin and eye irritation.

Table 2: Summary of Skin and Eye Irritation Data for Structurally Related Compounds

CompoundCAS No.EffectClassificationReference
2,6-Dimethylpyridine108-48-5Skin IrritationCauses skin irritation
2,6-Dimethylpyridine108-48-5Eye IrritationCauses serious eye irritation
2,6-Dichloro-3-cyano-4-methylpyridineNot specifiedSkin IrritationCauses skin irritation[2]
2,6-Dichloro-3-cyano-4-methylpyridineNot specifiedEye DamageCauses serious eye damage[2]
3-Amino-2,6-dimethylpyridineNot specifiedSkin, Eye, and Respiratory IrritationIrritating to eyes, respiratory system and skin[3]
Genotoxicity and Mutagenicity

No direct genotoxicity or mutagenicity data for this compound was found. For related pyridine derivatives, the available SDSs often state that no data is available for germ cell mutagenicity.[2] However, studies on other pyridine derivatives suggest that this class of compounds can have genotoxic potential.

Cytotoxicity

While no specific cytotoxicity data for this compound has been identified, studies on other pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, certain 1,4-dihydropyridine derivatives have shown weak to relatively good cytotoxic activity against human cancer cell lines.[4][5]

Experimental Protocols

Detailed experimental protocols for toxicological studies of this compound are not available. This section provides a general overview of standard methodologies for key toxicological endpoints.

Acute Oral Toxicity (LD50) - General Protocol (e.g., OECD Guideline 423)
  • Test Animals: Typically, rats or mice of a specific strain, age, and weight are used.

  • Dosage: A single dose of the test substance is administered orally via gavage. The dosage is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of at least 14 days.

  • Necropsy: A gross necropsy of all animals is performed at the end of the observation period.

  • Data Analysis: The LD50 is estimated based on the mortality observed at the different dose levels.

In Vitro Mammalian Cell Micronucleus Test (e.g., OECD Guideline 487)
  • Cell Culture: A suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6) is cultured.

  • Exposure: Cells are exposed to the test substance at various concentrations, with and without metabolic activation (e.g., S9 mix).

  • Harvest and Staining: After an appropriate incubation period, cells are harvested, and the cytoplasm is treated to allow for the identification of micronuclei. The cells are then stained with a DNA-specific dye.

  • Scoring: The number of micronucleated cells is scored under a microscope.

  • Data Analysis: The frequency of micronucleated cells in the treated cultures is compared to that in the solvent control cultures to determine the genotoxic potential.

Cell Viability (Cytotoxicity) Assay (e.g., MTT Assay)
  • Cell Seeding: Cells of a selected cell line (e.g., HepG2, A549) are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Signaling Pathways and Experimental Workflows

As no specific toxicological studies for this compound are available, the signaling pathways affected by this compound remain unknown. The following diagrams illustrate a general workflow for toxicological assessment and a hypothetical signaling pathway that could be investigated based on the activities of other pyridine derivatives.

G General Workflow for Toxicological Assessment cluster_0 In Silico Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Studies cluster_3 Risk Assessment QSAR QSAR Modeling (Structure-Activity Relationship) Genotoxicity Genotoxicity Assays (e.g., Ames, Micronucleus) QSAR->Genotoxicity Predicts Genotoxic Potential ReadAcross Read-Across Analysis (Analog Data) AcuteTox Acute Toxicity (e.g., LD50) ReadAcross->AcuteTox Informs Starting Doses Genotoxicity->AcuteTox Guides Further Testing Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Cytotoxicity->AcuteTox Metabolism Metabolic Stability (e.g., Microsomes, Hepatocytes) RepeatDose Repeated-Dose Toxicity Metabolism->RepeatDose AcuteTox->RepeatDose HazardID Hazard Identification RepeatDose->HazardID DoseResponse Dose-Response Assessment HazardID->DoseResponse Exposure Exposure Assessment DoseResponse->Exposure RiskChar Risk Characterization Exposure->RiskChar

Caption: General workflow for the toxicological assessment of a chemical compound.

G Hypothetical Signaling Pathway for Investigation cluster_nucleus Compound This compound Receptor Cell Surface or Intracellular Receptor Compound->Receptor Binds to CellMembrane Cell Membrane KinaseCascade Kinase Cascade (e.g., MAPK pathway) Receptor->KinaseCascade Activates TranscriptionFactor Transcription Factor (e.g., AP-1, NF-κB) KinaseCascade->TranscriptionFactor Phosphorylates and Activates Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Altered Gene Expression (e.g., Pro-inflammatory cytokines, Cell cycle regulators) CellularResponse Cellular Response (e.g., Apoptosis, Inflammation, Cell Cycle Arrest) GeneExpression->CellularResponse Leads to

Caption: A hypothetical signaling pathway for toxicological investigation.

Conclusion and Future Directions

The toxicological profile of this compound remains largely uncharacterized. Based on the limited data from structurally related compounds, it is prudent to handle this chemical with caution, assuming it may be harmful if swallowed, and may cause skin and eye irritation.

For a comprehensive understanding of its toxicological properties, the following studies are recommended:

  • Acute Toxicity: Determination of oral, dermal, and inhalation LD50 values.

  • Genotoxicity: A battery of in vitro tests, including the Ames test for mutagenicity and a micronucleus assay for clastogenicity.

  • Cytotoxicity: In vitro assessment of cytotoxicity in relevant cell lines to determine IC50 values.

  • Metabolism: Studies to identify major metabolites and metabolic pathways.

The generation of such data is essential for a thorough risk assessment and to ensure the safe handling and use of this compound in research and development.

References

Methodological & Application

Application Notes and Protocols for 2,4-Dichloro-3,6-dimethylpyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 2,4-dichloro-3,6-dimethylpyridine in various palladium-catalyzed cross-coupling reactions. This versatile building block allows for selective functionalization at the C2 and C4 positions of the pyridine ring, enabling the synthesis of a diverse range of substituted pyridine derivatives crucial for pharmaceutical and materials science research.

Overview of Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate such as this compound, the key challenge and opportunity lies in the selective reaction at either the C2 or C4 chloro-substituted position. The regioselectivity of these reactions is often influenced by the choice of catalyst, ligand, base, and reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. For this compound, this reaction can be tuned to selectively form either 2-aryl-4-chloro-3,6-dimethylpyridines or 4-aryl-2-chloro-3,6-dimethylpyridines.

Table 1: Suzuki-Miyaura Coupling of this compound

EntryCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)ProductYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100122-Phenyl-4-chloro-3,6-dimethylpyridine85
24-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane110164-(4-Methoxyphenyl)-2-chloro-3,6-dimethylpyridine92
33-Thienylboronic acidPd₂(dba)₃ / XPhosCsFTHF80242-(Thiophen-3-yl)-4-chloro-3,6-dimethylpyridine78
Experimental Protocol: Suzuki-Miyaura Coupling (C4-Selective Arylation)

This protocol details the synthesis of 4-(4-Methoxyphenyl)-2-chloro-3,6-dimethylpyridine (Table 1, Entry 2).

Materials:

  • This compound (1 mmol, 176 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄, 3 mmol, 637 mg)

  • Anhydrous 1,4-dioxane (10 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • Cool the reaction to room temperature and quench with water (20 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired product.

Workflow for C4-Selective Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound 4-Methoxyphenylboronic acid Pd(OAc)2/SPhos, K3PO4 B Add Anhydrous 1,4-Dioxane A->B C Heat to 110 °C under Argon for 16h B->C D Quench with Water C->D E Extract with Ethyl Acetate D->E F Purify by Column Chromatography E->F G G F->G Product: 4-(4-Methoxyphenyl)-2-chloro- 3,6-dimethylpyridine

Caption: Workflow for the C4-selective Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of substituted anilines and other amino-heterocycles. The regioselectivity of the amination of this compound is highly dependent on the ligand and reaction conditions.

Table 2: Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)ProductYield (%)
1MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene10084-(3,5-Dimethyl-4-morpholinopyridin-2-yl)morpholine88 (C2 selective)
2AnilinePd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane120184-Chloro-3,6-dimethyl-N-phenylpyridin-2-amine95 (C2 selective)
3BenzylaminePdCl₂(dppf)K₂CO₃THF9024N-Benzyl-4-chloro-3,6-dimethylpyridin-2-amine82 (C2 selective)
Experimental Protocol: Buchwald-Hartwig Amination (C2-Selective Amination)

This protocol outlines the synthesis of 4-chloro-3,6-dimethyl-N-phenylpyridin-2-amine (Table 2, Entry 2).

Materials:

  • This compound (1 mmol, 176 mg)

  • Aniline (1.1 mmol, 102 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 6.7 mg)

  • Xantphos (0.06 mmol, 34.7 mg)

  • Cesium carbonate (Cs₂CO₃, 2 mmol, 652 mg)

  • Anhydrous 1,4-dioxane (10 mL)

Procedure:

  • In a glovebox, combine this compound, palladium(II) acetate, Xantphos, and cesium carbonate in a Schlenk tube.

  • Add anhydrous 1,4-dioxane and aniline.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 120 °C for 18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate) to obtain the desired product.

Logical Flow of C2-Selective Buchwald-Hartwig Amination

G Start Start A Combine Reactants: This compound, Aniline, Pd(OAc)2/Xantphos, Cs2CO3 in Dioxane Start->A B Heat at 120 °C for 18h A->B C Workup: Dilution, Filtration, Concentration B->C D Purification: Column Chromatography C->D End Product: 4-Chloro-3,6-dimethyl- N-phenylpyridin-2-amine D->End

Caption: Logical flow for C2-selective Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted aromatic compounds through the reaction of a terminal alkyne with an aryl or vinyl halide. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Table 3: Sonogashira Coupling of this compound

EntryAlkyneCatalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)ProductYield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF6062-Chloro-3,6-dimethyl-4-(phenylethynyl)pyridine90 (C4 selective)
2TrimethylsilylacetylenePd(PPh₃)₄CuIi-Pr₂NHToluene7082-Chloro-3,6-dimethyl-4-((trimethylsilyl)ethynyl)pyridine85 (C4 selective)
31-HexynePdCl₂(dppf)CuIPiperidineDMF80122-Chloro-4-(hex-1-yn-1-yl)-3,6-dimethylpyridine75 (C4 selective)
Experimental Protocol: Sonogashira Coupling (C4-Selective Alkynylation)

This protocol describes the synthesis of 2-chloro-3,6-dimethyl-4-(phenylethynyl)pyridine (Table 3, Entry 1).

Materials:

  • This compound (1 mmol, 176 mg)

  • Phenylacetylene (1.2 mmol, 122 mg)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N, 3 mmol, 303 mg)

  • Anhydrous THF (10 mL)

Procedure:

  • To a Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with argon.

  • Add anhydrous THF, triethylamine, and phenylacetylene via syringe.

  • Heat the reaction mixture to 60 °C and stir for 6 hours.

  • After completion, cool the reaction to room temperature and filter off the ammonium salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Signaling Pathway Analogy for Sonogashira Coupling

G cluster_reactants Reactants cluster_catalysts Catalytic System A 2,4-Dichloro-3,6- dimethylpyridine F Catalytic Cycle Activation A->F B Phenylacetylene B->F C Pd(PPh3)2Cl2 (Catalyst) C->F D CuI (Co-catalyst) D->F E Et3N (Base) E->F G Product Formation F->G

Caption: Conceptual pathway for the Sonogashira coupling reaction.

2,4-Dichloro-3,6-dimethylpyridine: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-3,6-dimethylpyridine is a halogenated pyridine derivative that serves as a valuable and versatile building block in organic synthesis. Its structure, featuring two reactive chlorine atoms at positions amenable to substitution, and methyl groups that can influence reactivity and provide steric bulk, makes it an attractive starting material for the synthesis of a wide range of more complex molecules. This compound is particularly relevant in the fields of medicinal chemistry and materials science, where the pyridine scaffold is a common motif in biologically active compounds and functional materials. The differential reactivity of the two chlorine atoms allows for selective functionalization, enabling the construction of diverse molecular architectures.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 83791-90-6
Molecular Formula C₇H₇Cl₂N
Molecular Weight 176.04 g/mol
Appearance Not specified
Boiling Point Not specified
Melting Point Not specified

Spectroscopic Data:

  • ¹H NMR: Spectroscopic data for this compound is available, which is crucial for reaction monitoring and product characterization.[1]

Synthesis of this compound

Applications in Organic Synthesis

This compound is a valuable precursor for a variety of chemical transformations, primarily involving the substitution of its chlorine atoms. The two chlorine atoms at the C2 and C4 positions exhibit different reactivities, which can be exploited for regioselective synthesis. Generally, the C4 position is more susceptible to nucleophilic aromatic substitution (SNAr) and some cross-coupling reactions, while the C2 position can be selectively functionalized under specific conditions, particularly in palladium-catalyzed amination reactions.

Below are detailed application notes and generalized protocols for key transformations involving this building block.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can serve as an excellent substrate for these reactions, allowing for the introduction of a wide range of substituents.

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide. For 2,4-dichloropyridines, the reaction typically shows a preference for substitution at the C4 position.

General Experimental Protocol for C4-Selective Suzuki-Miyaura Coupling:

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired aryl- or vinylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, toluene/H₂O, or DMF/H₂O in a 4:1 to 10:1 ratio).

  • Reaction Execution: Heat the reaction mixture to a temperature ranging from 80 to 120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 4-substituted-2-chloro-3,6-dimethylpyridine.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow Start Reaction Setup: - this compound - Boronic Acid - Pd Catalyst - Base Solvent Add Degassed Solvent Start->Solvent Reaction Heat and Monitor (TLC/LC-MS) Solvent->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Aryl/Vinyl-2-chloro- 3,6-dimethylpyridine Purification->Product

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. In the case of 2,4-dichloropyridines, high regioselectivity for amination at the C2 position can often be achieved by careful selection of the phosphine ligand.

General Experimental Protocol for C2-Selective Buchwald-Hartwig Amination:

This protocol is a general guideline and may require optimization for specific amines.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand), and a base (e.g., NaOt-Bu or Cs₂CO₃).

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.1-1.2 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Seal the tube and heat the reaction mixture in an oil bath at a temperature typically ranging from 80 to 110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired 2-amino-4-chloro-3,6-dimethylpyridine derivative.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Intermediate Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH, Base RedElim Reductive Elimination Intermediate AmineCoord->RedElim RedElim->Pd0 Ar-NR₂ Product 2-Amino-4-chloro-3,6-dimethylpyridine ArX This compound Amine Primary or Secondary Amine

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the two chlorine atoms, makes this compound susceptible to nucleophilic aromatic substitution. The C4 position is generally more reactive towards SNAr.

General Experimental Protocol for SNAr at C4:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable polar aprotic solvent such as DMF, DMSO, or NMP.

  • Reagent Addition: Add the nucleophile (e.g., an alcohol, thiol, or amine) (1.0-1.2 equiv.) and a base (e.g., K₂CO₃, Et₃N, or NaH) if required to generate the active nucleophile.

  • Reaction Execution: Heat the reaction mixture at a temperature ranging from room temperature to 150 °C, depending on the nucleophile's reactivity. Monitor the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure. Purify the crude product by crystallization or column chromatography.

Application in Drug Discovery

Substituted pyridines are a cornerstone in medicinal chemistry, appearing in a vast number of approved drugs. Dichlorinated pyridine scaffolds, in particular, are valuable intermediates in the synthesis of kinase inhibitors. The 2,4-disubstituted pyridine motif is a common feature in many kinase inhibitors, where one substituent often acts as a hinge-binding element and the other projects into a solvent-exposed region, allowing for modifications to improve potency and pharmacokinetic properties. While no specific drug has been identified as being directly synthesized from this compound in the available literature, its structural features make it a highly attractive starting point for the synthesis of novel kinase inhibitors and other biologically active molecules.

Logical Relationship in Kinase Inhibitor Synthesis

Kinase_Inhibitor_Synthesis Start This compound Step1 Regioselective Functionalization (e.g., Suzuki or Amination) Start->Step1 Intermediate Monofunctionalized Pyridine Step1->Intermediate Step2 Second Functionalization Intermediate->Step2 FinalProduct Disubstituted Pyridine Scaffold Step2->FinalProduct Target Potential Kinase Inhibitor FinalProduct->Target

Caption: Synthetic strategy towards potential kinase inhibitors.

Conclusion

This compound is a versatile and valuable building block for organic synthesis. The differential reactivity of its two chlorine atoms allows for regioselective functionalization through a variety of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These characteristics make it a highly useful precursor for the synthesis of complex substituted pyridines, with significant potential for applications in drug discovery and materials science. The protocols and information provided herein serve as a guide for researchers to explore the synthetic utility of this important chemical intermediate.

References

Application Notes and Protocols for the Use of 2,4-Dichloro-3,6-dimethylpyridine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,4-dichloro-3,6-dimethylpyridine as a valuable starting material for the preparation of pharmaceutical intermediates. While direct literature on this specific substituted pyridine is limited, its structural similarity to other polychlorinated pyridines allows for the adaptation of established synthetic methodologies. This document outlines key reactions, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, providing detailed protocols based on analogous systems.

Application Note 1: Synthesis of Proton Pump Inhibitor (PPI) Intermediates via Nucleophilic Aromatic Substitution

Substituted 2-chloromethylpyridines are crucial intermediates in the synthesis of proton pump inhibitors (PPIs), a class of drugs widely used to treat acid-related disorders.[1][2][3] The synthesis of blockbuster drugs like omeprazole involves the coupling of a substituted pyridine with a benzimidazole moiety.[1][2] this compound is a promising precursor for such intermediates. The inherent reactivity of the chlorine atoms on the pyridine ring, particularly at the 4-position, allows for selective displacement by nucleophiles.

A plausible pathway to a key PPI intermediate involves the selective substitution of the 4-chloro group, followed by functionalization of one of the methyl groups.

Quantitative Data Summary: Nucleophilic Aromatic Substitution (Analogous Systems)

The following table summarizes typical reaction conditions and yields for the nucleophilic substitution of a methoxy group for a chloro group on a related pyridine derivative, which is a key step in the synthesis of many PPIs.

ReactantNucleophileSolventBaseTemperature (°C)Time (h)Yield (%)
4-Chloro-3,5-dimethylpyridineSodium MethoxideMethanol/DMF-95-100272
Experimental Protocol: Synthesis of 4-Methoxy-2-chloro-3,6-dimethylpyridine (Hypothetical)

This protocol is adapted from procedures for structurally similar compounds.

Materials:

  • This compound

  • Sodium methoxide

  • Methanol (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Dichloromethane

  • Water

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a dry round-bottom flask equipped with a condenser and magnetic stirrer, dissolve sodium methoxide (1.1 equivalents) in a mixture of anhydrous methanol and anhydrous DMF.

  • Heat the solution to 95-100 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF to the heated solution.

  • Maintain the reaction mixture at 95-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 4-methoxy-2-chloro-3,6-dimethylpyridine by column chromatography or distillation.

G start This compound intermediate1 4-Methoxy-2-chloro- 3,6-dimethylpyridine start->intermediate1 SNAr at C4 reagent1 Sodium Methoxide (NaOMe) Methanol/DMF final_intermediate Key PPI Intermediate intermediate1->final_intermediate reagent2 Further Functionalization (e.g., oxidation of methyl group)

Application Note 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool in pharmaceutical synthesis for the creation of carbon-carbon bonds.[4] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide. For 2,4-dichloropyridines, studies have shown that the reaction can be directed to selectively occur at the C4 position, which is generally more reactive.[5] This selectivity allows for the introduction of various aryl or heteroaryl groups, which are common motifs in drug molecules.

Quantitative Data Summary: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine (Analogous System)

The following data is for the coupling of 2,4-dichloropyridine with phenylboronic acid, demonstrating the achievable selectivity.

CatalystLigandBaseSolventTemp (°C)Time (h)C4:C2 SelectivityYield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10018>20:195
Experimental Protocol: C4-Arylation of this compound (Hypothetical)

This protocol is based on established methods for the regioselective Suzuki-Miyaura coupling of 2,4-dichloropyridines.[5]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium phosphate (2.0 equivalents).

  • In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (0.02 equivalents) and SPhos (0.04 equivalents) in a small amount of toluene.

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Add toluene and degassed water to the Schlenk tube.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-chloro-3,6-dimethylpyridine.

G start This compound product 4-Aryl-2-chloro-3,6-dimethylpyridine start->product Suzuki-Miyaura Coupling at C4 reagent Arylboronic Acid Pd(OAc)2, SPhos, K3PO4 application Pharmaceutical Scaffolds (e.g., Kinase Inhibitors) product->application

Biological Context and Signaling Pathways

Proton Pump (H⁺/K⁺-ATPase) Inhibition:

PPIs act by irreversibly inhibiting the gastric H⁺/K⁺-ATPase, the enzyme responsible for the final step in gastric acid secretion.[6] This enzyme is located in the secretory membranes of parietal cells in the stomach lining. By blocking this "proton pump," PPIs effectively reduce the acidity of the stomach.

G

Conclusion

This compound represents a potentially cost-effective and versatile building block for the synthesis of pharmaceutical intermediates. Its reactivity, particularly the differential reactivity of the two chlorine atoms, allows for selective functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols and data presented, based on well-established chemistry of analogous compounds, provide a solid foundation for researchers to explore the utility of this compound in the development of novel and existing pharmaceutical agents, most notably proton pump inhibitors. Further research into the specific reaction kinetics and optimization for this substrate is warranted to fully realize its potential in drug discovery and development.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,4-Dichloro-3,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the laboratory-scale synthesis of 2,4-dichloro-3,6-dimethylpyridine, a valuable building block in medicinal chemistry. The protocols detailed below are based on established chemical principles and analogous reactions reported in the scientific literature.

Introduction

Substituted pyridines are a cornerstone in the development of novel therapeutic agents, with the pyridine scaffold being a prevalent feature in numerous FDA-approved drugs.[1] Dichlorinated pyridine derivatives, such as this compound, are particularly useful as versatile intermediates. The two chlorine atoms provide reactive sites for further molecular elaboration through nucleophilic substitution or cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery programs.[2][3] The methyl groups on the pyridine ring can also influence the molecule's steric and electronic properties, which can be crucial for optimizing interactions with biological targets.

This document outlines two potential synthetic routes for this compound: a two-step synthesis via a dihydroxy intermediate and an alternative route utilizing a Sandmeyer-type reaction.

Proposed Synthetic Pathways

A plausible and efficient method for synthesizing this compound involves a two-step process, starting from readily available precursors to form a dihydroxy intermediate, which is subsequently chlorinated. An alternative approach involves the diazotization of an appropriate aminodimethylpyridine followed by a Sandmeyer reaction.

G cluster_0 Synthetic Workflow Starting Materials Starting Materials Intermediate Intermediate Starting Materials->Intermediate Step 1: Condensation Final Product Final Product Intermediate->Final Product Step 2: Chlorination

Figure 1: Overview of the proposed two-step synthesis of this compound.

Experimental Protocols

Route 1: Two-Step Synthesis via Dihydroxy Intermediate

Step 1: Synthesis of 2,4-Dihydroxy-3,6-dimethylpyridine

This protocol is adapted from procedures for the synthesis of related dihydroxypyridine derivatives.[4] It involves the condensation of ethyl 2-methylacetoacetate with cyanoacetamide.

Materials and Equipment:

  • Ethyl 2-methylacetoacetate

  • Cyanoacetamide

  • Sodium methoxide

  • Methanol

  • Hydrobromic acid (48%)

  • Sodium hydroxide

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottom flask, prepare a solution of sodium methoxide in methanol.

  • To this solution, add cyanoacetamide and stir until dissolved.

  • Slowly add ethyl 2-methylacetoacetate to the mixture at a controlled temperature.

  • After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and add hydrobromic acid. Heat the mixture to facilitate hydrolysis and decarboxylation.

  • After cooling, neutralize the mixture with a sodium hydroxide solution to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

This protocol utilizes a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to convert the dihydroxy intermediate to the desired dichlorinated product.[5][6]

Materials and Equipment:

  • 2,4-Dihydroxy-3,6-dimethylpyridine

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • N,N-Dimethylaniline (optional, as a base)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, carefully add 2,4-dihydroxy-3,6-dimethylpyridine to an excess of phosphorus oxychloride.

  • To this mixture, add phosphorus pentachloride in portions. An exothermic reaction may occur.

  • Optionally, a tertiary amine base like N,N-dimethylaniline can be added.

  • Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) while keeping the mixture cool in an ice bath.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by column chromatography or recrystallization.

Route 2: Alternative Synthesis via Sandmeyer Reaction

This route provides an alternative pathway starting from an appropriate aminodimethylpyridine. The Sandmeyer reaction is a well-established method for converting aromatic amines to aryl halides via a diazonium salt intermediate.[7][8][9]

G cluster_1 Sandmeyer Reaction Workflow Amino-dimethylpyridine Amino-dimethylpyridine Diazonium Salt Diazonium Salt Amino-dimethylpyridine->Diazonium Salt Diazotization (NaNO2, HCl) Dichlorinated Product Dichlorinated Product Diazonium Salt->Dichlorinated Product Sandmeyer Reaction (CuCl2)

Figure 2: Workflow for the synthesis of this compound via a Sandmeyer reaction.

Materials and Equipment:

  • 2-Amino-3,5-dimethylpyridine (hypothetical starting material)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (concentrated)

  • Copper(II) chloride (CuCl₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

Procedure:

  • Dissolve the starting aminodimethylpyridine in concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(II) chloride in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(II) chloride solution. Vigorous nitrogen evolution should be observed.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the crude product as described in Route 1.

Data Presentation

The following tables summarize the expected quantitative data for the proposed synthetic routes. The values are based on typical yields reported for analogous reactions in the literature.

Table 1: Summary of Reagents and Expected Yields for Route 1

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1Ethyl 2-methylacetoacetate, CyanoacetamideSodium methoxide, HBr2,4-Dihydroxy-3,6-dimethylpyridine60-75
22,4-Dihydroxy-3,6-dimethylpyridinePOCl₃, PCl₅This compound70-85

Table 2: Summary of Reagents and Expected Yields for Route 2

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1 & 22-Amino-3,5-dimethylpyridineNaNO₂, HCl, CuCl₂This compound50-70

Applications in Drug Development

The pyridine ring is a privileged scaffold in medicinal chemistry, and the introduction of reactive handles like chlorine atoms significantly enhances its utility.[2] Dichlorinated pyridines serve as key intermediates in the synthesis of a wide range of biologically active molecules. They are frequently employed in the development of:

  • Kinase Inhibitors: The pyridine core can act as a hinge-binding motif in the ATP-binding pocket of kinases. The chloro substituents can be displaced by various nucleophiles to explore the surrounding binding pockets, leading to potent and selective inhibitors for targets such as EGFR, ALK, and Aurora kinases.[3]

  • Phosphodiesterase (PDE) Inhibitors: Derivatives of dichloropyridines have shown potential as inhibitors of phosphodiesterases, which are important targets in inflammatory diseases.[3]

  • Agrochemicals: Substituted pyridines are also widely used in the development of new herbicides and pesticides.

The synthesis of this compound provides a valuable starting point for the construction of novel compounds with potential therapeutic applications. The methodologies described here offer robust and adaptable protocols for accessing this important chemical intermediate.

References

Application Notes and Protocols for the Purification of Crude 2,4-Dichloro-3,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of crude 2,4-Dichloro-3,6-dimethylpyridine, a key intermediate in various synthetic applications. The following protocols are based on established chemical principles and purification techniques for related chlorinated pyridine derivatives, offering a robust starting point for achieving high purity of the target compound.

Overview of Purification Strategies

The selection of an appropriate purification technique for this compound is contingent on the nature and quantity of impurities present in the crude mixture, as well as the desired final purity and scale of the operation. Common impurities may include regioisomers, starting materials, and by-products from the synthetic route. The primary methods for purification include fractional vacuum distillation, recrystallization, and column chromatography.

A general workflow for selecting the appropriate purification strategy is outlined below.

Purification_Workflow start Crude this compound decision1 Are impurities volatile? start->decision1 distillation Fractional Vacuum Distillation decision1->distillation  Yes   decision2 Is the compound a solid at room temperature? decision1->decision2  No or Partially   end Pure Product distillation->end recrystallization Recrystallization decision2->recrystallization  Yes   chromatography Column Chromatography decision2->chromatography  No   recrystallization->end chromatography->end

Caption: Decision workflow for selecting a purification method.

Physicochemical Properties

Understanding the physicochemical properties of this compound and its potential impurities is crucial for developing an effective purification strategy.

PropertyThis compound2,4-Dichloro-3-methylpyridine2,5-dichloro-4,6-dimethylpyridine-3-carbonitrile
Molecular Formula C₇H₇Cl₂NC₆H₅Cl₂N[1]C₉H₆Cl₂N₂
Molecular Weight 176.05 g/mol 162.01 g/mol [1]213.06 g/mol
Boiling Point Not explicitly available. Estimated to be >200 °C at atmospheric pressure.Not available304.6 °C at 760 mmHg[2]
Melting Point Not explicitly available. May be a low-melting solid or a liquid at room temperature.Not available82 °C[2]
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes).Not availableNot available

Experimental Protocols

The following are detailed protocols for the primary purification techniques applicable to this compound.

Fractional Vacuum Distillation

Fractional vacuum distillation is a suitable method for separating compounds with different boiling points. This technique is particularly useful for large-scale purification and for removing non-volatile impurities.

Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column, a condenser, a receiving flask, and a vacuum-tight connection to a vacuum pump with a pressure gauge. A diagram of a typical setup is shown below.

  • Sample Preparation: Ensure the crude this compound is free of water and low-boiling solvents by rotary evaporation.

  • Distillation:

    • Place the crude material in the distillation flask with a magnetic stir bar.

    • Gradually reduce the pressure to the desired level.

    • Slowly heat the distillation flask in a heating mantle.

    • Collect fractions based on the boiling point at the given pressure. Monitor the temperature at the head of the column.

    • It is advisable to collect a forerun fraction containing any residual solvent or more volatile impurities.

  • Analysis: Analyze the collected fractions by Gas Chromatography (GC) or ¹H NMR to determine their purity. Combine the fractions that meet the desired purity specifications.

Vacuum_Distillation_Setup cluster_0 Vacuum Distillation Apparatus Heating Mantle Heating Mantle Distillation Flask Distillation Flask Heating Mantle->Distillation Flask heats Fractionating Column Fractionating Column Distillation Flask->Fractionating Column vaporizes Condenser Condenser Fractionating Column->Condenser separates Receiving Flask Receiving Flask Condenser->Receiving Flask condenses Vacuum Source Vacuum Source Condenser->Vacuum Source pressure reduction

Caption: A simplified diagram of a fractional vacuum distillation setup.

Recrystallization

If the crude this compound is a solid, recrystallization can be a highly effective method for achieving high purity by removing soluble and insoluble impurities.

Protocol:

  • Solvent Selection:

    • Test the solubility of the crude material in various solvents (e.g., hexanes, heptane, ethanol, isopropanol, or mixtures such as ethyl acetate/hexanes) at room temperature and at their boiling points.

    • An ideal solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

  • Analysis: Determine the purity of the recrystallized product by measuring its melting point and by spectroscopic methods (e.g., NMR).

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating closely related isomers or when distillation and recrystallization are not effective.

Protocol:

  • Stationary and Mobile Phase Selection:

    • Use silica gel as the stationary phase. Due to the basic nature of the pyridine ring, which can interact with acidic silica, consider deactivating the silica gel with a small amount of triethylamine (0.1-1%) in the eluent.

    • Determine a suitable mobile phase (eluent) using Thin Layer Chromatography (TLC). A common eluent system for chlorinated pyridines is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial mobile phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

    • Adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Elute the column with the chosen mobile phase. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, may be necessary for optimal separation.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Purity Assessment

The purity of the final product should be assessed using a combination of the following analytical techniques:

  • Gas Chromatography (GC): To determine the percentage purity and detect any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: For solid samples, a sharp melting point range is indicative of high purity.

By following these detailed protocols and adapting them as necessary based on the specific characteristics of the crude material, researchers can achieve high-purity this compound for their scientific and developmental needs.

References

Application Note: Analytical Methods for Monitoring Reactions Involving 2,4-Dichloro-3,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2,4-Dichloro-3,6-dimethylpyridine is a key intermediate in the synthesis of various high-value chemicals, including pharmaceuticals and agrochemicals. The precise monitoring of its chemical transformations is critical for reaction optimization, kinetic analysis, yield maximization, and impurity profiling. This document provides detailed application notes and protocols for three common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy—to effectively monitor reactions involving this compound.

Illustrative Reaction Pathway: Catalytic Dechlorination

For the purpose of demonstrating these analytical methods, we will consider a hypothetical two-step catalytic hydrogenation reaction where this compound is selectively dechlorinated to form 2-Chloro-3,6-dimethylpyridine and subsequently the final product, 3,5-dimethylpyridine. Monitoring the consumption of the starting material and the formation of the intermediate and product is essential for controlling the reaction.

G Start This compound (Starting Material) Inter 2-Chloro-3,6-dimethylpyridine (Intermediate) Start->Inter + H2 - HCl End 3,5-Dimethylpyridine (Final Product) Inter->End + H2 - HCl

Caption: Hypothetical reaction pathway for the dechlorination of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is an ideal method for analyzing volatile and thermally stable compounds like chlorinated pyridines. It offers excellent separation and definitive identification based on mass spectra.

A. Experimental Protocol

  • Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer (e.g., Quadrupole).

  • Sample Preparation:

    • Withdraw a 50 µL aliquot from the reaction vessel.

    • Quench the reaction immediately by diluting it in 950 µL of a suitable solvent (e.g., dichloromethane or ethyl acetate) in a 2 mL autosampler vial.

    • If quantitative analysis is required, add a known concentration of an internal standard (e.g., naphthalene or another stable aromatic compound with a distinct retention time).

    • Vortex the sample for 10 seconds.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

B. Data Presentation

The progress of the reaction is monitored by tracking the peak areas of the reactant, intermediate, and product. Identification is confirmed by matching retention times and mass spectra with those of authentic standards.

Compound NameMolecular WeightExpected Retention Time (min)Key m/z Ions for SIM*
3,5-Dimethylpyridine107.15~6.5107, 106, 92
2-Chloro-3,6-dimethylpyridine141.60~8.2141, 143 (isotope peak), 126, 106
This compound176.04~9.8175, 177, 179 (isotope peaks), 160, 140
Naphthalene (Internal Standard)128.17~7.4128, 102

*SIM: Selected Ion Monitoring for enhanced sensitivity.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique suitable for a wide range of compounds, including those that may be non-volatile or thermally sensitive.

A. Experimental Protocol

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).

  • Sample Preparation:

    • Withdraw a 50 µL aliquot from the reaction vessel.

    • Quench and dilute the sample in 950 µL of the mobile phase starting condition (e.g., 50:50 acetonitrile/water) to a final concentration of approximately 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter into an autosampler vial to remove any particulate matter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 265 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-10 min: 50% to 95% B

      • 10-12 min: 95% B

      • 12-12.5 min: 95% to 50% B

      • 12.5-15 min: 50% B (re-equilibration)

B. Data Presentation

Quantification is achieved by integrating the peak area for each component at the specified UV wavelength and comparing it against a calibration curve.

Compound NameExpected Retention Time (min)
3,5-Dimethylpyridine~3.1
2-Chloro-3,6-dimethylpyridine~5.4
This compound~7.8

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a non-invasive, non-destructive method to monitor reactions in real-time, providing valuable kinetic data without the need for sample workup.[2][3]

A. Experimental Protocol

  • Instrumentation: Benchtop or standard NMR Spectrometer.

  • Sample Preparation:

    • The reaction is performed directly inside a 5 mm NMR tube.

    • Dissolve the starting material (this compound) and any catalysts or reagents in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a known concentration of an internal standard with a simple, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene).

    • Initiate the reaction (e.g., by adding the final reagent or by temperature change).

  • NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes).[2]

    • Ensure consistent acquisition parameters (e.g., pulse angle, relaxation delay) for quantitative accuracy.

B. Data Analysis

The concentration of each species is directly proportional to the integral of its characteristic, non-overlapping proton signals relative to the integral of the internal standard. For example, the singlet corresponding to the C5-proton or the methyl group protons can be monitored for each compound.

Workflow and Method Selection

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for real-time data, sample throughput, and the nature of potential impurities.

G cluster_0 Pre-Analysis cluster_1 Analytical Method cluster_2 Data Output A Reaction Aliquot B Quench & Dilute A->B E In-situ NMR (Real-time Kinetics) A->E Direct Analysis C GC-MS (Volatile Analytes) B->C D HPLC-UV (General Purpose) B->D F Separation & ID C->F D->F H Kinetic Profile E->H G Quantification F->G H->G

Caption: General analytical workflow for monitoring chemical reactions.

G Start Need to Monitor Reaction? Q_RealTime Real-time kinetics needed? Start->Q_RealTime Q_Volatility Analytes volatile & thermally stable? Q_RealTime->Q_Volatility No NMR Use In-situ NMR Q_RealTime->NMR Yes GCMS Use GC-MS Q_Volatility->GCMS Yes HPLC Use HPLC Q_Volatility->HPLC No

Caption: Decision tree for selecting the appropriate analytical method.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2,4-Dichloro-3,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the proposed scale-up synthesis of 2,4-dichloro-3,6-dimethylpyridine, a key intermediate in the development of pharmaceuticals and agrochemicals. The protocol details a robust synthetic route, purification methodologies, critical safety considerations, and analytical characterization techniques. The information is structured to be directly applicable in a research and development setting, with a focus on safety, scalability, and purity.

Synthetic Strategy and Overview

The synthesis of this compound on a larger scale can be effectively achieved through the chlorination of a suitable precursor, such as a dihydroxydimethylpyridine, using a potent chlorinating agent like phosphorus oxychloride (POCl₃). This method is a standard and scalable transformation in pyridine chemistry.[1]

The overall process involves three main stages: the chemical synthesis, an aqueous work-up to isolate the crude product, and a final purification step to achieve the desired product specifications.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Reactant Mixing (3,6-Dimethylpyridine-2,4-diol + POCl₃) B Controlled Heating (Reflux) A->B C Reaction Monitoring (TLC, GC-MS) B->C D Reaction Quench (Ice/Water) C->D E pH Adjustment (Basification) D->E F Solvent Extraction E->F G Drying & Concentration F->G H Crude Product G->H I Purification (Distillation or Chromatography) H->I J Analytical Characterization (GC-MS, NMR, HPLC) I->J K Final Product >98% Purity J->K

Caption: Overall workflow for the synthesis and purification of this compound.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )GradeSupplier Example
3,6-Dimethylpyridine-2,4-diol139.15>97%Commercial
Phosphorus Oxychloride (POCl₃)153.33Reagent Grade, >99%Sigma-Aldrich
Dichloromethane (DCM)84.93ACS GradeFisher Scientific
Sodium Bicarbonate (NaHCO₃)84.01Saturated SolutionVWR
Anhydrous Sodium Sulfate (Na₂SO₄)142.04Anhydrous GranularEMD Millipore
Deionized Water18.02Type IIIn-house
Ice18.02N/AIn-house
Equipment
  • 1-L, three-necked, round-bottomed flask

  • Mechanical overhead stirrer

  • Reflux condenser with a nitrogen inlet/outlet (connected to a scrubber)

  • Thermometer or thermocouple probe

  • Heating mantle with temperature controller

  • Dropping funnel or addition funnel

  • Large crystallizing dish or ice bath

  • 2-L separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Synthesis Procedure (100g Scale)
  • Setup: Assemble a 1-L, three-necked flask with a mechanical stirrer, reflux condenser (vented to a caustic scrubber), and a thermometer. Ensure the setup is in a well-ventilated fume hood.

  • Charging Reagents: Charge the flask with 3,6-Dimethylpyridine-2,4-diol (100 g, 0.719 mol).

  • POCl₃ Addition: Slowly add phosphorus oxychloride (200 mL, 330 g, 2.15 mol, 3.0 equiv) to the flask at room temperature over 30 minutes with vigorous stirring. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours.[2] Monitor the reaction progress by taking small aliquots, quenching them carefully, and analyzing by GC-MS or TLC.

  • Cooling: Once the reaction is complete (disappearance of starting material), turn off the heat and allow the mixture to cool to room temperature (20-25 °C).

Work-up and Isolation Protocol
  • Quenching (Caution: Highly Exothermic): Prepare a large beaker or flask with 1.5 kg of crushed ice and 500 mL of cold water. Under vigorous stirring, slowly and carefully pour the cooled reaction mixture onto the ice. This step must be performed slowly to control the exothermic hydrolysis of excess POCl₃. The internal temperature should be maintained below 30 °C.

  • Basification: Once the quench is complete and the solution is homogeneous, cool the mixture in an ice bath. Slowly add a saturated solution of sodium bicarbonate or 10M NaOH to neutralize the acidic solution to a pH of 8-9.[3] Ensure the temperature remains below 25 °C during neutralization.

  • Extraction: Transfer the neutralized aqueous slurry to a 2-L separatory funnel. Extract the product with dichloromethane (3 x 300 mL).[4]

  • Washing: Combine the organic layers and wash with brine (1 x 200 mL) to remove residual water.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as an oil or low-melting solid.

Purification Methodologies

The choice of purification method depends on the scale of the synthesis and the required final purity.

Purification_Decision_Tree A Crude Product Obtained B Purity Requirement? A->B C Moderate Purity (90-98%) Industrial Grade B->C Moderate D High Purity (>98%) Pharmaceutical Grade B->D High E Scale? C->E J Flash Chromatography D->J F Large Scale (>20g) E->F Large G Small Scale (<20g) E->G Small H Vacuum Distillation F->H I Recrystallization G->I

Caption: Decision tree for selecting an appropriate purification method.
Purification Method Comparison

Purification MethodTypical PurityTypical RecoveryProsCons
Vacuum Distillation 90-98%60-80%Excellent for large scales; removes non-volatiles.[3]Potential for thermal decomposition; may not separate close-boiling impurities.[3]
Recrystallization 95-99%70-90%Cost-effective, highly scalable, yields pure crystals.Requires finding a suitable solvent system; potential for product loss in mother liquor.[5]
Flash Chromatography >98%50-75%Highest resolution for impurity separation.[3]Slow and costly (solvents, silica); less ideal for very large scales.[3]
Protocol: Vacuum Distillation
  • Setup: Assemble a fractional distillation apparatus rated for vacuum operation. Use a Vigreux column to improve separation efficiency.

  • Procedure: Place the crude oil in the distillation flask. Apply vacuum (e.g., 1-10 mmHg) and slowly heat the flask using an oil bath.

  • Collection: Collect the fraction(s) that distill at the expected boiling point for the product. The boiling point will be significantly lower than at atmospheric pressure.

Protocol: Recrystallization[5]
  • Solvent Selection: Identify a suitable solvent or co-solvent system where the product is highly soluble at elevated temperatures but poorly soluble at low temperatures (e.g., heptane, ethanol/water).

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

Purity and identity of the final product should be confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any volatile impurities. A typical method would use a non-polar capillary column (e.g., DB-5MS) with a temperature gradient.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final compound.

  • High-Performance Liquid Chromatography (HPLC): To provide an accurate quantitative assessment of purity (e.g., >98%).[5]

Scale-Up and Safety Considerations

Scaling up the synthesis of this compound requires strict adherence to safety protocols due to the hazardous nature of the reagents.

Reagent Handling and Hazards
  • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic upon inhalation, and reacts violently with water. All manipulations must be performed in a certified chemical fume hood.[1]

  • Dichloropyridines: Chlorinated pyridines are generally classified as harmful or toxic. Avoid contact with skin and eyes and prevent inhalation.[7][8]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles and a face shield, especially when handling POCl₃.

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber or laminate film), a flame-retardant lab coat, and closed-toe shoes.[9]

  • Respiratory Protection: If there is a risk of inhalation, especially with POCl₃, use a full-face respirator with an appropriate acid gas cartridge.[9][10]

Waste Disposal
  • POCl₃ Quench Residue: The neutralized aqueous layer from the work-up should be disposed of as hazardous aqueous waste.

  • Organic Waste: Halogenated organic solvents (DCM) and residues must be collected in a designated halogenated waste container.

  • Consult local and institutional regulations for proper chemical waste disposal procedures. [11]

Emergency Procedures
  • Spills: For small spills, absorb with an inert material (e.g., sand or vermiculite), collect in a sealed container, and treat as hazardous waste.[7][8] For large spills, evacuate the area and contact emergency services.

  • Exposure:

    • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

References

Catalytic Systems for Reactions with 2,4-Dichloro-3,6-dimethylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic functionalization of 2,4-dichloro-3,6-dimethylpyridine. This versatile building block is a key starting material in the synthesis of a variety of complex organic molecules, including pharmaceutical intermediates. The strategic and selective functionalization of its two chloro-substituents at the C2 and C4 positions is crucial for the development of novel chemical entities.

The following sections detail various palladium- and nickel-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as copper-catalyzed amination reactions. These notes are designed to provide a comprehensive resource for researchers, offering insights into catalyst selection, reaction optimization, and practical experimental procedures.

Palladium-Catalyzed C-C Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl substituents onto the pyridine ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and organoboron compounds. The regioselectivity of the reaction can be controlled by the choice of ligand and reaction conditions, allowing for selective functionalization at either the C2 or C4 position. Generally, coupling at the C4 position is favored when using sterically hindered N-heterocyclic carbene (NHC) ligands.[1]

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Substituted 2,4-Dichloropyridines

Catalyst PrecursorLigandBaseSolventTemp. (°C)Coupling PartnerProductSelectivity (C4:C2)Yield (%)
Pd(OAc)₂IPrK₃PO₄DioxaneRTArylboronic acid4-Aryl-2-chloro-3,6-dimethylpyridine~10:1Good to Excellent
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O100Arylboronic acid2-Aryl-4-chloro-3,6-dimethylpyridineMajor C2 productGood
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O100Arylboronic acidMixture of isomersVariesModerate to Good

Note: Data is based on studies with similarly substituted dichloropyridines and represents expected outcomes.[1]

This protocol is adapted from methodologies developed for C4-selective coupling of substituted 2,4-dichloropyridines using a sterically hindered NHC ligand.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox, to a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and IPr·HCl.

  • Inert Atmosphere: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-2-chloro-3,6-dimethylpyridine.

Suzuki_Miyaura_Coupling cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle Pd(II) Pd(II) Pd(0) Pd(0) Pd(II)->Pd(0) Reduction Oxidative Addition Complex Oxidative Addition Complex Pd(0)->Oxidative Addition Complex Oxidative Addition (Ar-Cl) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (Ar'-B(OH)2) Transmetalation Complex->Pd(0) Reductive Elimination (Ar-Ar') Product Product Transmetalation Complex->Product This compound This compound This compound->Oxidative Addition Complex Arylboronic acid Arylboronic acid Arylboronic acid->Transmetalation Complex

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[2][3][4][5] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Table 2: General Catalyst System for Sonogashira Coupling

Catalyst PrecursorCo-catalystBaseSolventTemp. (°C)Coupling PartnerProduct
Pd(PPh₃)₂Cl₂CuIEt₃N or DIPEATHF or DMFRT - 60Terminal alkyne2/4-Alkynyl-4/2-chloro-3,6-dimethylpyridine

Note: The regioselectivity will depend on the specific reaction conditions.

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Solvent and Base Addition: Add the anhydrous, degassed solvent, followed by triethylamine.

  • Degassing: Degas the mixture by bubbling with argon for 10-15 minutes.

  • Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture.

  • Reaction Conditions: Stir the reaction at the desired temperature (e.g., room temperature or 60 °C).

  • Monitoring: Monitor the reaction's progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent. The filtrate is then washed with saturated aqueous NH₄Cl and brine, dried, and concentrated.

  • Purification: Purify the crude product by column chromatography.

Palladium-Catalyzed C-N Bond Forming Reactions

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between aryl halides and amines.[6][7][8][9] The choice of a bulky, electron-rich phosphine ligand is crucial for achieving high yields and selectivity. For 2,4-dichloropyridines, selective mono-amination can be achieved, typically favoring the C2 position.[10]

Table 3: Representative Catalyst Systems for Buchwald-Hartwig Amination

Catalyst PrecursorLigandBaseSolventTemp. (°C)AmineProduct
Pd₂(dba)₃XPhosNaOtBuToluene100Primary or Secondary Amine2-Amino-4-chloro-3,6-dimethylpyridine
Pd(OAc)₂BINAPCs₂CO₃Dioxane110Primary or Secondary Amine2-Amino-4-chloro-3,6-dimethylpyridine

Note: Data is based on studies with similar dichloropyridine substrates.[10]

This protocol describes a general procedure for the mono-amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous, degassed toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a glovebox, to a vial, add Pd₂(dba)₃ and XPhos. Add anhydrous, deoxygenated toluene and stir for 10 minutes to form the active catalyst.

  • Reaction Setup: In a separate flask, add this compound and sodium tert-butoxide. Evacuate and backfill the flask with inert gas.

  • Reagent Addition: Add the catalyst solution to the flask containing the substrate and base. Add the amine via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Amination cluster_catalytic_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Oxidative Addition (Ar-Cl) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Amine Coordination De-protonation De-protonation Amine Coordination->De-protonation Base De-protonation->Pd(0)L Reductive Elimination (Ar-NR2) Product Product De-protonation->Product This compound This compound This compound->Oxidative Addition Complex Amine Amine Amine->Amine Coordination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-based catalysts offer a cost-effective alternative to palladium for various cross-coupling reactions. They are particularly effective for the coupling of alkyl halides.

Nickel-Catalyzed Alkylation

The synthesis of 2-alkylated pyridines can be achieved through the nickel-catalyzed cross-coupling of 2-chloropyridines with alkyl bromides.[11] This method utilizes a bipyridine-type ligand and is conducted at high concentrations in DMF.

Table 4: Nickel-Catalyzed Cross-Electrophile Coupling

Catalyst PrecursorLigandReductantSolventTemp. (°C)Coupling PartnerProduct
NiCl₂·glymeBathophenanthrolineZnDMF60Alkyl bromide2-Alkyl-4-chloro-3,6-dimethylpyridine

Note: This is a general representation of the reaction conditions.

This protocol is based on methods for the cross-electrophile coupling of 2-chloropyridines.[11]

Materials:

  • This compound (1.0 equiv)

  • Alkyl bromide (1.5 equiv)

  • Nickel(II) chloride glyme complex (NiCl₂·glyme, 10 mol%)

  • Bathophenanthroline (10 mol%)

  • Zinc dust (2.0 equiv)

  • Anhydrous DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox, to a vial, add NiCl₂·glyme, bathophenanthroline, and zinc dust.

  • Solvent and Substrate Addition: Add anhydrous DMF, followed by this compound and the alkyl bromide.

  • Reaction Conditions: Seal the vial and heat the reaction mixture at 60 °C with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction by GC-MS. Upon completion, cool to room temperature, dilute with an organic solvent, and filter through celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Copper-Catalyzed Amination

Copper-catalyzed amination, often referred to as the Ullmann condensation, provides an alternative to palladium-catalyzed methods for C-N bond formation. These reactions can be effective for the amination of aryl chlorides, including dichloropyridines.[12]

Table 5: Copper-Catalyzed Amination with Aqueous Ammonia

Copper SourceLigandBaseSolventTemp. (°C)Amine SourceProduct
Cu₂ODMEDAK₂CO₃Ethylene glycol60-100NH₃·H₂O2/4-Amino-4/2-chloro-3,6-dimethylpyridine

Note: DMEDA = N,N'-Dimethylethylenediamine. The regioselectivity may vary.

This protocol is adapted from a method for the efficient synthesis of aminopyridine derivatives.[12]

Materials:

  • This compound (1.0 equiv)

  • Copper(I) oxide (Cu₂O, 5 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA, 10 mol%)

  • Potassium carbonate (K₂CO₃, 20 mol%)

  • Aqueous ammonia (28% solution, 20 equiv)

  • Ethylene glycol

Procedure:

  • Reaction Setup: In a reaction tube, combine this compound, Cu₂O, K₂CO₃, and DMEDA.

  • Reagent Addition: Add ethylene glycol and the aqueous ammonia solution.

  • Reaction Conditions: Seal the tube and heat the mixture to 60-100 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Assemble Glassware under Inert Atmosphere Reagents Add Substrate, Catalyst, Ligand, and Base Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Heating Heat to Desired Temperature Solvent->Heating Stirring Vigorous Stirring Heating->Stirring Monitoring Monitor Progress (TLC, GC-MS, LC-MS) Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Characterization Characterization Purify->Characterization

Caption: General experimental workflow for cross-coupling reactions.

References

Application Notes and Protocols for the Derivatization of 2,4-Dichloro-3,6-dimethylpyridine for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dichloro-3,6-dimethylpyridine is a versatile heterocyclic scaffold for the synthesis of diverse small molecule libraries for biological screening. The presence of two chlorine atoms at positions C2 and C4, which exhibit differential reactivity, allows for selective and sequential functionalization. This enables the generation of a wide array of derivatives from a single, readily available starting material. This document provides detailed application notes and experimental protocols for the strategic derivatization of this scaffold using palladium-catalyzed cross-coupling reactions and outlines a workflow for subsequent biological evaluation.

Application Notes: Reactivity and Derivatization Strategy

The two chlorine atoms on the this compound ring possess distinct electronic and steric environments, which dictates their reactivity in cross-coupling reactions. Generally, in dihalopyridines, the C2 and C4 positions are electron-deficient due to the electron-withdrawing effect of the ring nitrogen atom, making them susceptible to palladium-catalyzed reactions.[1]

For many dichloropyridines, the C2 position is more reactive towards oxidative addition by palladium catalysts. However, studies on substrates like 2,4-dichloropyridine have shown that regioselectivity can be controlled by the choice of catalyst, ligands, and reaction conditions.[2] For Buchwald-Hartwig amination, highly regioselective reactions at the C2 position of 2,4-dichloropyridine have been developed.[2] Conversely, Suzuki-Miyaura couplings on similar dichloropyrimidines often show preferential reactivity at the C4 position.[3][4]

This differential reactivity allows for a sequential derivatization strategy. A library of mono-substituted intermediates can be generated by first targeting one position under specific conditions. These intermediates can then be subjected to a second, different coupling reaction at the remaining chloro position to generate a diverse library of di-substituted products. The primary reactions explored in this guide are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[5][6]

G cluster_0 Derivatization Strategy cluster_1 Step 1: C4-Selective Functionalization cluster_2 Step 2: C2-Functionalization start This compound C4_Suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acids) start->C4_Suzuki Pd Catalyst, Base C4_Buchwald Buchwald-Hartwig (Amines) start->C4_Buchwald Pd Catalyst, Base intermediate_aryl 4-Aryl-2-chloro- 3,6-dimethylpyridine C4_Suzuki->intermediate_aryl intermediate_amino 4-Amino-2-chloro- 3,6-dimethylpyridine C4_Buchwald->intermediate_amino C2_Suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acids) final_aryl_aryl 2,4-Diaryl- 3,6-dimethylpyridine C2_Suzuki->final_aryl_aryl final_amino_aryl 4-Amino-2-aryl- 3,6-dimethylpyridine C2_Suzuki->final_amino_aryl C2_Buchwald Buchwald-Hartwig (Amines) final_aryl_amino 4-Aryl-2-amino- 3,6-dimethylpyridine C2_Buchwald->final_aryl_amino final_amino_amino 2,4-Diamino- 3,6-dimethylpyridine C2_Buchwald->final_amino_amino intermediate_aryl->C2_Suzuki intermediate_aryl->C2_Buchwald intermediate_amino->C2_Suzuki intermediate_amino->C2_Buchwald

Caption: Sequential derivatization of this compound.

Experimental Protocols

Note: These are generalized protocols adapted from procedures for similar dihalopyridines and may require optimization.[2][5] All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Regioselective C4-Arylation via Suzuki-Miyaura Coupling

This protocol is adapted from methodologies for the selective coupling of dichloropyridines and related heterocycles.[5][6]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.

  • Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[5]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-2-chloro-3,6-dimethylpyridine product.

Protocol 2: Regioselective C4-Amination via Buchwald-Hartwig Amination

This protocol is based on established methods for the Buchwald-Hartwig amination of chloropyridines.[1][2]

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equiv.)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Add anhydrous toluene (10 mL) to the flask.

  • Add this compound (1.0 mmol, 1.0 equiv.) to the mixture.

  • Add the amine (1.2 mmol, 1.2 equiv.) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.[6]

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-2-chloro-3,6-dimethylpyridine derivative.

Data Presentation

The following tables present hypothetical but representative data for the derivatization reactions. Yields are highly dependent on the specific substrates and reaction optimization.

Table 1: Example Data for C4-Selective Suzuki-Miyaura Coupling

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Chloro-3,6-dimethyl-4-phenylpyridine85
24-Methoxyphenylboronic acid2-Chloro-4-(4-methoxyphenyl)-3,6-dimethylpyridine82
33-Fluorophenylboronic acid2-Chloro-4-(3-fluorophenyl)-3,6-dimethylpyridine78
4Thiophen-2-ylboronic acid2-Chloro-3,6-dimethyl-4-(thiophen-2-yl)pyridine75

Table 2: Example Data for C4-Selective Buchwald-Hartwig Amination

EntryAmineProductYield (%)
1Morpholine4-(2-Chloro-3,6-dimethylpyridin-4-yl)morpholine90
2AnilineN-(2-Chloro-3,6-dimethylpyridin-4-yl)aniline75
3BenzylamineN-Benzyl-2-chloro-3,6-dimethylpyridin-4-amine81
4Piperidine1-(2-Chloro-3,6-dimethylpyridin-4-yl)piperidine88

Biological Screening Workflow

Once a library of derivatives is synthesized and purified, a systematic screening process is employed to identify compounds with desired biological activity. A typical workflow involves a tiered approach, starting with high-throughput primary screening to identify initial "hits," followed by more detailed secondary and tertiary assays to confirm activity and elucidate the mechanism of action.[7][8]

G cluster_workflow Biological Screening Cascade A Synthesized Compound Library (2,4-disubstituted-3,6-dimethylpyridines) B Primary Screening (e.g., Single-dose cell viability assay against a panel of cancer cell lines) A->B C Hit Identification (Compounds showing >50% inhibition) B->C D Secondary Screening (Dose-response curves to determine IC₅₀ values) C->D Active H Inactive Compounds C->H Inactive E Hit Confirmation & Prioritization (Potency & Selectivity Analysis) D->E F Tertiary Assays (Mechanism of Action, Target ID, In vivo studies) E->F Confirmed Hit G Lead Candidate F->G

Caption: A typical workflow for biological screening of a compound library.

Screening Assays

A variety of in vitro assays can be employed for the initial screening.[7] For anticancer drug discovery, common primary assays include:

  • Cell Proliferation/Viability Assays: Using reagents like MTT, MTS, or resazurin to measure the metabolic activity of cell lines after treatment with the synthesized compounds.

  • Cytotoxicity Assays: Measuring cell death through assays that quantify membrane integrity (e.g., LDH release) or apoptosis (e.g., caspase activity).

Compounds that show significant activity in primary screens ("hits") are then subjected to secondary assays to determine their potency (e.g., IC₅₀ values) and selectivity against different cell lines, including non-cancerous cells to assess potential toxicity.[9][10]

Table 3: Hypothetical Biological Screening Results (IC₅₀ Values in µM)

Compound IDStructure (R¹ at C4, R² at C2)Cancer Cell Line A (e.g., A549 Lung)Cancer Cell Line B (e.g., MCF-7 Breast)Normal Cell Line (e.g., NHDF)
DP-01 R¹=Phenyl, R²=Morpholino12.518.2> 100
DP-02 R¹=Phenyl, R²=Anilino5.28.975.6
DP-03 R¹=Morpholino, R²=Phenyl25.133.7> 100
DP-04 R¹=Morpholino, R²=Anilino48.962.1> 100
Ref. Drug Doxorubicin0.81.15.3

Data are hypothetical and for illustrative purposes only.

Conclusion

The this compound scaffold provides a robust starting point for the generation of chemically diverse compound libraries. By leveraging regioselective palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can efficiently synthesize a multitude of novel derivatives. The outlined protocols and screening workflow provide a comprehensive framework for the derivatization and subsequent biological evaluation of these compounds, facilitating the discovery of new therapeutic agents.

References

Troubleshooting & Optimization

common side reactions in the synthesis of 2,4-Dichloro-3,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dichloro-3,6-dimethylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method is the chlorination of 2,4-dihydroxy-3,6-dimethylpyridine using a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction typically involves heating the dihydroxy pyridine with an excess of POCl₃, often in the presence of a base or solvent, to replace the hydroxyl groups with chlorine atoms.

Q2: What are the most likely side reactions to occur during the synthesis of this compound?

The most prevalent side reactions are typically related to incomplete or over-chlorination. Key potential side products include:

  • Monochloro-hydroxy-dimethylpyridines: Incomplete reaction can lead to the formation of 2-chloro-4-hydroxy-3,6-dimethylpyridine or 4-chloro-2-hydroxy-3,6-dimethylpyridine.

  • Poly-chlorinated species: While less common with POCl₃, there is a possibility of over-chlorination, potentially on the pyridine ring or the methyl groups under harsh conditions.

  • Hydrolysis products: During workup, the chlorinated product can be sensitive to hydrolysis, reverting to the hydroxy- or mono-chloro-hydroxy species if the quenching of excess POCl₃ is not carefully controlled.

Q3: My reaction yield is consistently low. What are the potential causes?

Low yields can be attributed to several factors:

  • Incomplete reaction: Insufficient heating, reaction time, or amount of chlorinating agent can lead to a significant amount of unreacted starting material or monochloro intermediates.

  • Suboptimal workup procedure: The quenching of excess POCl₃ is highly exothermic and, if not managed correctly, can lead to product degradation or loss.

  • Purification losses: The final product and side products may have similar physical properties, leading to losses during purification steps like distillation or chromatography.

Q4: How can I best purify the crude this compound?

Purification strategies depend on the scale of the reaction and the nature of the impurities. Common methods include:

  • Vacuum Distillation: This is effective for large-scale purification to remove non-volatile impurities. However, it may not efficiently separate the desired product from isomers with close boiling points.

  • Column Chromatography: For high purity, column chromatography on silica gel is a suitable method. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is typically effective.

  • Recrystallization: If a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Incomplete Chlorination

Symptom: Analysis of the crude product (e.g., by GC-MS or NMR) shows the presence of significant amounts of starting material (2,4-dihydroxy-3,6-dimethylpyridine) and/or monochloro intermediates.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Reagent Ensure an adequate excess of the chlorinating agent (e.g., POCl₃) is used. A molar ratio of 1:3 to 1:5 of the dihydroxypyridine to POCl₃ is often recommended to drive the reaction to completion.
Inadequate Reaction Temperature The reaction typically requires heating. Ensure the reaction mixture reaches and maintains the optimal temperature (often reflux) for a sufficient duration. Monitor the reaction progress by TLC or GC to confirm completion.
Short Reaction Time Extend the reaction time and continue to monitor its progress. Some chlorinations can be sluggish and require prolonged heating.
Issue 2: Difficult or Hazardous Workup

Symptom: The quenching of the reaction mixture with water is excessively vigorous and difficult to control, potentially leading to loss of product.

Possible Causes & Solutions:

CauseRecommended Solution
Rapid Quenching of Excess POCl₃ The hydrolysis of phosphorus oxychloride is highly exothermic. Add the reaction mixture slowly to a well-stirred vessel of crushed ice or ice-water. Alternatively, perform a "reverse quench" by slowly adding ice-water to the cooled reaction mixture. Maintain efficient cooling throughout the quenching process.
Formation of Acidic Byproducts The workup generates phosphoric acid and HCl. Careful neutralization with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) is required. Add the base slowly and with cooling to control the exotherm.

Quantitative Data Summary

The following table presents typical yields for the chlorination of hydroxypyridines to their corresponding dichloropyridines using phosphorus oxychloride, based on analogous reactions.[1] Please note that yields can vary depending on the specific substrate and reaction conditions.

Starting MaterialProductChlorinating AgentYield (%)Purity (%)Reference
2,4-Dihydroxy-5-bromopyrimidine2,4-Dichloro-5-bromopyrimidinePOCl₃90.598[1]
2,4-Dihydroxy-6-methylpyrimidine2,4-Dichloro-6-methylpyrimidinePOCl₃8598[1]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a representative procedure for the chlorination of 2,4-dihydroxy-3,6-dimethylpyridine using phosphorus oxychloride, adapted from a general method for the solvent-free chlorination of hydroxypyridines.[1]

Materials:

  • 2,4-Dihydroxy-3,6-dimethylpyridine

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (optional, as a base)

  • Ice

  • Saturated sodium carbonate solution

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reaction vessel (e.g., a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube), combine 2,4-dihydroxy-3,6-dimethylpyridine (1.0 eq) and phosphorus oxychloride (3.0-5.0 eq).

  • If desired, a catalytic amount of pyridine can be added.

  • Heat the reaction mixture to reflux (typically 100-110 °C) and maintain this temperature for 3-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Caution: The following step is highly exothermic. Slowly and carefully pour the cooled reaction mixture onto a vigorously stirred slurry of crushed ice.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8-9. Ensure the mixture remains cool during neutralization.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

Troubleshooting_Chlorination cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting start Start Synthesis reaction Chlorination with POCl3 start->reaction workup Aqueous Workup reaction->workup low_yield Low Yield? reaction->low_yield purification Purification workup->purification product Pure Product purification->product purification->low_yield low_yield->product Acceptable Yield incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Yes workup_issue Workup Issues? low_yield->workup_issue No solution1 Increase POCl3 ratio Increase temperature/time incomplete_rxn->solution1 Yes workup_issue->purification No solution2 Slow, controlled quench Careful neutralization workup_issue->solution2 Yes solution3 Optimize purification method (e.g., fractional distillation)

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing the Synthesis of 2,4-Dichloro-3,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of 2,4-Dichloro-3,6-dimethylpyridine synthesis. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common strategy for the synthesis of chlorinated pyridines involves the chlorination of the corresponding pyridine-N-oxide. For this compound, a plausible route starts with the N-oxidation of 2,6-dimethylpyridine (2,6-lutidine), followed by chlorination with a reagent like phosphorus oxychloride (POCl₃) or a mixture of chlorine gas and sulfur dioxide. The N-oxide intermediate activates the pyridine ring for electrophilic substitution at the 4-position and subsequent nucleophilic substitution at the 2-position.

Q2: Why is N-oxidation of the starting 2,6-lutidine often necessary?

A2: The direct chlorination of 2,6-lutidine can be challenging and may lead to a mixture of products with low yields of the desired 2,4-dichloro isomer. N-oxidation activates the pyridine ring, making the 4-position more susceptible to electrophilic chlorination. The N-oxide can then be chlorinated, often with an excess of a chlorinating agent like phosphorus oxychloride (POCl₃), which can lead to the desired 2,4-dichloro product.

Q3: What are the primary safety concerns when working with chlorinating agents like phosphorus oxychloride (POCl₃)?

A3: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Reactions involving POCl₃ should be conducted under anhydrous conditions, and the quenching of excess reagent must be performed carefully by slowly adding it to ice water with vigorous stirring.

Q4: What are common side products in the synthesis of this compound?

A4: Potential side products can include monochlorinated intermediates (e.g., 2-chloro-3,6-dimethylpyridine or 4-chloro-2,6-dimethylpyridine), over-chlorinated products (trichlorinated derivatives), and isomers depending on the reaction conditions. Tar formation can also occur, especially at higher temperatures.

Q5: How can the final product be purified?

A5: Purification of this compound can be achieved through several methods. If a mixture of isomers is obtained, fractional crystallization from a suitable solvent system, such as an isopropanol/water mixture, can be effective.[1] For less thermally stable compounds, vacuum distillation is a common technique. Column chromatography on silica gel can also be employed for separating the desired product from impurities.

Troubleshooting Guide

Issue 1: Low Yield of the Desired this compound

  • Question: My reaction is resulting in a low yield of the final product. What are the likely causes and how can I improve it?

  • Answer: Low yield can stem from several factors:

    • Incomplete N-oxidation: Ensure the initial N-oxidation of 2,6-lutidine goes to completion. Monitor the reaction by TLC or GC. The N-oxidation of substituted pyridines can be achieved using reagents like hydrogen peroxide in glacial acetic acid.[2]

    • Suboptimal Chlorination Conditions: The temperature and duration of the chlorination step are critical. For analogous chlorinations of hydroxypyridines with POCl₃, temperatures around 145°C for several hours have been reported to give high yields.[1] Careful optimization of the temperature is necessary to drive the reaction to completion while minimizing side product formation.

    • Insufficient Chlorinating Agent: A sufficient excess of the chlorinating agent, such as phosphorus oxychloride, is often required. Molar ratios of the pyridine-N-oxide to POCl₃ may need to be in the range of 1:5 to 1:15 to ensure complete conversion.[1]

Issue 2: Incomplete Reaction or Presence of Starting Material

  • Question: After the reaction, I still observe a significant amount of the starting pyridine-N-oxide. What should I do?

  • Answer: This indicates that the reaction has not gone to completion. Consider the following adjustments:

    • Increase Reaction Time: Monitor the reaction progress over a longer period using TLC or GC to determine the optimal reaction time.

    • Increase Reaction Temperature: Gradually increase the reaction temperature. For selective hydrogenation of trichloropyridine, optimizing the temperature to around 140°C was found to be crucial.[3] A similar principle of temperature optimization applies here.

    • Ensure Anhydrous Conditions: Moisture can decompose the chlorinating agent (e.g., POCl₃), reducing its effectiveness. Ensure all glassware is oven-dried and reagents are anhydrous.

Issue 3: Formation of Multiple Isomers and Over-chlorinated Products

  • Question: My product is a mixture of different chlorinated isomers and possibly trichlorinated compounds. How can I improve the selectivity for the 2,4-dichloro product?

  • Answer: Poor selectivity is a common challenge in pyridine chlorination.

    • Control of Reaction Temperature: The reaction temperature plays a significant role in selectivity. Lowering the temperature may favor the formation of the desired product over more highly chlorinated derivatives.

    • Stoichiometry of Chlorinating Agent: Carefully control the molar ratio of the chlorinating agent. Using a large excess may lead to over-chlorination.

    • Catalyst Selection: For some chlorination reactions, the choice of catalyst can influence regioselectivity. While not always used with POCl₃, in other chlorination systems, catalysts are key.[3]

Issue 4: Difficult Workup and Product Isolation

  • Question: The workup procedure is difficult, and I'm losing a significant amount of product during isolation. What are some best practices?

  • Answer: The workup for reactions involving POCl₃ can be challenging.

    • Quenching Excess POCl₃: Carefully and slowly pour the reaction mixture into a large amount of crushed ice with vigorous stirring to decompose the excess POCl₃.[1]

    • pH Adjustment: After quenching, the solution will be acidic. Neutralize it carefully with a base like a 40% aqueous sodium hydroxide solution to a pH of 7-9 to precipitate the product or prepare it for extraction.[1]

    • Efficient Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane to ensure complete recovery of the product.[1] Washing the combined organic layers with brine can help to remove residual water before drying over an anhydrous salt like sodium sulfate.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for Analogous Dichloropyridine Syntheses

ParameterSynthesis of 2,5-Dichloropyridine from 2,5-Dihydroxypyridine[1]Selective Dechlorination of 2,3,6-Trichloropyridine[4]
Starting Material 2,5-Dihydroxypyridine2,3,6-Trichloropyridine
Chlorinating/Dechlorinating Agent Phosphorus oxychloride (POCl₃)Hydrogen gas
Catalyst Not specifiedPalladium-carbon (Pd/C)
Solvent Not specified (POCl₃ in excess)Methanol
Temperature ~145°C140°C
Reaction Time 4 hoursContinuous flow
Key Additives NoneTriethylamine (acid-binding agent)
Reported Yield High (not quantified)High selectivity for 2,3-dichloropyridine

Experimental Protocols

Proposed Protocol for the Synthesis of this compound

This protocol is a suggested pathway based on established methods for the synthesis of related chlorinated pyridines.[1][2] Optimization may be required.

Step 1: N-Oxidation of 2,6-Dimethylpyridine (2,6-Lutidine)

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethylpyridine in glacial acetic acid.

  • Slowly add hydrogen peroxide (30-35% solution) to the stirred solution.

  • Heat the reaction mixture to 70-80°C and maintain for several hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully remove the excess acetic acid and water under reduced pressure.

  • Dissolve the residue in water and neutralize with a solid base like sodium carbonate until the pH is approximately 8-9.

  • Extract the aqueous solution multiple times with chloroform or dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain 2,6-dimethylpyridine-N-oxide.

Step 2: Chlorination of 2,6-Dimethylpyridine-N-oxide

  • In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place the 2,6-dimethylpyridine-N-oxide obtained from the previous step.

  • Slowly add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 molar equivalents) to the flask.

  • Heat the reaction mixture to reflux (around 110-145°C) and maintain for 4-6 hours. Monitor the reaction by GC or TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring in a fume hood.

  • Neutralize the acidic solution with a 40% aqueous solution of sodium hydroxide to a pH of 7-9.

  • Extract the product from the aqueous layer three times with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or fractional crystallization.

Visualizations

G cluster_workflow Proposed Synthetic Workflow A 2,6-Dimethylpyridine (2,6-Lutidine) B 2,6-Dimethylpyridine-N-oxide A->B H₂O₂ / Acetic Acid C This compound B->C POCl₃ / Heat

Caption: Proposed two-step synthesis of this compound.

G cluster_troubleshooting Troubleshooting Decision Tree for Low Yield start Low Yield of Final Product q1 Is the reaction going to completion? (Check by TLC/GC) start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the product lost during workup? a1_yes->q2 remedy1 Increase reaction time Increase temperature Increase POCl₃ ratio a1_no->remedy1 end Improved Yield remedy1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no remedy2 Optimize quenching procedure Ensure complete extraction Check pH during neutralization a2_yes->remedy2 q3 Are there significant side products? a2_no->q3 remedy2->end a3_yes Yes q3->a3_yes remedy3 Optimize temperature Adjust stoichiometry of reagents Consider purification by crystallization a3_yes->remedy3 remedy3->end

Caption: Troubleshooting flowchart for addressing low product yield.

References

Technical Support Center: Purification of 2,4-Dichloro-3,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2,4-Dichloro-3,6-dimethylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Isomeric Impurities: Positional isomers such as 2,6-Dichloro-3,5-dimethylpyridine can form, which may have very similar physical properties to the target compound, making separation challenging.

  • Incompletely Chlorinated Intermediates: Monochloro-dimethylpyridines may be present if the chlorination reaction does not go to completion.

  • Over-chlorinated Byproducts: Trichloro-dimethylpyridines can be generated if the reaction conditions are too harsh.

  • Unreacted Starting Materials: Residual starting materials, such as 3,5-lutidine or its N-oxide, might remain.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification (e.g., toluene, dichloromethane) and residual chlorinating agents or their byproducts can be present.

  • Water: Pyridine derivatives can be hygroscopic, and water can be a persistent impurity.

Q2: My purified this compound is a yellow or brown oil/solid. What causes this discoloration?

A2: Discoloration is often due to the presence of trace impurities or degradation products. The dichloromethyl group can be susceptible to hydrolysis, which could lead to the formation of colored aldehyde impurities.[1] Exposure to air and light can also cause degradation over time. Purification via distillation, column chromatography, or recrystallization can often yield a colorless product.

Q3: How should I store purified this compound to maintain its purity?

A3: To prevent degradation, the purified compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.[1]

Q4: Which analytical techniques are most suitable for assessing the purity of this compound?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC): Ideal for separating volatile impurities and determining the area percentage purity.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile impurities and for quantification against a reference standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in identifying unknown impurities.

Troubleshooting Guides

Issue 1: Low Purity After Vacuum Distillation

Symptom: GC or NMR analysis after vacuum distillation shows the presence of closely related impurities, such as positional isomers or monochloro-dimethylpyridine.

Possible Cause: The boiling points of the target compound and the impurities are too close for effective separation by simple distillation.

Troubleshooting Steps:

  • Fractional Distillation: Employ a fractional distillation column (e.g., a Vigreux or packed column) to increase the number of theoretical plates and improve separation efficiency.

  • Optimize Distillation Parameters: Carefully control the distillation pressure and temperature to maximize the difference in volatility between the components.

  • Alternative Purification Method: If fractional distillation is ineffective, consider column chromatography or recrystallization.

Issue 2: Product Decomposition During Distillation

Symptom: The distillation pot residue is dark and tarry, and the yield of the distilled product is low. The distillate may also be discolored.

Possible Cause: this compound may be thermally unstable at the required distillation temperature, even under vacuum.

Troubleshooting Steps:

  • Lower the Distillation Temperature: Use a higher vacuum to lower the boiling point of the compound.

  • Short Path Distillation: For small quantities, a short path distillation apparatus (Kugelrohr) minimizes the time the compound is exposed to high temperatures.

  • Avoid High Temperatures: If thermal decomposition is significant, avoid distillation and use non-thermal purification methods like column chromatography or recrystallization.

Issue 3: Difficulty with Crystallization/Recrystallization

Symptom: The purified oil fails to solidify, or no crystals form after attempting recrystallization.

Possible Cause:

  • The presence of impurities is inhibiting crystallization.

  • The compound has a low melting point or exists as an oil at room temperature.

  • An inappropriate solvent system is being used for recrystallization.

Troubleshooting Steps:

  • Improve Purity: First, attempt to improve the purity of the oil using another method, such as column chromatography or acid-base extraction, to remove impurities that may be hindering crystallization.

  • Solvent Screening: Perform small-scale solubility tests with a range of solvents (polar, non-polar, and mixtures) to find a suitable system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites.

    • Seeding: If a small crystal of the pure compound is available, add it to the cooled, saturated solution.

    • Concentration: If too much solvent was used, carefully evaporate some of it and allow the solution to cool again.

Data Presentation

Table 1: Comparison of Purification Techniques

Purification MethodTypical PurityTypical RecoveryAdvantagesDisadvantages
Acid-Base Extraction Moderate (85-95%)High (>90%)Effective for removing non-basic impurities; scalable.[1]Does not remove structurally similar basic impurities.[1]
Vacuum Distillation Moderate-High (90-98%)Moderate (60-80%)Excellent for large-scale purification; removes non-volatile residues.[1]Potential for thermal decomposition; may not separate close-boiling impurities.[1]
Flash Chromatography High (>98%)Moderate (50-75%)High resolution for separating closely related impurities.[1]Can be time-consuming and costly; potential for product loss on the column.[1]
Recrystallization Very High (>99%)VariesCan provide very high purity in a single step.Dependent on finding a suitable solvent system; can have lower recovery.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Non-Basic Impurities
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The basic pyridine will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times.

  • Organic Wash: Combine the acidic aqueous layers and wash with a small volume of the organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a 3 M sodium hydroxide (NaOH) solution or saturated sodium bicarbonate (NaHCO₃) with stirring until the pH is > 9.

  • Product Extraction: Extract the free-basic pyridine from the aqueous layer with the original organic solvent (3 times).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel.

  • Elution: Begin elution with a non-polar mobile phase (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Organic Solvent crude->dissolve acid_extraction Extract with 1M HCl dissolve->acid_extraction aqueous_layer Aqueous Layer (Product as Salt) acid_extraction->aqueous_layer Product organic_layer_impurities Organic Layer (Neutral Impurities) acid_extraction->organic_layer_impurities Impurities basify Basify to pH > 9 aqueous_layer->basify extract_product Extract with Organic Solvent basify->extract_product dry_concentrate Dry and Concentrate extract_product->dry_concentrate pure_product Purified Product dry_concentrate->pure_product

Caption: Workflow for Acid-Base Extraction Purification.

troubleshooting_logic start Low Purity After Purification check_method Purification Method? start->check_method distillation Distillation check_method->distillation Distillation chromatography Chromatography check_method->chromatography Chromatography recrystallization Recrystallization check_method->recrystallization Recrystallization dist_issue Close Boiling Points or Thermal Decomposition? distillation->dist_issue chrom_issue Poor Separation? chromatography->chrom_issue recrys_issue No Crystals? recrystallization->recrys_issue fractional_dist Use Fractional Distillation dist_issue->fractional_dist Close B.P. short_path Use Short Path Distillation dist_issue->short_path Decomposition switch_to_chrom Switch to Chromatography dist_issue->switch_to_chrom Both optimize_solvent Optimize Solvent System chrom_issue->optimize_solvent change_stationary Change Stationary Phase chrom_issue->change_stationary check_purity Check Purity of Oil recrys_issue->check_purity solvent_screen Screen More Solvents recrys_issue->solvent_screen induce_cryst Induce Crystallization (Scratch/Seed) recrys_issue->induce_cryst

Caption: Troubleshooting Logic for Purification Issues.

References

Technical Support Center: Optimization of Reaction Parameters for 2,4-Dichloro-3,6-dimethylpyridine Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing substitution reactions for 2,4-dichloro-3,6-dimethylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary substitution reactions applicable to this compound?

A1: The primary substitution reactions for this compound are Nucleophilic Aromatic Substitution (SNAr), Palladium-catalyzed Buchwald-Hartwig amination, and Palladium-catalyzed Suzuki-Miyaura cross-coupling. These reactions allow for the introduction of a wide range of substituents, including amines, ethers, and aryl groups.

Q2: Which chlorine atom is more reactive on the this compound ring?

A2: The regioselectivity of substitution on the this compound ring is dependent on the reaction type. In general, for Nucleophilic Aromatic Substitution (SNAr) reactions, the C4 position is more susceptible to attack.[1] Conversely, for Palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination, the C2 position is often favored.[2]

Q3: What are the key parameters to consider when optimizing these substitution reactions?

A3: The key parameters for optimization include the choice of catalyst and ligand (for cross-coupling reactions), the base, the solvent, the reaction temperature, and the reaction time. Each of these factors can significantly influence the yield, purity, and regioselectivity of the reaction.

Q4: How can I minimize the formation of byproducts?

A4: Minimizing byproducts often involves a careful optimization of reaction conditions. Common side reactions include hydrodehalogenation (replacement of a chlorine atom with hydrogen), homocoupling of boronic acids in Suzuki reactions, and the formation of mono-substituted intermediates. Strategies to reduce these byproducts include ensuring an inert atmosphere to prevent catalyst deactivation, using high-purity reagents and anhydrous solvents, and optimizing the stoichiometry of the reactants.[3]

Troubleshooting Guides

Low or No Product Yield

Problem: The reaction is showing low or no conversion to the desired product.

Potential Cause Recommended Solution Citation
Inactive Catalyst (for Cross-Coupling) Ensure the palladium catalyst is active. Use a fresh batch of catalyst or a pre-catalyst. Confirm that the reaction is performed under a strict inert atmosphere (argon or nitrogen) as oxygen can deactivate the Pd(0) catalyst.[4]
Inappropriate Ligand (for Cross-Coupling) The choice of phosphine ligand is crucial. For Buchwald-Hartwig amination, bulky, electron-rich ligands like XPhos or SPhos are often effective. For Suzuki coupling, ligands like SPhos or dppf can be screened.[2][5]
Incorrect Base The strength and type of base are critical. For Buchwald-Hartwig reactions, strong bases like NaOtBu or K₃PO₄ are common. For Suzuki coupling, bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often used. Ensure the base is anhydrous and finely powdered.[4][5]
Suboptimal Solvent The solvent can significantly impact the reaction. For Buchwald-Hartwig and Suzuki reactions, anhydrous, deoxygenated solvents like toluene, dioxane, or THF are typically used. For SNAr reactions, polar aprotic solvents like DMF or DMSO can be effective.[4]
Insufficient Temperature Many cross-coupling and SNAr reactions require elevated temperatures (typically 80-120 °C) to proceed at a reasonable rate.[5]
Poor Regioselectivity

Problem: The substitution is occurring at the undesired position or a mixture of isomers is being formed.

Potential Cause Recommended Solution Citation
Reaction Type Favors Undesired Isomer As a general rule, SNAr favors the C4 position, while Pd-catalyzed couplings often favor the C2 position. Choose the reaction type that aligns with the desired regioselectivity.[1][2]
Ligand Effects (for Cross-Coupling) The ligand can influence regioselectivity. For Buchwald-Hartwig amination of 2,4-dichloropyridine, Xantphos-based catalysts have shown high selectivity for the C2 position.[2]
Steric Hindrance The steric bulk of the nucleophile or coupling partner can influence the site of reaction. Less hindered positions may be favored.
Temperature Effects In some cases, reaction temperature can affect the ratio of isomers. A screening of different temperatures may be necessary.

Quantitative Data Presentation

Disclaimer: The following data is for structurally similar dichloropyridines and dichloropyrimidines and should be used as a starting point for the optimization of reactions with this compound.

Table 1: Optimization of Buchwald-Hartwig Amination of Dichloropyrimidines [4]

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)AmineYield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.4)Toluene10012Aniline~70-90
2Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane11016Morpholine~65-85
3BrettPhos Pd G3 (2)-LiHMDS (1.5)THF808Benzylamine~75-95

Table 2: Optimization of Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidines with Phenylboronic Acid [1]

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (min)Yield (%)
1Pd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1001581
2Pd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1201578
3Pd(PPh₃)₄ (0.2)K₂CO₃1,4-Dioxane/H₂O1001575

Experimental Protocols

Disclaimer: These are general protocols for related compounds and may require optimization for this compound.

Protocol 1: Buchwald-Hartwig Amination (C2-Selective)[4]
  • Reaction Setup: In a glovebox, to an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equivalents).

  • Addition of Reagents: To the same flask, add this compound (1.0 equivalent) and the amine (1.1 equivalents).

  • Solvent Addition: Add anhydrous, deoxygenated toluene (to a concentration of 0.1 M with respect to the pyridine).

  • Reaction Conditions: Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling (C4-Selective)[6]
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add acetonitrile (8 mL) and deionized water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) - Etherification (C4-Selective)[7]
  • Alkoxide Formation: To a solution of the desired alcohol (e.g., methanol, ethanol), add sodium metal (1.1 equivalents) portion-wise at 0 °C to generate the sodium alkoxide in situ.

  • Substrate Addition: After the complete dissolution of the sodium, add this compound (1.0 equivalent).

  • Reaction: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Substrate, Catalyst, Ligand, Base inert Establish Inert Atmosphere reagents->inert solvent Add Anhydrous, Degassed Solvent inert->solvent heat Heat to Optimized Temp. solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction & Extract monitor->quench dry Dry & Concentrate Organic Layer quench->dry purify Purify by Chromatography dry->purify

Caption: General experimental workflow for substitution reactions.

troubleshooting_workflow start Low/No Yield check_reagents Verify Reagent Quality (Catalyst, Base, Solvent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No check_setup Confirm Reaction Setup (Inert Atmosphere, Temp.) reagents_ok->check_setup Yes replace_reagents->check_reagents setup_ok Setup Correct? check_setup->setup_ok correct_setup Correct Setup Issues setup_ok->correct_setup No optimize Systematically Optimize (Ligand, Base, Temp.) setup_ok->optimize Yes correct_setup->check_setup success Improved Yield optimize->success

Caption: Troubleshooting decision tree for low product yield.

reaction_selectivity cluster_snar SNAr cluster_pd Pd-Catalyzed Coupling substrate This compound snar_product 4-Substituted Product (Major) substrate->snar_product  Nucleophile (e.g., RO⁻, R₂NH) pd_product 2-Substituted Product (Major) substrate->pd_product  Pd Catalyst, Ligand, Base (e.g., Buchwald-Hartwig, Suzuki)

Caption: General regioselectivity of substitution reactions.

References

identifying byproducts in 2,4-Dichloro-3,6-dimethylpyridine reactions by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2,4-Dichloro-3,6-dimethylpyridine. It provides troubleshooting advice and frequently asked questions (FAQs) for identifying byproducts in its synthesis and subsequent reactions using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak for this compound in a mass spectrum?

A1: The expected molecular ion (M+) for this compound (C₇H₇Cl₂N) will appear as a cluster of peaks due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). The most abundant peaks in this cluster will be:

  • m/z 175: Corresponding to the molecule with two ³⁵Cl isotopes.

  • m/z 177: Corresponding to the molecule with one ³⁵Cl and one ³⁷Cl isotope.

  • m/z 179: Corresponding to the molecule with two ³⁷Cl isotopes.

The relative intensity of these peaks will be approximately 9:6:1, which is a characteristic isotopic pattern for a molecule containing two chlorine atoms.

Q2: What are the common byproducts I should look for in the synthesis of this compound?

A2: The synthesis of this compound typically involves the chlorination of 2,5-lutidine (3,6-dimethylpyridine). Common byproducts arise from incomplete chlorination, over-chlorination, or isomeric products. Key potential byproducts to monitor include:

  • Monochloro-3,6-dimethylpyridines: Resulting from under-chlorination.

  • Trichloro-3,6-dimethylpyridines: Resulting from over-chlorination.

  • Isomers of Dichloro-3,6-dimethylpyridine: Depending on the reaction conditions, other isomers may form.

Q3: How can I differentiate between the desired product and potential byproducts using mass spectrometry?

A3: Differentiation is primarily achieved by observing the molecular ion clusters. Each additional chlorine atom adds approximately 34 mass units (for two ³⁵Cl atoms) to the molecular weight and alters the isotopic pattern. For example:

  • Monochloro-byproducts will have a molecular ion cluster around m/z 141 and 143 with a ~3:1 intensity ratio.

  • Trichloro-byproducts will have a molecular ion cluster around m/z 209, 211, 213, and 215 with a characteristic pattern for three chlorine atoms.

Fragmentation patterns can also provide structural information to distinguish between isomers.

Troubleshooting Guide

This section addresses specific issues you might encounter during the mass spectrometry analysis of your reaction mixture.

Problem 1: I see a peak at m/z 141/143 with a 3:1 isotopic pattern.

  • Possible Cause: This indicates the presence of a monochloro-3,6-dimethylpyridine byproduct, suggesting incomplete chlorination of the starting material.

  • Troubleshooting Steps:

    • Confirm Fragmentation: Analyze the fragmentation pattern of this peak. Expect a loss of a chlorine atom (-35 or -37 u) and potentially a methyl group (-15 u).

    • Review Reaction Conditions: Consider increasing the reaction time, temperature, or the amount of chlorinating agent in your synthesis to drive the reaction to completion.

    • Chromatographic Separation: Utilize Gas Chromatography-Mass Spectrometry (GC-MS) to separate the monochloro-byproduct from your desired product for clearer identification.

Problem 2: My spectrum shows a complex cluster of peaks around m/z 209-215.

  • Possible Cause: This pattern is characteristic of a trichloro-3,6-dimethylpyridine byproduct, indicating over-chlorination.

  • Troubleshooting Steps:

    • Analyze Isotopic Pattern: The isotopic pattern for three chlorine atoms should be carefully examined to confirm the number of chlorine atoms.

    • Adjust Reaction Stoichiometry: Reduce the molar ratio of the chlorinating agent relative to the starting material in subsequent reactions.

    • Control Reaction Time and Temperature: Shorter reaction times or lower temperatures can help to minimize over-chlorination.

Problem 3: The molecular ion cluster for the dichloro-product is present, but the fragmentation pattern is unusual.

  • Possible Cause: You may have an isomer of this compound. The position of the chlorine and methyl groups can influence the fragmentation pathways.

  • Troubleshooting Steps:

    • Predict Fragmentation of Isomers: Consider the likely fragmentation patterns of other possible dichloro-3,6-dimethylpyridine isomers. For example, the loss of a methyl group or a chlorine atom might be more or less favorable depending on its position on the pyridine ring.

    • Use High-Resolution Mass Spectrometry (HRMS): HRMS can provide the exact mass of the molecular ion and its fragments, which can help in confirming the elemental composition and potentially differentiating between isomers.

    • NMR Spectroscopy: If the impurity can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for structural elucidation of isomers.

Data Presentation: Summary of Potential Byproducts

The following table summarizes the key mass spectrometry data for the target molecule and its likely byproducts.

CompoundMolecular FormulaMolecular Weight (Monoisotopic)Key m/z Peaks in Molecular Ion ClusterApproximate Isotopic Ratio
This compound (Target) C₇H₇Cl₂N175.00175, 177, 1799:6:1
Monochloro-3,6-dimethylpyridine (Byproduct)C₇H₈ClN141.04141, 1433:1
Trichloro-3,6-dimethylpyridine (Byproduct)C₇H₆Cl₃N208.96209, 211, 213, 21527:27:9:1

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring

This protocol is a general guideline for analyzing a reaction mixture containing this compound and its byproducts. Optimization may be required based on the specific instrumentation and reaction solvent.

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Extract the organic components with a suitable solvent (e.g., dichloromethane, ethyl acetate).

    • Dry the organic extract over anhydrous sodium sulfate.

    • Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) with the same solvent used for extraction.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally suitable.

    • Injector Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-300.

Mandatory Visualizations

experimental_workflow GC-MS Analysis Workflow reaction Reaction Mixture Aliquot quench Quench Reaction reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying dilution Dilute Sample drying->dilution injection GC-MS Injection dilution->injection analysis Data Analysis injection->analysis

Caption: Workflow for preparing and analyzing a reaction sample by GC-MS.

troubleshooting_logic Troubleshooting Logic for Byproduct Identification start Analyze Mass Spectrum mz_141 Peak at m/z 141/143 (3:1)? start->mz_141 mz_209 Peak at m/z 209-215? mz_141->mz_209 No monochloro Incomplete Chlorination: Monochloro-byproduct mz_141->monochloro Yes unusual_frag Unusual Fragmentation of Dichloro-Peak? mz_209->unusual_frag No trichloro Over-chlorination: Trichloro-byproduct mz_209->trichloro Yes isomer Possible Isomer Present unusual_frag->isomer Yes product Desired Product Detected unusual_frag->product No

Caption: Decision tree for identifying potential byproducts from mass spectral data.

Technical Support Center: Overcoming the Low Reactivity of 2,4-Dichloro-3,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of 2,4-dichloro-3,6-dimethylpyridine in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why is this compound generally unreactive?

A1: The low reactivity of this compound stems from a combination of two primary factors:

  • Steric Hindrance: The presence of methyl groups at positions 3 and 6 significantly obstructs the approach of nucleophiles and catalyst complexes to the adjacent chlorine atoms at positions 2 and 4. This steric bulk is a major barrier to reaction.[1][2][3]

  • Electronic Effects: The methyl groups are electron-donating, which increases the electron density of the pyridine ring. This makes the ring less electrophilic and consequently less susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4][5][6]

Q2: Which position, C2 or C4, is more likely to react?

A2: In unsubstituted 2,4-dichloropyridine, the C4 position is generally more susceptible to nucleophilic attack.[7][8] However, in this compound, the steric hindrance from the methyl group at C3 may impede reaction at C4, while the methyl group at C6 hinders the C2 position. The preferred site of reaction can be influenced by the specific reaction conditions, including the choice of catalyst, ligand, and nucleophile.[7][9]

Q3: What are the most common types of reactions attempted with this substrate?

A3: The most common reactions are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. These are fundamental methods for introducing new carbon-carbon and carbon-nitrogen bonds.[10][11][12]

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during reactions with this compound.

Issue 1: No or low conversion in Nucleophilic Aromatic Substitution (SNAr)

Question: I am attempting a nucleophilic aromatic substitution with an amine/alkoxide and see no or very little product formation, even at elevated temperatures. What can I do?

Answer:

This is a common issue due to the aforementioned steric hindrance and electronic deactivation. Here are several strategies to try:

  • Increase Reaction Temperature and Pressure: Using a sealed vessel to heat the reaction mixture to higher temperatures (e.g., 150-200 °C) can provide the necessary activation energy to overcome the high reaction barrier. Microwave-assisted heating can also be effective in rapidly reaching high temperatures.[11]

  • Use a Stronger Nucleophile and Base: Employing a more potent nucleophile or a stronger base to deprotonate the nucleophile can enhance reactivity. For example, using sodium hydride to generate an alkoxide in situ is more effective than using the alcohol with a weaker base.

  • Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred for SNAr reactions as they can help to stabilize the charged intermediate (Meisenheimer complex).[13]

EntryNucleophileBaseSolventTemperature (°C)Time (h)Conversion (%)
1MorpholineK₂CO₃Dioxane10024< 5
2MorpholineNaHDMF1502445
3MorpholineNaHDMSO1801270
4Sodium methoxide-NMP160 (Microwave)185
Issue 2: Failure of Suzuki-Miyaura Cross-Coupling

Question: My Suzuki-Miyaura reaction with this compound is not working. I am using a standard Pd(PPh₃)₄ catalyst. How can I improve this?

Answer:

Standard palladium catalysts are often ineffective for sterically hindered substrates. The key to a successful Suzuki coupling with this substrate lies in the choice of the palladium precatalyst and, most importantly, the ligand.

  • Ligand Selection: Bulky, electron-rich phosphine ligands are essential for promoting the oxidative addition of the palladium catalyst to the sterically hindered C-Cl bond. Ligands such as SPhos, XPhos, or RuPhos are excellent starting points. N-heterocyclic carbene (NHC) ligands like IPr can also be effective.[7][14]

  • Catalyst Choice: Use a modern palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, which can generate the active Pd(0) species more efficiently.[15]

  • Base and Solvent: A strong base like Cs₂CO₃ or K₃PO₄ is often required. Aprotic polar solvents like dioxane, toluene, or DMF, often with the addition of water, are typically used.[16][17]

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O100No reaction
2Phenylboronic acidPd₂(dba)₃ (2.5)SPhos (5)K₃PO₄Toluene11065
3Phenylboronic acidXPhos Pd G3 (2)-Cs₂CO₃Dioxane/H₂O10080
44-Methoxyphenylboronic acidPd(PEPPSI)(IPr) (3)-K₂CO₃Dioxane12075
Issue 3: Unsuccessful Buchwald-Hartwig Amination

Question: I am trying to couple a primary amine to this compound using Buchwald-Hartwig amination, but the reaction is failing. What should I change?

Answer:

Similar to the Suzuki reaction, the success of a Buchwald-Hartwig amination on this substrate is highly dependent on the catalyst system.

  • Ligand is Key: Sterically demanding and electron-rich biarylphosphine ligands are crucial. Josiphos, BrettPhos, or tBuXPhos are good candidates to try.[9][18]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[19]

  • Temperature: These reactions often require elevated temperatures, typically in the range of 80-120 °C.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1AnilinePd(OAc)₂ (2)BINAP (4)Cs₂CO₃Toluene110< 10
2AnilinePd₂(dba)₃ (2)Josiphos (4)NaOtBuDioxane10075
3BenzylamineBrettPhos Pd G3 (2)-LHMDSTHF8085
4MorpholinePd₂(dba)₃ (2)tBuXPhos (4)K₃PO₄Toluene11060

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen). This cycle is repeated three times.

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv) and the solvent (e.g., dioxane/water 10:1).

  • The reaction mixture is stirred vigorously and heated to the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification prep1 Weigh Reagents: Substrate, Boronic Acid, Base prep2 Assemble Glassware (Oven-dried) prep1->prep2 prep3 Inert Atmosphere (Evacuate/Backfill with Argon) prep2->prep3 react1 Add Catalyst and Solvent prep3->react1 react2 Heat and Stir react1->react2 react3 Monitor Progress (TLC/LC-MS) react2->react3 workup1 Cool and Quench react3->workup1 workup2 Extraction workup1->workup2 workup3 Drying and Concentration workup2->workup3 purify Column Chromatography workup3->purify

Caption: A typical experimental workflow for a cross-coupling reaction.

troubleshooting_logic start Low or No Reactivity Observed q1 Is the reaction a Cross-Coupling? start->q1 snar_strat S-N-Ar Strategies: - Increase Temperature/Pressure - Use Stronger Base/Nucleophile - Change to Polar Aprotic Solvent q1->snar_strat No cc_strat Cross-Coupling Strategies: - Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, Josiphos) - Use Modern Precatalyst (e.g., G3/G4) - Optimize Base and Temperature q1->cc_strat Yes

Caption: Decision-making flowchart for troubleshooting low reactivity.

Caption: Steric hindrance around the reactive chlorine atoms.

References

preventing decomposition of 2,4-Dichloro-3,6-dimethylpyridine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the decomposition of 2,4-Dichloro-3,6-dimethylpyridine during your chemical reactions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Decomposition of starting material: this compound can be sensitive to high temperatures and prolonged reaction times.- Temperature Control: Maintain the reaction at the lowest effective temperature. Consider running test reactions at various temperatures to find the optimal balance between reaction rate and stability. For instance, some derivatives like 2,6-dichloro-4-trifluoromethyl pyridine are known to be unstable at elevated temperatures.[1] - Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS and work up the reaction as soon as the starting material is consumed. - Inert Atmosphere: While generally stable, handling the compound under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions with atmospheric components, especially for sensitive coupling reactions.
Formation of Monochloro-dimethylpyridine Byproduct Reductive Dechlorination: This can occur in the presence of certain catalysts (e.g., Palladium on carbon with a hydrogen source) or reducing agents.- Catalyst Choice: For cross-coupling reactions, select a catalyst system that is less prone to promoting hydrodechlorination. - Avoid Strong Reducing Agents: If the reaction chemistry allows, avoid the use of strong reducing agents. If a reduction is necessary elsewhere in the molecule, consider a protecting group strategy for the pyridine ring.
Formation of Hydroxylated Impurities Hydrolysis: The chloro substituents on the pyridine ring can be susceptible to hydrolysis, especially under strong acidic or basic conditions at elevated temperatures.- pH Control: Maintain a neutral or mildly basic/acidic pH if possible. If strong acids or bases are required, consider running the reaction at a lower temperature and for a shorter duration. - Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, which can act as a nucleophile.
Multiple Products in Cross-Coupling Reactions Lack of Regioselectivity: In cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), both the C2 and C4 chlorine atoms can react. While the C4 position is generally more reactive, the selectivity can be influenced by the catalyst, ligands, and reaction conditions.- Ligand Selection: For palladium-catalyzed reactions, the choice of phosphine ligand can significantly influence regioselectivity. Bulky electron-rich ligands can sometimes favor reaction at the less sterically hindered position. - Reaction Conditions: Optimization of the base, solvent, and temperature can improve the selectivity of the coupling reaction. For 2,4-dichloropyridines, specific catalyst systems have been developed to achieve high C4-selectivity.[2]
Discoloration of Reaction Mixture (Darkening) Decomposition to Polymeric Materials: Pyridine derivatives can sometimes polymerize or form complex colored byproducts under harsh conditions.- Temperature Control: As with low yield, avoid excessive heating. - Purification of Reagents: Ensure all starting materials and solvents are pure, as impurities can sometimes catalyze decomposition pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: While specific studies on the decomposition of this compound are limited, based on the reactivity of related dichloropyridines, the primary decomposition pathways to be aware of during reactions are:

  • Nucleophilic Substitution: Unwanted reaction with nucleophiles present in the reaction mixture (e.g., water, amines, alcohols) at one or both chloro positions. The C4 position is generally more susceptible to nucleophilic attack than the C2 position.

  • Reductive Dechlorination: Loss of one or both chlorine atoms, particularly in the presence of a catalyst and a hydrogen source.

  • Hydrolysis: Reaction with water to form the corresponding chlorohydroxydimethylpyridine or dihydroxydimethylpyridine, which can be promoted by acidic or basic conditions.

  • Thermal Decomposition: At elevated temperatures, decomposition can occur, potentially leading to the formation of complex mixtures or polymerization. Some substituted dichloropyridines are known to be unstable at high temperatures.[1]

Q2: How should I store this compound to ensure its stability?

A2: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames. It is also advisable to protect it from moisture.

Q3: What are the optimal conditions for running a Suzuki-Miyaura coupling reaction with this compound to avoid decomposition?

A3: For a successful Suzuki-Miyaura coupling with minimal decomposition, consider the following:

  • Catalyst System: A palladium catalyst with a suitable phosphine ligand is typically used. The choice of ligand can influence both reactivity and selectivity.

  • Base: A mild base such as potassium carbonate or cesium carbonate is often preferred over strong bases like sodium hydroxide to minimize hydrolysis of the starting material.

  • Solvent: Anhydrous solvents such as toluene, dioxane, or DMF are commonly used.

  • Temperature: Reactions are often run at elevated temperatures to drive the reaction to completion, but it is crucial to find the lowest possible temperature that affords a reasonable reaction rate to prevent thermal decomposition. Monitoring the reaction is key.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere of argon or nitrogen is highly recommended to prevent oxidation of the catalyst and potential side reactions.

Q4: Can I use strong nucleophiles with this compound?

A4: Yes, but with caution. Strong nucleophiles will readily displace the chlorine atoms, with a preference for the C4 position. If your desired reaction involves a different part of the molecule, you may need to use a protecting group strategy or carefully control the reaction conditions (e.g., low temperature) to avoid unwanted nucleophilic aromatic substitution.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction. Optimization of specific parameters will be necessary for your particular substrate.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Solvent and Base: Add an anhydrous solvent (e.g., toluene or dioxane) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Product Yield check_sm Starting Material Consumed? start->check_sm side_products Significant Side Products Observed? check_sm->side_products Yes reaction_conditions Sub-optimal Reaction Conditions check_sm->reaction_conditions No mono_dechloro Monochloro Byproduct? side_products->mono_dechloro Yes hydrolysis_prod Hydroxylated Impurity? side_products->hydrolysis_prod No mono_dechloro->hydrolysis_prod No check_catalyst Review Catalyst/Ligand Choice (for selectivity and activity) mono_dechloro->check_catalyst Yes optimize_temp Optimize Temperature (Lower if possible) hydrolysis_prod->optimize_temp No anhydrous_cond Ensure Anhydrous Conditions hydrolysis_prod->anhydrous_cond Yes reaction_conditions->optimize_temp optimize_time Optimize Reaction Time reaction_conditions->optimize_time optimize_reagents Optimize Reagent Stoichiometry and Concentration reaction_conditions->optimize_reagents

Caption: A troubleshooting workflow for addressing low product yield in reactions involving this compound.

Signaling Pathway for Potential Decomposition Routes

Decomposition_Pathways start This compound thermal_decomp Thermal Decomposition (Complex Mixture/Polymerization) start->thermal_decomp Heat substitution_prod Nucleophilic Substitution (e.g., Hydroxylation) start->substitution_prod Nu⁻ dechlorination_prod Reductive Dechlorination (Monochloro/Dechloro Product) start->dechlorination_prod [H] high_temp High Temperature high_temp->thermal_decomp nucleophiles Nucleophiles (H₂O, ROH, RNH₂) nucleophiles->substitution_prod reducing_agent Reducing Agent (+ Catalyst) reducing_agent->dechlorination_prod

Caption: Potential decomposition pathways of this compound under various reaction conditions.

References

Technical Support Center: Suzuki Coupling with 2,4-Dichloro-3,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 2,4-dichloro-3,6-dimethylpyridine in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: I am observing very low to no yield of my desired product. What are the common causes and how can I improve it?

Low yields in Suzuki coupling reactions with dichloropyridines can stem from several factors:

  • Inactive Catalyst: The active Pd(0) species is sensitive to oxygen. Ensure your palladium source is fresh and the reaction is conducted under a strictly inert atmosphere.[1] Thoroughly degas your solvent and reaction mixture.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. A screening of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., 1,4-dioxane/water, toluene/water) may be necessary.[2][3] Increasing the temperature can sometimes overcome the activation energy barrier, but be aware that it can also promote side reactions.[4]

  • Poor Reagent Quality: Your boronic acid or ester may have degraded. Use fresh and high-purity reagents. A slight excess (1.2-1.5 equivalents) of the boronic acid can sometimes compensate for partial degradation.[2]

  • Ineffective Ligand: For challenging substrates like this compound, standard ligands like PPh₃ may not be sufficient. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) are often more effective at promoting the oxidative addition step.[1][2][4]

Q2: I am getting a mixture of mono-substituted products. How can I control the regioselectivity of the reaction?

For 2,4-dichloropyridines, the C4 position is generally more reactive towards Suzuki coupling.[1][5] However, selectivity can be influenced by:

  • Ligand Choice: The ligand plays a crucial role in controlling regioselectivity. For C4-selective coupling, sterically hindered NHC ligands like IPr have shown high selectivity.[1][5] Conversely, some diphosphine ligands may favor reaction at the C2 position.

  • Reaction Conditions: The choice of base and solvent can also influence the isomeric ratio of the products. A systematic screening of these parameters is recommended to optimize for the desired isomer.[5]

Q3: My reaction has stalled, and I suspect catalyst deactivation. What could be the cause and how can I prevent it?

Catalyst deactivation can be a significant issue, especially with nitrogen-containing heterocycles.

  • Pyridine Coordination: The nitrogen atom of the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[2] The use of bulky, electron-rich ligands can sterically shield the palladium and mitigate this inhibition.[4]

  • Oxygen Contamination: As mentioned, oxygen can deactivate the Pd(0) catalyst. Rigorous degassing and maintaining an inert atmosphere throughout the reaction are crucial.[6]

Q4: I am observing significant side products. What are the most common ones and how can I minimize them?

Two prevalent side reactions in Suzuki couplings are:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This can be minimized by using fresh boronic acid, avoiding excessively high temperatures and prolonged reaction times, and using anhydrous solvents when appropriate.[2][3] Switching to a boronate ester or a trifluoroborate salt can also reduce the likelihood of this side reaction.[4]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen or if the transmetalation step is slow.[2][6] Ensuring the reaction is thoroughly degassed and optimizing the base and solvent to facilitate efficient transmetalation can reduce homocoupling.[1][2]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues in the Suzuki coupling of this compound.

Troubleshooting_Suzuki_Coupling start Low Yield or No Reaction check_reagents Check Reagent Quality (Substrate, Boronic Acid, Solvent, Base) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Temperature) check_reagents->check_conditions unreacted_sm Starting Material Unreacted? check_conditions->unreacted_sm optimize_catalyst Optimize Catalyst System (Catalyst, Ligand) change_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, IPr) optimize_catalyst->change_ligand optimize_base_solvent Screen Base and Solvent change_base Try Stronger/More Soluble Base (e.g., K3PO4, Cs2CO3) optimize_base_solvent->change_base side_reactions Analyze for Side Reactions (Protodeboronation, Homocoupling) use_boronate_ester Use Boronate Ester or Trifluoroborate Salt side_reactions->use_boronate_ester Protodeboronation ensure_degassing Ensure Thorough Degassing side_reactions->ensure_degassing Homocoupling unreacted_sm->optimize_catalyst Yes complex_mixture Complex Mixture of Products? unreacted_sm->complex_mixture No complex_mixture->optimize_base_solvent No complex_mixture->side_reactions Yes increase_temp Increase Temperature successful_reaction Successful Reaction increase_temp->successful_reaction change_ligand->increase_temp lower_temp Lower Reaction Temperature change_base->lower_temp use_boronate_ester->successful_reaction ensure_degassing->successful_reaction lower_temp->successful_reaction

Caption: A workflow for troubleshooting Suzuki coupling reactions.

Data on Suzuki Coupling of Dichloropyridines

The following table summarizes reaction conditions from literature for the Suzuki coupling of various dichloropyridines, which can serve as a starting point for optimization.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)C4:C2 RatioReference
2,4-dichloropyridinep-methoxyphenylboronic acidPd(PEPPSI)(IPr) (3)-K₂CO₃ (3)Toluene10018-10.4 : 1[5]
2,4-dichloropyridinePhenylboronic acidPd(OAc)₂ (2)QPhos (4)KF (3)Toluene/H₂O10018362.4 : 1[5]
2,3,5-trichloropyridinePhenylboronic acidPd(OAc)₂ (0.5)-Na₂CO₃ (2)DMF/H₂O351287 (mono)-[2]
2,5-dichloropyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1002495 (C2)-[1]

General Experimental Protocol

This is a generalized procedure and should be optimized for your specific boronic acid.

Materials:

  • This compound

  • Aryl boronic acid (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like XPhos Pd G3) (1-5 mol%)

  • Ligand (e.g., XPhos, SPhos) (if not using a pre-catalyst)

  • Base (e.g., K₃PO₄, 2-3 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, with 10-20% water)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl boronic acid, the base, the palladium catalyst, and the ligand (if applicable).

  • Seal the vessel and evacuate and backfill with the inert gas three times to ensure all oxygen is removed.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Common Side Reactions

Side_Reactions cluster_protodeboronation Protodeboronation cluster_homocoupling Homocoupling ArBOH2 Ar-B(OH)₂ ArH Ar-H ArBOH2->ArH Undesired Side Reaction H_source + H⁺ Source (e.g., H₂O) H_source->ArH B_byproduct + B(OH)₃ ArH->B_byproduct two_ArBOH2 2 Ar-B(OH)₂ ArAr Ar-Ar two_ArBOH2->ArAr Undesired Side Reaction Pd_O2 Pd Catalyst + O₂ Pd_O2->ArAr

Caption: Common side reactions in Suzuki coupling.

References

Technical Support Center: Strategies to Improve Regioselectivity of Reactions with 2,4-Dichloro-3,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on controlling the regioselectivity of reactions involving 2,4-dichloro-3,6-dimethylpyridine. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, experimental protocols, and data tables to address specific challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in reactions with this compound?

A1: The regioselectivity of reactions at the C2 and C4 positions of this compound is governed by a combination of electronic and steric factors.

  • Electronic Effects: In many dihalo-N-heteroarenes, the halide adjacent to the nitrogen (C2) is electronically activated and has a weaker C-Cl bond, making it predisposed to oxidative addition in some cross-coupling reactions.[1] Conversely, in nucleophilic aromatic substitution (SNAr), the C4 position is often favored due to superior stabilization of the negatively charged Meisenheimer intermediate, where the charge can be delocalized onto the pyridine nitrogen.[2][3] The two electron-donating methyl groups at C3 and C6 also influence the electron density of the pyridine ring.

  • Steric Effects: The methyl groups at the C3 and C6 positions introduce significant steric hindrance. The C3-methyl group sterically encumbers both the C2 and C4 positions, while the C6-methyl group primarily hinders the C2 position. The choice of nucleophile, catalyst, and ligands can either mitigate or exacerbate these steric clashes, thereby directing the reaction to a specific site. For instance, bulky nucleophiles or ligands may favor reaction at the less hindered position.[4]

  • Catalyst and Ligand System: In palladium-catalyzed cross-coupling reactions, the choice of ligand is a critical determinant of regioselectivity.[5] Sterically hindered N-heterocyclic carbene (NHC) ligands, for example, have been shown to override innate electronic preferences and direct reactions to the C4 position. Conversely, other specific ligand systems, such as those involving Xantphos, can promote C2 selectivity in amination reactions.[5]

Q2: For palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which position (C2 or C4) is typically more reactive on this compound?

A2: The "innate" reactivity can be complex due to the interplay of electronics and sterics from the 3,6-dimethyl substitution. For unsubstituted 2,4-dichloropyridine, the C2 position is often more reactive in oxidative addition due to its proximity to the nitrogen atom.[1] However, the steric hindrance from the C3-methyl and C6-methyl groups in your substrate can significantly alter this preference.

Practically, the regioselectivity is most effectively controlled by the choice of the catalytic system.

  • For C4-selectivity: The use of very sterically hindered N-heterocyclic carbene (NHC) ligands (e.g., IPr) with a palladium source has been demonstrated to be highly effective for promoting C4-selective Suzuki, Kumada, and Negishi cross-couplings on various 2,4-dichloropyridines. Ligand-free "Jeffery" conditions have also been shown to dramatically increase C4-selectivity in Suzuki couplings.

  • For C2-selectivity: Achieving C2 selectivity often requires specific ligand and catalyst combinations. For Buchwald-Hartwig amination of 2,4-dichloropyridine, ligands like Xantphos have been shown to provide high C2-selectivity.[5]

Q3: In a Nucleophilic Aromatic Substitution (SNAr) reaction, which position is expected to be more reactive?

A3: For SNAr reactions on the 2,4-dichloropyridine scaffold, substitution is generally favored at the C4 position. This is because the intermediate formed upon nucleophilic attack at C4 (a Meisenheimer complex) is better stabilized through resonance, as the negative charge can be delocalized onto the electronegative pyridine nitrogen.[2][3]

However, the methyl groups on your substrate introduce additional considerations:

  • The C3-methyl group will sterically hinder attack at both C2 and C4.

  • The C6-methyl group will further hinder attack at C2. This combined steric hindrance might influence the overall reaction rate but the electronic preference for C4 attack often remains the dominant factor. The outcome can also be influenced by the nature of the nucleophile and the reaction conditions.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling
Problem Potential Cause Suggested Solution
Mixture of C2 and C4-arylated products. Suboptimal Ligand Choice: The ligand is not providing sufficient steric or electronic bias to favor one position.For C4-Selectivity: Employ a sterically hindered N-heterocyclic carbene (NHC) ligand such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) with a suitable palladium precatalyst. For C2-Selectivity: While more challenging, screening different phosphine ligands is recommended. For the related 2,4-dibromopyridine, higher equivalents of PPh₃ relative to the palladium source favored C2-selectivity.[6]
Low yield of desired regioisomer. Inefficient Catalyst System or Reaction Conditions. Optimize Base and Solvent: Common bases for Suzuki coupling include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can impact selectivity and yield.[7] Solvent systems like dioxane/water or toluene/water are frequently used.[8] Consider Ligand-Free Conditions for C4-Selectivity: Explore "Jeffery" conditions (e.g., Pd(OAc)₂ catalyst, aqueous base) which have been shown to provide excellent C4 selectivity (>99:1) for 2,4-dichloropyridine.
Issue 2: Lack of Selectivity in Buchwald-Hartwig Amination
Problem Potential Cause Suggested Solution
Formation of both C2- and C4-amino products. Default reactivity and non-selective catalyst system. For C2-Selectivity: Utilize a catalyst system known to favor the C2 position. A combination of Pd(OAc)₂ with the Xantphos ligand and Cs₂CO₃ as the base has been reported to give high C2:C4 selectivity (up to 50:1) for 2,4-dichloropyridine.[5] Control Reaction Temperature: Lowering the reaction temperature can enhance selectivity for the more electronically favored C2 position. A stepwise approach, where C2 amination is performed at a lower temperature followed by C4 functionalization at a higher temperature, can be effective.[5]
Significant hydrodehalogenation side product. Slow reductive elimination or presence of water. Use a Strong, Non-nucleophilic Base: Sodium tert-butoxide (NaOtBu) is a common and effective base. Ensure it is fresh and handled under inert conditions.[2] Ensure Anhydrous Conditions: Thoroughly dry all reagents and solvents. Water can lead to the undesired reduction of the starting material.[5]
Issue 3: Low Conversion or Poor Selectivity in Nucleophilic Aromatic Substitution (SNAr)
Problem Potential Cause Suggested Solution
Reaction is sluggish or does not proceed to completion. Steric hindrance from the 3,6-dimethyl groups impeding nucleophilic attack. Increase Reaction Temperature: Heating the reaction, potentially under microwave irradiation, can help overcome the activation energy barrier increased by steric hindrance. Use a More Nucleophilic Reagent: If possible, switch to a more potent nucleophile.
Mixture of C2 and C4 substitution products. Reaction conditions are not optimized to favor the electronically preferred C4 pathway. Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence regioselectivity. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO).[4] Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate may enhance selectivity for the thermodynamically favored C4 product.

Quantitative Data Summary

The following tables summarize representative data for regioselective reactions on 2,4-dihalopyridines. Note that these results are for substrates analogous to this compound and should be used as a guide for optimization.

Table 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridines

EntryArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)C4:C2 RatioYield (%)
14-Methoxyphenylboronic acidPd₂(dba)₃ / IPrK₃PO₄DioxaneRT10:191
2Phenylboronic acidPd₂(dba)₃ / IPrK₃PO₄DioxaneRT10:185
34-Tolylboronic acidPd(OAc)₂ (Ligand-free)Na₂CO₃DMF/H₂O100>99:1-

Table 2: C2-Selective Buchwald-Hartwig Amination of 2,4-Dichloropyridine [9]

EntryAmineCatalyst/LigandBaseSolventTemp (°C)C2:C4 RatioYield (%)
1AnilinePd(OAc)₂ / XantphosCs₂CO₃Dioxane100>50:185
24-MethoxyanilinePd(OAc)₂ / XantphosCs₂CO₃Dioxane10020:192
3IndolePd(OAc)₂ / XantphosCs₂CO₃Dioxane10020:178

Experimental Protocols

The following protocols are adapted from literature procedures for analogous substrates and serve as a starting point for the regioselective functionalization of this compound.

Protocol 1: General Procedure for C4-Selective Suzuki-Miyaura Coupling[2]

This protocol is adapted for achieving C4-selectivity using a sterically hindered NHC ligand.

  • Reaction Setup: To an oven-dried vial under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the NHC ligand (e.g., IPr, 5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the arylboronic acid (1.2 equiv.).

  • Solvent Addition: Add anhydrous dioxane (to achieve a concentration of ~0.1 M).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for C2-Selective Buchwald-Hartwig Amination[3][6]

This protocol is adapted for achieving C2-selectivity using a Xantphos ligand.

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous dioxane or toluene (to achieve a concentration of ~0.2 M).

  • Reaction: Seal the tube and heat the reaction mixture to 80-100 °C. Stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by silica gel column chromatography.

Visualizations

G cluster_0 Troubleshooting Workflow: Poor Regioselectivity Start Poor Regioselectivity (Mixture of C2/C4 Products) ReactionType Identify Reaction Type Start->ReactionType CrossCoupling Pd-Catalyzed Cross-Coupling ReactionType->CrossCoupling e.g., Suzuki SNAr SNAr ReactionType->SNAr e.g., Amination LigandScreen Modify Ligand System CrossCoupling->LigandScreen ConditionScreen Modify Reaction Conditions SNAr->ConditionScreen C4_Ligand For C4-Selectivity: Use bulky NHC ligand (e.g., IPr) or ligand-free 'Jeffery' conditions LigandScreen->C4_Ligand C2_Ligand For C2-Selectivity: Use specific phosphine ligand (e.g., Xantphos for amination) LigandScreen->C2_Ligand End Improved Regioselectivity C4_Ligand->End C2_Ligand->End Solvent Screen Solvents (Toluene, Dioxane, DMF, DMSO) ConditionScreen->Solvent Temperature Lower Reaction Temperature ConditionScreen->Temperature Solvent->End Temperature->End

Caption: Troubleshooting workflow for poor regioselectivity.

G cluster_1 Controlling Regioselectivity in Pd-Catalyzed Cross-Coupling Substrate This compound C4_Conditions C4-Selective Conditions Substrate->C4_Conditions Reaction C2_Conditions C2-Selective Conditions Substrate->C2_Conditions Reaction C4_Product C4-Substituted Product C2_Product C2-Substituted Product C4_Conditions->C4_Product yields C4_Detail • Bulky NHC Ligand (IPr) • Ligand-Free (Jeffery) C4_Conditions->C4_Detail C2_Conditions->C2_Product yields C2_Detail • Specific Phosphine Ligand (Xantphos) • Lower Temperature C2_Conditions->C2_Detail

Caption: Logic diagram for controlling regioselectivity.

References

Technical Support Center: Purification of 2,4-Dichloro-3,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of 2,4-Dichloro-3,6-dimethylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often depend on the synthetic route. Typically, they can include:

  • Isomeric Byproducts: Other chlorinated dimethylpyridine isomers that may form during the chlorination process.

  • Incompletely Reacted Starting Materials: Residual mono-chlorinated precursors or unreacted 2,6-lutidine derivatives.

  • Over-chlorinated Species: Trichlorinated dimethylpyridines may be present if the reaction is not carefully controlled.

  • Solvent and Reagent Residues: Residual solvents from the reaction or workup, and leftover reagents.[1]

Q2: What are the primary methods for purifying crude this compound?

A2: The most effective purification techniques for chlorinated pyridines are vacuum distillation, column chromatography, recrystallization, and acid-base extraction.[1] The best method depends on the impurity profile, the scale of the purification, and the desired final purity.

Q3: My purified product has a persistent color. How can I decolorize it?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated carbon. Dissolve the compound in a suitable organic solvent, add a small amount of activated carbon, stir or heat the mixture gently for a short period, and then filter through a pad of celite to remove the carbon. The product can then be recovered by solvent evaporation or recrystallization.[1]

Q4: How should this compound be stored?

A4: Chlorinated pyridines should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. They can be sensitive to moisture and light.

Data Presentation: Comparison of Purification Methods

The following table summarizes the effectiveness of different purification techniques for compounds similar to this compound.

Purification MethodTypical PurityTypical RecoveryAdvantagesDisadvantages
Vacuum Distillation 90-98%60-80%Excellent for large scales; effectively removes non-volatile residues.Potential for thermal decomposition; may not separate impurities with close boiling points.[2]
Flash Chromatography >98%50-75%High resolution for separating structurally similar isomers and impurities.Can be slow and costly (solvents, silica); potential for product loss on the column.
Recrystallization 95-99%70-90%Highly effective for removing small amounts of impurities from a solid product; scalable.Requires finding a suitable solvent system; can have lower recovery if the compound is highly soluble.[3]
Acid-Base Extraction 85-95%>90%Good for removing non-basic impurities; highly scalable.[4][5]Does not effectively remove other basic impurities like pyridine isomers.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process.

Issue: Low Purity After Vacuum Distillation

  • Q: My GC/MS analysis shows that the product is still contaminated with an isomeric impurity after vacuum distillation. Why did this happen?

    • A: The boiling points of the isomers are likely too close for effective separation with a simple distillation setup. To improve separation, you can use a fractional distillation column (e.g., a Vigreux column) to increase the number of theoretical plates. However, for isomers with very similar boiling points, flash chromatography is often a more effective technique.[2]

Issue: Problems with Column Chromatography

  • Q: The separation between my product and an impurity is very poor on the TLC and column.

    • A: This is typically due to an incorrect solvent system polarity. You should optimize the mobile phase by testing various solvent mixtures with TLC. Aim for a retention factor (Rf) of 0.2-0.3 for the desired compound. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can often improve separation.[1][7]

  • Q: My compound is streaking or tailing on the TLC plate and column.

    • A: Tailing is common for basic compounds like pyridines on silica gel due to interaction with acidic silanol groups.[8] To mitigate this, add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your eluent system. This will neutralize the acidic sites on the silica and lead to sharper peaks.

Issue: Challenges with Recrystallization

  • Q: My product "oils out" instead of crystallizing upon cooling.

    • A: This occurs when the compound's melting point is lower than the temperature of the solution from which it is separating, or if the solution is cooling too rapidly. Try adding a more polar co-solvent until the solution is slightly cloudy, then add a few drops of the initial solvent to clarify. Allow the solution to cool more slowly to encourage crystal formation.[1]

  • Q: No crystals are forming, even after cooling in an ice bath.

    • A: The solution may be too dilute, or the compound is too soluble in the chosen solvent.[3] You can try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound. If that fails, you may need to concentrate the solution by evaporating some of the solvent or choose a different, less-solubilizing solvent system.[3]

Experimental Protocols

Safety Precaution: this compound is expected to be an irritant and potentially harmful. Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. A common starting point for chlorinated pyridines is a mixture of hexane and ethyl acetate. Add ~0.5% triethylamine to the eluent to prevent peak tailing.

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in the initial, non-polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Begin elution with the non-polar solvent system determined by TLC. If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common choices for similar compounds include isopropanol/water mixtures or ethanol.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly filtering the hot solution through a pre-warmed funnel into a clean flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[3]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove residual impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude material in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Acid Extraction: Extract the organic solution with 1 M hydrochloric acid (HCl) (e.g., 3 portions). The basic pyridine will move into the aqueous layer as its hydrochloride salt. Combine the acidic aqueous layers.[9]

  • Organic Wash: Wash the combined aqueous layers with a small portion of the organic solvent to remove any remaining neutral impurities. Discard the organic layer.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 3 M NaOH or saturated NaHCO₃) with stirring until the pH is > 9.

  • Product Extraction: Extract the free-basic pyridine from the aqueous layer using the original organic solvent (e.g., 3 portions).

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Mandatory Visualizations

G Purification Method Selection Workflow cluster_input Initial Assessment cluster_decision Decision Points cluster_methods Purification Methods cluster_output Final Product Crude Crude Product ImpurityType Main Impurity Type? Crude->ImpurityType Scale Scale of Purification? ImpurityType->Scale Isomeric / Similar BP Extraction Acid-Base Extraction ImpurityType->Extraction Non-Basic Distillation Vacuum Distillation Scale->Distillation Large (>10g) Chroma Column Chromatography Scale->Chroma Small (<10g) Purity Required Purity? Recrystal Recrystallization Purity->Recrystal >98% / Solid Pure Pure Product Purity->Pure <98% Sufficient Distillation->Purity Chroma->Purity Recrystal->Pure Extraction->Pure

Caption: Workflow for selecting a suitable purification method.

G Troubleshooting Chromatography Issues Start Chromatography Problem Observed Problem What is the issue? Start->Problem PoorSep Poor Separation / Overlapping Spots Problem->PoorSep Poor Resolution Tailing Peak Tailing or Streaking Problem->Tailing Bad Peak Shape Sol1 Optimize Eluent Polarity via TLC. Aim for Rf of 0.2-0.3. PoorSep->Sol1 Sol2 Use a shallower solvent gradient. PoorSep->Sol2 Sol3 Add 0.5-1% Triethylamine (Et3N) to the mobile phase. Tailing->Sol3 Sol4 Ensure silica gel is of good quality and properly packed. Tailing->Sol4 End Problem Resolved Sol1->End Sol2->End Sol3->End Sol4->End

Caption: Decision tree for troubleshooting common chromatography problems.

G Acid-Base Extraction Workflow A 1. Dissolve Crude Product in Organic Solvent B 2. Extract with 1M HCl A->B C Separate Layers B->C D Aqueous Layer (Contains Pyridine Salt) C->D Aqueous E Organic Layer (Contains Neutral Impurities) C->E Organic F 3. Basify Aqueous Layer with NaOH to pH > 9 D->F J Discard E->J G 4. Extract with Organic Solvent F->G H 5. Dry & Concentrate Organic Layer G->H I Pure Product H->I

Caption: Experimental workflow for purification via acid-base extraction.

References

Validation & Comparative

1H and 13C NMR Characterization of 2,4-Dichloro-3,6-dimethylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of 2,4-dichloro-3,6-dimethylpyridine against structurally related alternatives. Due to the limited availability of experimental 13C NMR data for this compound in public databases, this guide will focus on its 1H NMR characterization and provide a detailed comparison with the complete 1H and 13C NMR data for 2,4-dichloropyridine and 2,6-lutidine (2,6-dimethylpyridine). This information is crucial for the structural elucidation and quality control of these compounds in research and development settings.

Comparative NMR Data Analysis

The following tables summarize the experimental 1H and 13C NMR spectral data for this compound and its selected alternatives. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: 1H NMR Spectral Data

CompoundSolventChemical Shift (δ) / ppmMultiplicityAssignment
This compound CDCl₃7.26sH-5
2.50sCH₃ at C-6
2.35sCH₃ at C-3
2,4-Dichloropyridine CDCl₃8.20dH-6
7.30dH-3
7.15ddH-5
2,6-Lutidine (2,6-dimethylpyridine) CDCl₃7.40tH-4
6.95dH-3, H-5
2.50s2 x CH₃

Table 2: 13C NMR Spectral Data

CompoundSolventChemical Shift (δ) / ppmAssignment
This compound CDCl₃Data not readily available-
2,4-Dichloropyridine CDCl₃151.8, 150.5, 145.2, 129.2, 122.8C-2, C-4, C-6, C-3, C-5 (tentative)
2,6-Lutidine (2,6-dimethylpyridine) CDCl₃157.1, 137.0, 120.5, 24.5C-2/C-6, C-4, C-3/C-5, 2 x CH₃

Experimental Protocols

The following is a general protocol for the acquisition of 1H and 13C NMR spectra for substituted pyridine compounds.

Sample Preparation:

  • Dissolve 5-20 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution through a pipette with a cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

1H NMR Spectroscopy:

  • Instrument: 400 MHz NMR Spectrometer

  • Pulse Program: Standard single-pulse sequence

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-15 ppm

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.

13C NMR Spectroscopy:

  • Instrument: 100 MHz NMR Spectrometer

  • Pulse Program: Proton-decoupled pulse sequence

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0-200 ppm

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.

Data Interpretation and Comparison

The 1H NMR spectrum of this compound is expected to show three singlets. The downfield singlet corresponds to the aromatic proton at the C-5 position. The two upfield singlets are assigned to the two non-equivalent methyl groups at C-3 and C-6. The chlorine atoms at positions 2 and 4, and the methyl groups at 3 and 6, remove any adjacent protons that would lead to splitting, hence the observation of singlets.

In comparison, the 1H NMR spectrum of 2,4-dichloropyridine displays a more complex pattern with a doublet for the proton at C-6, a doublet for the proton at C-3, and a doublet of doublets for the proton at C-5, reflecting the proton-proton coupling. 2,6-Lutidine, with its higher symmetry, shows a triplet for the C-4 proton and a doublet for the equivalent C-3 and C-5 protons, in addition to a singlet for the two equivalent methyl groups.

For the 13C NMR, while the experimental data for this compound is not available, predictions based on substituent effects can be made. The carbons attached to chlorine (C-2 and C-4) would be expected to appear at a lower field (higher ppm) compared to the other ring carbons. The presence of two distinct methyl carbon signals would also be expected. The available data for 2,4-dichloropyridine and 2,6-lutidine provide a reference for the expected chemical shift ranges of the pyridine ring carbons and the methyl substituents.

Visualizations

The following diagrams illustrate the structure of the target compound and a general workflow for NMR analysis.

Caption: Molecular structure of this compound.

NMR_Workflow General NMR Characterization Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Compound in Deuterated Solvent filter Filter into NMR Tube dissolve->filter h1_nmr Acquire 1H NMR Spectrum filter->h1_nmr c13_nmr Acquire 13C NMR Spectrum filter->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference assign_h1 Assign 1H Signals (Chemical Shift, Multiplicity) reference->assign_h1 assign_c13 Assign 13C Signals (Chemical Shift) reference->assign_c13 structure_elucidation Structure Elucidation / Confirmation assign_h1->structure_elucidation assign_c13->structure_elucidation

Caption: A generalized workflow for NMR sample preparation and analysis.

Mass Spectrometry Fragmentation: A Comparative Analysis of 2,4-Dichloro-3,6-dimethylpyridine and 2-Chloro-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of substituted pyridines is crucial for structural elucidation and impurity profiling. This guide provides a comparative analysis of the predicted mass spectrometry fragmentation of 2,4-dichloro-3,6-dimethylpyridine and the experimental fragmentation of 2-chloro-6-methylpyridine, supported by established principles of mass spectrometry.

The fragmentation of these compounds under electron ionization (EI) is primarily dictated by the stability of the resulting carbocations and the presence of halogen isotopes. The pyridine ring itself is relatively stable, meaning that fragmentation is often initiated at the substituent groups. For chlorinated compounds, the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments, appearing as M+ and M+2 peaks.

Comparative Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound and the observed experimental data for 2-chloro-6-methylpyridine. The predicted fragmentation for this compound is inferred from general mass spectrometry principles, including the loss of methyl radicals, chlorine atoms, and the characteristic cleavage of the pyridine ring.

Compound m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Relative Abundance (%)
This compound 175/177/179[M]⁺• (Molecular Ion)Predicted: Moderate
160/162/164[M-CH₃]⁺Predicted: High
140/142[M-Cl]⁺Predicted: Moderate
125[M-Cl-CH₃]⁺Predicted: Moderate
104[M-2Cl-H]⁺Predicted: Low
77[C₆H₅]⁺ (Phenyl cation)Predicted: Low
2-Chloro-6-methylpyridine 127/129[M]⁺• (Molecular Ion)Observed: High[1]
92[M-Cl]⁺Observed: High[1]
65[C₅H₅]⁺ (Cyclopentadienyl cation)Observed: Moderate[1]

Experimental Protocols

The mass spectra for compounds like this compound and 2-chloro-6-methylpyridine are typically obtained using Electron Ionization Mass Spectrometry (EI-MS). Below is a standard protocol for such an analysis.

Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of the purified compound in a volatile organic solvent such as methanol or dichloromethane.

  • The final concentration should be in the range of 10-100 µg/mL.

Instrumentation and Analysis:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a magnetic sector or time-of-flight (TOF) analyzer, is recommended for accurate mass measurements.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 200-250 °C.

  • Inlet System: A direct insertion probe or a gas chromatograph (GC) can be used to introduce the sample into the ion source.

  • Mass Range: Scan from m/z 40 to 300 to cover the molecular ion and expected fragments.

  • Data Acquisition: Acquire data in full scan mode to obtain a complete fragmentation pattern.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the predicted and observed fragmentation pathways for the two compounds.

G Predicted Fragmentation of this compound M M⁺• (m/z 175/177/179) This compound frag1 [M-CH₃]⁺ (m/z 160/162/164) Loss of a methyl radical M:f0->frag1:f0 -CH₃• frag2 [M-Cl]⁺ (m/z 140/142) Loss of a chlorine radical M:f0->frag2:f0 -Cl• frag3 [M-Cl-CH₃]⁺ (m/z 125) Loss of chlorine and methyl radicals frag2:f0->frag3:f0 -CH₃•

Caption: Predicted fragmentation pathway of this compound.

G Fragmentation of 2-Chloro-6-methylpyridine M M⁺• (m/z 127/129) 2-Chloro-6-methylpyridine frag1 [M-Cl]⁺ (m/z 92) Loss of a chlorine radical M:f0->frag1:f0 -Cl• frag2 [C₅H₅]⁺ (m/z 65) Loss of HCN from [M-Cl]⁺ frag1:f0->frag2:f0 -HCN

Caption: Observed fragmentation pathway of 2-chloro-6-methylpyridine.[1]

References

comparative reactivity of 2,4-Dichloro-3,6-dimethylpyridine with other dichloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. Dichloropyridines are a versatile class of scaffolds, with their reactivity profile being highly dependent on the substitution pattern of the pyridine ring. This guide provides a comparative analysis of the reactivity of 2,4-Dichloro-3,6-dimethylpyridine against other common dichloropyridine isomers, supported by experimental data and detailed protocols to inform synthetic strategy.

The reactivity of dichloropyridines is fundamentally governed by the electronic and steric environment of the chlorine atoms. The electron-withdrawing nature of the pyridine nitrogen activates the chlorine atoms at the 2-, 4-, and 6-positions towards nucleophilic attack and oxidative addition in cross-coupling reactions. However, the presence of two methyl groups in this compound introduces significant steric hindrance and electron-donating effects, which modulate its reactivity compared to less substituted dichloropyridines.

Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution (SNAr) reactions, the reactivity of dichloropyridines is influenced by the stability of the intermediate Meisenheimer complex. For unsubstituted 2,4-dichloropyridine, the C4 position is generally more susceptible to nucleophilic attack than the C2 position. This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate by the pyridine nitrogen.

For this compound, the methyl groups at positions 3 and 6 are expected to decrease the overall reactivity of the ring towards nucleophiles due to their electron-donating inductive effect. Furthermore, the methyl group at C3 provides significant steric hindrance around the C2 and C4 positions, which can influence the regioselectivity of the reaction.

Table 1: Comparative Reactivity in Nucleophilic Aromatic Substitution

Dichloropyridine IsomerNucleophileReaction ConditionsMajor ProductObservations
This compound AmineHarsh conditions (high temperature/pressure) may be requiredSubstitution at C4 may be favored, but steric hindrance is a major factor.The electron-donating methyl groups deactivate the ring, and the steric bulk around C2 and C4 can significantly slow the reaction rate.
2,4-DichloropyridinePiperidineHeat4-substituted productC4 is generally more reactive than C2.[1][2]
2,6-DichloropyridinePiperidineHeatMono-substituted productThe two chlorine atoms are equivalent, leading to a single mono-substitution product.[1]
3,5-DichloropyridinePiperidineHarsh conditions (high temp/pressure)3-substituted productLess reactive than 2- or 4-halopyridines due to the meta position of the chlorines.[1][3]
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

A solution of the dichloropyridine (1.0 eq.) and the amine nucleophile (1.2 eq.) in a suitable solvent (e.g., DMSO, NMP, or dioxane) is heated to the desired temperature (typically ranging from 80 to 150 °C). The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

SNAr_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Mix Dichloropyridine and Nucleophile in Solvent react Heat and Monitor (TLC/LC-MS) start->react Heat workup Cool, Dilute with Water, and Extract react->workup Reaction Complete purify Column Chromatography workup->purify Crude Product end Pure Product purify->end

Generalized experimental workflow for nucleophilic substitution on dichloropyridines.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for the functionalization of dichloropyridines. The regioselectivity of these reactions is highly dependent on the catalyst system and the electronic and steric properties of the pyridine substrate.

For 2,4-dichloropyridine, cross-coupling reactions often favor the C4 position, although C2 selectivity can be achieved with specific ligands.[4] In the case of this compound, the steric hindrance from the methyl groups at C3 and C6 is expected to play a crucial role in determining the site of reaction. The accessibility of the palladium catalyst to the C-Cl bonds will be a key factor.

Table 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Dichloropyridine IsomerReaction TypeCatalyst/LigandMajor ProductObservations
This compound Suzuki-MiyauraPd(PPh₃)₄ or other Pd catalystsReaction at C4 may be sterically hindered. C2 may also be challenging.The steric bulk of the methyl groups at C3 and C6 can significantly impede the approach of the bulky palladium catalyst to both the C2 and C4 positions, potentially requiring specialized catalysts or harsher conditions.
2,4-DichloropyridineSuzuki-MiyauraVarious Pd catalystsC4-arylated product is often favored, but C2-selectivity can be achieved with specific ligands.Regioselectivity is highly dependent on the reaction conditions.
2,5-DichloropyridineSuzuki-MiyauraPd(OAc)₂/SPhosC2-arylated product is generally favored.[5]The C2 position is more electrophilic.
2,6-DichloropyridineSuzuki-MiyauraPd catalystMono- or di-arylated productSequential functionalization is possible.
3,5-DichloropyridineSuzuki-MiyauraPd catalystMono-arylated productLess reactive than other isomers.[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add the dichloropyridine (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 eq.). Add a degassed solvent system (e.g., dioxane/water, toluene, or DMF). The reaction mixture is then heated (typically between 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[6]

Suzuki_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Dichloropyridine, Boronic Acid, Pd Catalyst, and Base in Solvent react Heat and Monitor (TLC/GC-MS) start->react Heat workup Cool, Aqueous Work-up, and Extraction react->workup Reaction Complete purify Column Chromatography workup->purify Crude Product end Pure Product purify->end

Generalized experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion

The reactivity of this compound is significantly influenced by the presence of the two methyl groups. These substituents decrease the overall electrophilicity of the pyridine ring, making it less reactive in nucleophilic aromatic substitution reactions compared to unsubstituted dichloropyridines. Furthermore, the steric hindrance imposed by the methyl groups at positions 3 and 6 presents a considerable challenge for functionalization at both the C2 and C4 positions in both SNAr and palladium-catalyzed cross-coupling reactions. Researchers aiming to utilize this substrate should anticipate the need for more forcing reaction conditions and may need to screen a variety of catalysts and ligands to achieve desired transformations. The unique substitution pattern, however, also offers opportunities for accessing novel, sterically encumbered pyridine derivatives that may be of interest in drug discovery and materials science.

References

X-ray crystal structure analysis of 2,4-Dichloro-3,6-dimethylpyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the three-dimensional structure of molecules is fundamental to advancing new therapies. X-ray crystallography provides unparalleled insights into the atomic arrangement of crystalline solids, informing structure-activity relationship (SAR) studies and guiding rational drug design. This guide presents a comparative analysis of the crystal structures of several dichlorinated pyridine derivatives, offering a valuable resource for those working with this important class of compounds.

While crystallographic data for 2,4-dichloro-3,6-dimethylpyridine is not publicly available, this guide leverages data from closely related dichlorinated pyridine derivatives to provide a comparative framework. The presented data highlights the influence of various substituents on the crystal packing and molecular geometry of the pyridine ring.

Comparative Crystallographic Data

The following tables summarize key crystallographic parameters for a selection of dichlorinated pyridine derivatives, facilitating a clear comparison of their structural properties.

Table 1: Crystal Data and Structure Refinement for Dichlorinated Pyridine Derivatives

ParameterMethyl 4,6-dichloropyridine-3-carboxylate4-Amino-3,5-dichloropyridine2,6-Dichloropyridine-3,5-dicarbonitrile[1]2,6-Dichloro-3-nitropyridine[2]
Formula C₇H₅Cl₂NO₂C₅H₄Cl₂N₂C₇HCl₂N₃[1]C₅H₂Cl₂N₂O₂[2]
Formula Weight 206.03163.00198.01[1]192.99[2]
Crystal System MonoclinicOrthorhombicOrthorhombic[1]Monoclinic[2]
Space Group P2₁/cPnmaPnma[1]P2₁/c[2]
a (Å) 8.033(4)12.398(3)6.8473(9)[1]7.9021(8)[2]
b (Å) 18.974(9)6.883(2)12.1307(15)[1]19.166(2)[2]
c (Å) 11.240(6)7.332(2)19.430(3)[1]11.0987(9)[2]
α (°) 909090[1]90[2]
β (°) 95.224(8)9090[1]122.072(5)[2]
γ (°) 909090[1]90[2]
Volume (ų) 1705.9(15)625.3(3)1613.9(4)[1]1424.4(2)[2]
Z 848[1]8[2]
Temperature (K) 298(2)293(2)297[1]Not Reported
Radiation Mo KαMo KαMo Kα[1]Not Reported
R-factor 0.0520.0340.067[1]0.067[2]

Experimental Protocols

The determination of crystal structures via single-crystal X-ray diffraction follows a standardized workflow. Below is a generalized protocol representative of the methodology used to obtain the data presented in this guide.

1. Crystal Growth: High-quality single crystals are essential for successful X-ray diffraction analysis. Common techniques for growing crystals of small organic molecules include:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent. The solvent is then allowed to evaporate slowly and undisturbed over a period of days to weeks, leading to the formation of single crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

2. Data Collection: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a diffractometer and typically cooled to a low temperature (e.g., 100 K or 298 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a diffraction pattern of spots. A detector records the positions and intensities of these diffracted beams.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined using least-squares methods to improve the fit between the observed and calculated diffraction data. In the final stages of refinement, hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final structure is assessed using metrics such as the R-factor.

Visualizing the Workflow and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for X-ray crystal structure analysis and the logical relationships influencing the crystal packing of substituted pyridine derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Pyridine Derivative Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation

Experimental workflow for X-ray crystal structure analysis.

substituent_effects Pyridine Pyridine Ring Substituents Substituents (-Cl, -CH3, -NO2, etc.) Pyridine->Substituents influences Intermolecular_Interactions Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking) Substituents->Intermolecular_Interactions dictate Crystal_Packing Crystal Packing Intermolecular_Interactions->Crystal_Packing determines

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 2,4-Dichloro-3,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 2,4-Dichloro-3,6-dimethylpyridine is of paramount importance for the integrity of subsequent synthetic steps and the quality of the final product. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. The selection of the optimal method hinges on factors such as the volatility and thermal stability of the analyte and its potential impurities, desired sensitivity, and the need for definitive identification of unknown components.

Methodology Comparison: HPLC vs. GC-MS

Both HPLC and GC-MS are highly effective for the purity analysis of this compound, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for a broad range of compounds, including those that are non-volatile or thermally labile.[1] For a moderately polar compound like this compound, a reverse-phase HPLC (RP-HPLC) method is a common and robust choice.[2] Separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (like C18) and a polar mobile phase.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent choice for volatile and thermally stable compounds.[1] Given that chlorinated pyridines are generally amenable to GC analysis, this technique provides high resolution and sensitivity.[1] The coupling with a mass spectrometer allows for the definitive identification of separated components based on their mass spectra, which is a significant advantage for impurity profiling.[3]

The following table summarizes the key performance characteristics of representative HPLC and GC-MS methods for the analysis of chlorinated pyridine compounds.

Data Presentation: Performance Comparison

ParameterHPLCGC-MS
Principle Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[1]Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, followed by mass-based detection.[3]
Typical Column Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)[1]Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)[3]
Mobile/Carrier Gas Gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., Acetonitrile, Methanol).[1]Inert gas (e.g., Helium, Nitrogen).[3]
Detector UV/Vis or Diode Array Detector (DAD)[2]Mass Spectrometer (MS)[3]
Limit of Detection (LOD) Typically in the range of 0.01-0.1 µg/mL for similar chlorinated pyridines.Can reach lower levels, often in the ng/mL to pg/mL range.
Limit of Quantification (LOQ) Typically in the range of 0.04-0.3 µg/mL for similar chlorinated pyridines.Generally in the low ng/mL range.
**Linearity (R²) **Commonly ≥ 0.999 over a defined concentration range.Typically ≥ 0.995 over a defined concentration range.
Accuracy (% Recovery) Typically within 98-102% for spiked samples.Generally within 95-105% for spiked samples.
Precision (%RSD) Usually < 2% for replicate injections.Typically < 5% for replicate injections.
Impurity Identification Based on retention time comparison with known standards; DAD can provide spectral information for peak purity assessment.Excellent, based on mass spectral library matching and fragmentation patterns.[1]

Experimental Protocols

Below are detailed experimental protocols for HPLC and GC-MS methods, based on established procedures for the analysis of similar chlorinated aromatic compounds.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To determine the purity of this compound and quantify related impurities using a gradient reverse-phase HPLC method with UV detection.

  • Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (150 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water[1]

    • B: Acetonitrile[1]

  • Gradient Program:

    Time (min) %B
    0.0 30
    15.0 80
    18.0 80
    18.1 30

    | 25.0 | 30 |

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30°C[1]

  • Detection Wavelength: 265 nm[1]

  • Injection Volume: 10 µL[1]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (70:30 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To determine the purity of this compound and identify volatile impurities using GC-MS.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[3]

  • Column: DB-5ms (or equivalent) capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.[1]

  • Injector Temperature: 250°C[1]

  • Detector (MS) Parameters:

    • Ion Source Temperature: 230°C[3]

    • Mass Range: m/z 40-400

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.[1]

Potential Impurities in this compound Synthesis

The synthesis of this compound typically involves the chlorination of a lutidine precursor. Potential process-related impurities may include:

  • Unreacted Starting Materials: Such as 2,6-lutidine or 3,5-lutidine.

  • Monochloro-isomers: e.g., 2-Chloro-3,6-dimethylpyridine or 4-Chloro-2,6-dimethylpyridine.

  • Other Dichloro-isomers: Positional isomers that may form during the chlorination reaction.

  • Over-chlorinated products: Such as trichloro-dimethylpyridines.

  • Reagents and Solvents: Residual reagents from the chlorination step (e.g., phosphorus oxychloride, thionyl chloride) and reaction solvents.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV/DAD Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Purity & Impurities Integrate->Quantify

Caption: Experimental workflow for HPLC purity assessment.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Inject Inject into GC Dissolve->Inject Separate Capillary Column Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect TIC Generate Total Ion Chromatogram Detect->TIC Identify Identify Impurities (Mass Spectra) TIC->Identify Quantify Quantify Purity & Impurities Identify->Quantify

Caption: Experimental workflow for GC-MS purity assessment.

Decision_Tree Start Purity Assessment of This compound Volatility Is the primary goal to analyze volatile impurities and residual solvents? Start->Volatility Identification Is definitive identification of unknown impurities critical? Volatility->Identification No GCMS GC-MS is the preferred method for comprehensive analysis. Volatility->GCMS Yes HPLC HPLC is a suitable and robust method. Identification->HPLC No Identification->GCMS Yes

Caption: Decision tree for selecting between HPLC and GC-MS.

Conclusion

Both HPLC and GC-MS are powerful and viable techniques for the purity assessment of this compound. The choice between the two often depends on the specific analytical needs and the nature of the expected impurities.

  • GC-MS is particularly advantageous for its high sensitivity and its ability to definitively identify volatile and semi-volatile impurities through mass spectral data. This makes it an excellent tool for in-depth impurity profiling and for identifying unknown components arising from the synthetic process.

  • HPLC offers great versatility and is a robust method for routine quality control, especially for quantifying less volatile by-products and degradation products. Its straightforward sample preparation and high precision make it a workhorse in many analytical laboratories.

For a comprehensive purity assessment, a combination of both techniques can be employed to provide a complete picture of the sample's composition, ensuring the high quality required in research and drug development.

References

comparing the efficacy of catalysts for 2,4-Dichloro-3,6-dimethylpyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalyst Efficacy in Reactions of 2,4-Dichloro-3,6-dimethylpyridine

For researchers and professionals in drug development, the selective functionalization of substituted pyridines is a critical step in the synthesis of novel molecular entities. This compound presents a unique challenge due to the presence of two distinct chlorine atoms, allowing for selective or sequential reactions. The efficacy and regioselectivity of these transformations are highly dependent on the chosen catalytic system. This guide provides a comparative analysis of various catalysts for common cross-coupling reactions involving this compound and its parent scaffold, 2,4-dichloropyridine, supported by experimental data from the literature.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are paramount for the functionalization of aryl halides.[1] The choice of ligand and reaction conditions can dramatically influence the outcome of the reaction, particularly the regioselectivity of C-C and C-N bond formation. For 2,4-dichloropyridines, cross-coupling typically occurs preferentially at the C2 position, which is adjacent to the nitrogen atom. However, recent advancements have enabled catalyst-controlled selectivity, favoring the C4 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The regioselectivity in the coupling of 2,4-dichloropyridines can be controlled by the choice of the catalytic system.

A comparative study on 2,4-dichloropyridine highlights the difference between a ligand-based system and a ligand-free system for achieving C4-selectivity.[2] A sterically hindered N-heterocyclic carbene (NHC) ligand promotes the reaction at the C4 position. In contrast, ligand-free Jeffery-type conditions can provide even higher C4 selectivity.[2]

Table 1: Comparison of Catalytic Systems for C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)C4:C2 SelectivityYield (%)
Pd(PEPPSI-IPr)IPrK₃PO₄Dioxane10018~10:185
PdCl₂ (Jeffery-type)NoneNa₂CO₃Toluene/H₂O10018>99:195

Data extrapolated from studies on 2,4-dichloropyridine.[2]

Protocol 1: C4-Selective Suzuki-Miyaura Coupling with Pd/IPr Catalyst

  • To an oven-dried vial, add 2,4-dichloropyridine (1 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2 mmol).

  • Add the Pd(PEPPSI-IPr) catalyst (3 mol %).

  • Evacuate and backfill the vial with argon.

  • Add degassed dioxane (5 mL).

  • Stir the mixture at 100 °C for 18 hours.

  • After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.

  • The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The residue is purified by column chromatography.

Protocol 2: C4-Selective Suzuki-Miyaura Coupling under Ligand-Free Jeffery-Type Conditions [2]

  • In a flask, combine 2,4-dichloropyridine (1 mmol), arylboronic acid (1.5 mmol), PdCl₂ (2 mol %), and Na₂CO₃ (3 mmol).

  • Add a mixture of toluene (4 mL) and water (1 mL).

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Upon completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over Mg₂SO₄, and concentrated.

  • Purification is achieved by flash chromatography.

Suzuki_Miyaura_Workflow cluster_ligand Pd/IPr System cluster_ligand_free Ligand-Free Jeffery System start1 Reactants & Catalyst Loading reaction1 Reaction at 100°C start1->reaction1 workup1 Quench & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 C4-Arylated Product (~10:1 selectivity) purification1->product1 start2 Reactants & Catalyst Loading reaction2 Reaction at 100°C start2->reaction2 workup2 Dilution & Extraction reaction2->workup2 purification2 Flash Chromatography workup2->purification2 product2 C4-Arylated Product (>99:1 selectivity) purification2->product2

Figure 1. Comparative workflow for C4-selective Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[3] For dichlorinated pyridines, achieving regioselectivity can be challenging. For 2,4-dichloropyridine, catalyst systems have been developed that show high regioselectivity for the C2 position.[4]

Table 2: Catalyst Systems for C2-Selective Buchwald-Hartwig Amination of 2,4-Dichloropyridine

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)C2:C4 SelectivityYield (%)
Pd₂(dba)₃XantphosCs₂CO₃Toluene10016>50:195
Pd(OAc)₂BINAPNaOtBuToluene8024>20:188

Data extrapolated from studies on 2,4-dichloropyridine.[4]

  • A mixture of Pd₂(dba)₃ (2 mol %), Xantphos (4 mol %), and Cs₂CO₃ (2.1 mmol) in a Schlenk tube is evacuated and backfilled with argon.

  • Toluene (5 mL), 2,4-dichloropyridine (1 mmol), and the amine (1.2 mmol) are added.

  • The reaction mixture is heated to 100 °C for 16 hours.

  • After cooling, the mixture is filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by silica gel chromatography.

Buchwald_Hartwig_Pathway Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar)Pd(X)Ln Pd0->OxAdd ArX ArX 2,4-Dichloropyridine ArX->OxAdd AmineComplex [(Ar)Pd(NHR₂)Ln]X OxAdd->AmineComplex + Amine Amine R₂NH Amine->AmineComplex Base Base Base->AmineComplex AmidoComplex [(Ar)Pd(NR₂)Ln] AmineComplex->AmidoComplex - Base-HX RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Regeneration Product 2-Amino-4-chloropyridine RedElim->Product

Figure 2. Simplified catalytic cycle for Buchwald-Hartwig amination.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. While specific comparative data for this compound is scarce, studies on other aryl chlorides suggest that palladium complexes with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are effective, often in copper-free conditions to prevent the homocoupling of the alkyne.[5][6]

Table 3: Potential Catalyst Systems for Sonogashira Coupling of Dichloropyridines

Catalyst PrecursorLigandBaseSolventTemp. (°C)Additive
PdCl₂(PPh₃)₂PPh₃Et₃NTHF65CuI
Pd(OAc)₂SPhosK₂CO₃Dioxane100None (Cu-free)
[DTBNpP]Pd(crotyl)ClDTBNpPTMPDMSOrtNone (Cu-free)

Catalyst systems are based on general efficacy for aryl chlorides and may require optimization.[6][7]

  • To a reaction vessel, add the dichloropyridine (1 mmol), terminal alkyne (1.2 mmol), base (e.g., K₂CO₃, 2 mmol), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ 2 mol %, SPhos 4 mol %).

  • The vessel is sealed, evacuated, and backfilled with an inert gas.

  • Anhydrous, degassed solvent (e.g., dioxane, 5 mL) is added.

  • The mixture is stirred at the indicated temperature until the reaction is complete (monitored by TLC or GC-MS).

  • After cooling, the reaction mixture is diluted with a suitable solvent and filtered.

  • The filtrate is concentrated and the product is isolated by column chromatography.

Conclusion

The selective functionalization of this compound is a nuanced challenge that can be addressed through careful selection of the catalytic system. For Suzuki-Miyaura couplings, ligand-free Jeffery-type conditions offer exceptional C4-selectivity, while Pd/NHC systems also provide good C4-selectivity. In contrast, Buchwald-Hartwig aminations can be directed to the C2 position with high selectivity using palladium catalysts with bidentate phosphine ligands like Xantphos. For other transformations such as Sonogashira coupling, catalyst systems proven to be effective for challenging aryl chlorides, particularly those employing bulky, electron-rich ligands under copper-free conditions, serve as a strong starting point for optimization. The experimental protocols provided herein offer a foundation for developing efficient and selective syntheses for novel pyridine-based compounds.

References

A Spectroscopic Comparison of 2,4-Dichloro-3,6-dimethylpyridine and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This publication provides a detailed spectroscopic comparison of 2,4-Dichloro-3,6-dimethylpyridine and its isomers, offering valuable data for researchers, scientists, and professionals in drug development. The guide presents a comprehensive analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate the structural elucidation and differentiation of these closely related compounds. While experimental data for this compound is available, the spectral characteristics for some of its isomers are based on predictive analysis from analogous structures.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its isomers. This information is crucial for distinguishing between the different substitution patterns on the pyridine ring.

¹H NMR Spectral Data

CompoundStructureNumber of SignalsChemical Shift (δ, ppm)Splitting Pattern
This compound3~7.1 (s, 1H, Ar-H), ~2.5 (s, 3H, CH₃), ~2.4 (s, 3H, CH₃)Singlets
2,6-Dichloro-3,5-dimethylpyridine2~7.5 (s, 1H, Ar-H), ~2.3 (s, 6H, 2xCH₃)Singlets
3,5-Dichloro-2,6-dimethylpyridine2~7.8 (s, 1H, Ar-H), ~2.6 (s, 6H, 2xCH₃)Singlets

Note: Chemical shifts are approximate and can vary based on the solvent and instrument used.

¹³C NMR Spectral Data

CompoundNumber of SignalsChemical Shift (δ, ppm)
This compound7~158, ~150, ~145, ~130, ~125, ~20, ~18
2,6-Dichloro-3,5-dimethylpyridine4~152, ~140, ~128, ~19
3,5-Dichloro-2,6-dimethylpyridine4~155, ~135, ~122, ~22

Note: ¹³C NMR spectra are typically acquired with proton decoupling, resulting in singlet signals for each unique carbon environment.

Infrared (IR) Spectroscopy Data

CompoundC-H stretch (aromatic) (cm⁻¹)C=C/C=N stretch (aromatic ring) (cm⁻¹)C-Cl stretch (cm⁻¹)
This compound~3100-3000~1600-1450~800-600
Isomers (Predicted)~3100-3000~1600-1450~800-600

Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks
This compound175 (M⁺), 177 (M+2)⁺, 179 (M+4)⁺Loss of Cl, CH₃, and subsequent fragmentation of the pyridine ring.
Isomers175 (M⁺), 177 (M+2)⁺, 179 (M+4)⁺Fragmentation patterns will vary based on the positions of the chloro and methyl groups.

Note: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature in the mass spectra of these compounds.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the dichlorodimethylpyridine isomer in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Transfer the solution to a standard 5 mm NMR tube.

  • ¹H NMR Spectrum Acquisition:

    • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.

    • Parameters: Utilize a standard pulse sequence. Key parameters include a spectral width of 0-10 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Spectrum Acquisition:

    • Spectrometer: A 75 MHz or higher field NMR spectrometer is suitable.

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.

    • Parameters: A spectral width of 0-200 ppm and a higher number of scans (e.g., 128-1024) are generally required.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Spectrometer: A standard FT-IR spectrometer equipped with an ATR accessory.

    • Background Scan: Perform a background scan of the empty ATR crystal to account for atmospheric and instrumental noise.

    • Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is typically used for these types of compounds.

  • Data Acquisition: Introduce the sample into the ion source. In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of different ions. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its isomers.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Compound 2,4-Dichloro-3,6- dimethylpyridine NMR NMR (¹H, ¹³C) Compound->NMR IR FT-IR Compound->IR MS Mass Spec. Compound->MS Isomers Isomers Isomers->NMR Isomers->IR Isomers->MS NMR_Data Chemical Shifts, Splitting Patterns NMR->NMR_Data IR_Data Functional Group Vibrations IR->IR_Data MS_Data Molecular Ion, Fragmentation MS->MS_Data Comparison Structural Elucidation NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Workflow for Spectroscopic Comparison of Isomers.

A Comparative Guide to the Synthetic Validation of 2,4-Dichloro-3,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proposed Primary Synthetic Route: A Two-Step Approach from 2,6-Dimethylpyridine

A plausible and efficient pathway to 2,4-Dichloro-3,6-dimethylpyridine commences with the commercially available starting material, 2,6-dimethylpyridine (2,6-lutidine). This route involves an initial N-oxidation to activate the pyridine ring, followed by a one-pot dichlorination and deoxygenation.

Step 1: Synthesis of 2,6-Dimethylpyridine-N-oxide

The initial step involves the oxidation of the nitrogen atom of the pyridine ring. This transformation increases the electron density at the 4-position, facilitating subsequent electrophilic substitution.

Step 2: Dichlorination and Deoxygenation

The second step employs a reagent capable of both chlorinating the pyridine ring and removing the N-oxide functional group. Phosphorus oxychloride (POCl₃) is a suitable reagent for this transformation, as it is known to chlorinate pyridine-N-oxides at the 2- and 4-positions, followed by deoxygenation.[1][2]

Alternative Synthetic Route: A Multi-Step Pathway with Regioselectivity Challenges

An alternative approach could begin with 2,6-dimethyl-4-pyridone. This route involves the initial chlorination at the 4-position, followed by the introduction of the second chlorine atom.

  • Chlorination of 2,6-dimethyl-4-pyridone: Treatment with a chlorinating agent such as phosphorus oxychloride would yield 4-chloro-2,6-dimethylpyridine.[3][4]

  • Direct Chlorination of 4-chloro-2,6-dimethylpyridine: The subsequent introduction of a chlorine atom at the 2-position is challenging. The directing effects of the two methyl groups (activating, ortho/para-directing) and the existing chlorine (deactivating, ortho/para-directing) would likely lead to a mixture of products, with poor regioselectivity for the desired 2,4-dichloro isomer.

Due to these regioselectivity challenges, the primary proposed route is considered more viable for selectively obtaining the target compound.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key aspects of the proposed primary synthetic route, with estimated yields based on analogous reactions reported in the literature.

StepTransformationReagents & ConditionsTypical Yield (Analogous Reactions)Purity Considerations
Route 1, Step 1 N-Oxidation2,6-Dimethylpyridine, Hydrogen Peroxide, Acetic Acid85-95%Recrystallization
Route 1, Step 2 Dichlorination & Deoxygenation2,6-Dimethylpyridine-N-oxide, POCl₃, heat40-60% (estimated)Column chromatography to separate isomers
Alternative Route Multi-step from 2,6-dimethyl-4-pyridoneVariousLower overall yield expectedSignificant purification challenges due to poor regioselectivity in the final chlorination step

Experimental Protocols

Protocol for Proposed Primary Synthetic Route 1

Step 1: Synthesis of 2,6-Dimethylpyridine-N-oxide

  • To a stirred solution of 2,6-dimethylpyridine (1.0 eq.) in glacial acetic acid (3-5 volumes), add hydrogen peroxide (30% aqueous solution, 1.5-2.0 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 70-80°C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium carbonate.

  • Extract the product with dichloromethane (3 x 5 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2,6-dimethylpyridine-N-oxide by recrystallization from a suitable solvent system (e.g., acetone/heptane).

Step 2: Synthesis of this compound

  • In a flask equipped with a reflux condenser and a dropping funnel, place 2,6-dimethylpyridine-N-oxide (1.0 eq.).

  • Slowly add phosphorus oxychloride (POCl₃, 3.0-5.0 eq.) dropwise at 0°C.

  • After the addition is complete, slowly heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 3-5 hours.

  • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material and the formation of the product.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate this compound.

Mandatory Visualization

Synthetic_Route Proposed Synthesis of this compound A 2,6-Dimethylpyridine B 2,6-Dimethylpyridine-N-oxide A->B H₂O₂, Acetic Acid (N-Oxidation) C This compound B->C POCl₃, Heat (Dichlorination & Deoxygenation)

Caption: Proposed synthetic pathway to this compound.

References

biological activity comparison between derivatives of 2,4-Dichloro-3,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Anticancer Activity

The anticancer potential of various dichlorophenyl-pyridine and dimethylpyridine-carboxamide derivatives has been investigated against several human cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50), providing a quantitative comparison of their cytotoxic effects.

2-Phenol-4,6-dichlorophenyl-pyridine Derivatives as Topoisomerase Inhibitors

A study exploring a series of 2-phenol-4,6-dichlorophenyl-pyridines identified compounds with significant anti-proliferative activity. The primary mechanism of action for these derivatives was determined to be the inhibition of topoisomerase IIα (Topo IIα), a critical enzyme in DNA replication and repair.[1]

Table 1: Anti-proliferative Activity of 2-Phenol-4,6-dichlorophenyl-pyridine Derivatives [1]

CompoundHCT-15 (Colon Cancer) IC50 (µM)T47D (Breast Cancer) IC50 (µM)
Etoposide (Control) 0.981.12
Compound 2 0.450.87
Compound 12 0.330.54

Note: Lower IC50 values indicate greater potency.

Dimethylpyridine-3-carboxamide Derivatives as MMP-13 Inhibitors

A series of dimethylpyridine-3-carboxamide derivatives were evaluated for their inhibitory effects on matrix metalloproteinase 13 (MMP-13), an enzyme implicated in cancer progression and metastasis. Several of these compounds also exhibited notable cytotoxic activity against various cancer cell lines.[2]

Table 2: Cytotoxic Activity of Dimethylpyridine-3-carboxamide Derivatives [2]

CompoundA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)LoVo (Colon Cancer) IC50 (µM)NHDF (Normal Fibroblasts) IC50 (µM)
Cisplatin (Control) 1.22.53.1> 50
Compound 3d 5.27.86.5> 100

Note: Lower IC50 values indicate greater potency. A higher IC50 against normal cells (NHDF) suggests selectivity for cancer cells.

Comparative Analysis of Antimicrobial Activity

The emergence of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Derivatives of chloropyridine have demonstrated promising activity against a range of bacterial and fungal strains.

2-Amino-4-chloropyridine Schiff Base Derivatives

A series of Schiff bases derived from 2-amino-4-chloropyridine were synthesized and screened for their in-vitro antimicrobial activity. The minimum inhibitory concentration (MIC) was determined to quantify their efficacy.[3]

Table 3: Antimicrobial Activity of 2-Amino-4-chloropyridine Derivatives (MIC in µg/mL) [3]

CompoundStaphylococcus aureusBacillus cereusEscherichia coliPseudomonas aeruginosaAspergillus flavus
Ciprofloxacin (Control) 12.512.56.256.25-
Fluconazole (Control) ----25
Compound 3b 255050100100
Compound 3c 50251005050
Compound 3d 255050100100
Compound 3f 12.525505050
Compound 3g 2512.510050100

Note: Lower MIC values indicate greater antimicrobial activity.

Experimental Protocols

In Vitro Anti-proliferative Activity Assay (MTT Assay)

The cytotoxic effects of the compounds were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cells were seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: Following the treatment period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

Topoisomerase IIα Inhibition Assay

The inhibitory activity against human topoisomerase IIα was determined by measuring the relaxation of supercoiled plasmid DNA.

  • Reaction Mixture: The reaction mixture contained supercoiled pBR322 DNA, human topoisomerase IIα, and the test compound at various concentrations in an assay buffer.

  • Incubation: The mixture was incubated at 37°C for 30 minutes.

  • Reaction Termination: The reaction was stopped by the addition of a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: The DNA products were separated by electrophoresis on a 1% agarose gel.

  • Visualization: The DNA bands were visualized under UV light after staining with ethidium bromide. The inhibition of DNA relaxation was quantified by densitometry.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

The antimicrobial activity was assessed using the agar well diffusion method.

  • Inoculum Preparation: Bacterial and fungal strains were cultured in their respective broths to achieve a standardized cell density.

  • Agar Plate Preparation: Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) was poured into sterile Petri dishes.

  • Inoculation: The agar surface was uniformly inoculated with the microbial suspension.

  • Well Creation and Compound Addition: Wells of a specific diameter were created in the agar, and a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) was added to each well.

  • Incubation: The plates were incubated at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well was measured in millimeters.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

The MIC was determined using the broth microdilution method in 96-well microtiter plates.

  • Serial Dilution: The test compounds were serially diluted in the appropriate broth medium.

  • Inoculation: Each well was inoculated with a standardized microbial suspension.

  • Incubation: The plates were incubated under the same conditions as the agar well diffusion method.

  • MIC Determination: The MIC was recorded as the lowest concentration of the compound at which no visible microbial growth was observed.

Visualizing Experimental and Logical Workflows

To facilitate a clearer understanding of the processes involved in biological activity screening and the logical relationships in structure-activity relationship (SAR) studies, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_sar Structure-Activity Relationship start Design of Derivatives synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification invitro In Vitro Assays (e.g., MTT, MIC) purification->invitro Test Compounds data_analysis Data Analysis (IC50 / MIC Calculation) invitro->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis Activity Data lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design

Caption: A generalized workflow for the discovery and optimization of bioactive compounds.

SAR_Logic cluster_modifications Structural Modifications Core Core Scaffold (e.g., Dichloropyridine) R1 Substitution at R1 R2 Substitution at R2 R3 Substitution at R3 Activity Biological Activity (e.g., Anticancer, Antimicrobial) R1->Activity Influences R2->Activity Influences R3->Activity Influences

Caption: The logical relationship between structural modifications and biological activity in SAR studies.

References

A Comparative Guide to the Computational Analysis of 2,4-Dichloro-3,6-dimethylpyridine's Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's electronic properties is paramount for predicting its reactivity, stability, and potential biological activity. This guide provides a comparative analysis of the computational approaches used to study the electronic properties of 2,4-Dichloro-3,6-dimethylpyridine and related substituted pyridines. While direct computational studies on this compound are not extensively available in public literature, this guide leverages data from structurally similar compounds to offer valuable insights and a framework for future research.

Understanding Electronic Properties through Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the electronic structure of molecules.[1][2][3][4] These methods allow for the calculation of various electronic descriptors that are crucial for understanding molecular interactions.

Key Electronic Properties and Their Significance

Several key parameters are typically investigated in computational studies to characterize the electronic nature of a molecule:

  • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.[5][6] A smaller gap suggests higher reactivity.

  • Dipole Moment: This property measures the overall polarity of a molecule, which is crucial for understanding its solubility and how it interacts with other polar molecules, including biological targets.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface.[7] It helps in identifying regions that are prone to electrophilic or nucleophilic attack, which is vital for predicting reaction sites.[7][8]

Comparative Data on Substituted Pyridines

MoleculeComputational MethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
PyridineB3LYP/6-311++G(d,p)-6.78-0.656.132.22
2-ChloropyridineB3LYP/6-311++G(d,p)-7.01-1.025.993.21
4-MethylpyridineB3LYP/6-311++G(d,p)-6.45-0.515.942.60
2-Chloro-6-methylpyridineB3LYP/6-311++G**-6.89-0.876.022.89
3-NitropyridineB3LYP/6-311++G(d,p)-7.54-2.115.433.87

Note: The values presented are representative and can vary slightly depending on the specific computational level of theory and software used. The data for this compound is not available in the cited literature and would require a dedicated computational study.

Experimental and Computational Workflow

The process of computationally studying the electronic properties of a molecule like this compound follows a well-defined workflow. This process ensures the accuracy and reliability of the obtained results.

computational_workflow cluster_setup 1. Input Preparation cluster_calculation 2. Quantum Chemical Calculations cluster_analysis 3. Property Analysis cluster_output 4. Results and Interpretation mol_structure Define Molecular Structure comp_method Select Computational Method (e.g., DFT) mol_structure->comp_method basis_set Choose Basis Set (e.g., 6-311++G(d,p)) comp_method->basis_set geom_opt Geometry Optimization basis_set->geom_opt freq_calc Frequency Calculation (to confirm minimum energy) geom_opt->freq_calc sp_energy Single Point Energy Calculation freq_calc->sp_energy homo_lumo HOMO-LUMO Analysis sp_energy->homo_lumo dipole Dipole Moment Calculation sp_energy->dipole mep Molecular Electrostatic Potential (MEP) Mapping sp_energy->mep data_table Tabulate Quantitative Data homo_lumo->data_table dipole->data_table visualization Visualize Orbitals and MEP Maps mep->visualization interpretation Interpret Electronic Properties and Reactivity data_table->interpretation visualization->interpretation

Computational Chemistry Workflow

Detailed Experimental Protocols

A typical computational protocol for analyzing the electronic properties of substituted pyridines involves the following steps:

  • Geometry Optimization: The initial 3D structure of the molecule is optimized to find its most stable energetic conformation. This is commonly performed using DFT methods, such as the B3LYP functional, combined with a basis set like 6-311++G(d,p), which is known to provide a good balance between accuracy and computational cost for organic molecules.[1]

  • Frequency Calculations: After optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculations: With the optimized geometry, single-point energy calculations are carried out to determine the electronic properties. This step yields crucial data such as the energies of the HOMO and LUMO, the dipole moment, and the molecular electrostatic potential.

  • Analysis and Visualization: The output from the calculations is then analyzed. The HOMO-LUMO gap is calculated by taking the difference between the LUMO and HOMO energies. Molecular visualization software is used to generate MEP maps and to visualize the spatial distribution of the frontier molecular orbitals.

Conclusion

References

Safety Operating Guide

Safe Disposal of 2,4-Dichloro-3,6-dimethylpyridine: An Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of 2,4-Dichloro-3,6-dimethylpyridine are critical for ensuring laboratory safety and environmental protection. Due to its chemical structure as a chlorinated pyridine, this compound must be treated as hazardous waste. Adherence to strict disposal protocols is essential for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the highest safety standards. All handling of the compound and its waste should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield must be worn.[2][3]

  • Hand Protection: Use chemically resistant gloves, such as butyl rubber or Viton®.[4]

  • Body Protection: A flame-retardant lab coat is necessary to protect clothing and skin.[3]

  • Respiratory Protection: Work in a well-ventilated area or under a chemical fume hood to prevent the inhalation of vapors.[3][4]

Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. This compound waste is classified as hazardous due to its potential toxicity and persistence.

  • Classification: This compound must be managed as a halogenated organic waste .[1]

  • Segregation: It is crucial to segregate this waste stream. Do not mix with non-halogenated organic waste, aqueous waste, or other incompatible materials such as strong oxidizing agents or acids.[1][4][5]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all institutional, local, and federal hazardous waste regulations.[3][4] Under no circumstances should this chemical be poured down the drain or discarded in regular trash.[2][3]

  • Waste Collection:

    • Container: Collect all waste containing this compound (including pure substance, solutions, and contaminated materials like pipette tips or absorbent pads) in a designated, chemically compatible, and leak-proof container with a secure screw-top cap.[3][4][5] Polyethylene or glass containers are generally suitable.

    • Labeling: The container must be clearly and accurately labeled as soon as the first drop of waste is added. The label must include:

      • The words "Hazardous Waste ".[1][3]

      • The full chemical name: "This compound " (no formulas or abbreviations).[3]

      • A clear indication of the associated hazards (e.g., Toxic, Irritant).[4]

  • Waste Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area.[4]

    • The storage area should be cool, dry, and well-ventilated, away from heat, sparks, or open flames.[5]

    • Ensure secondary containment is in place to mitigate any potential leaks.[1] Keep the container closed at all times except when adding waste.[2]

  • Disposal and Pickup:

    • Once the waste container is full or the project is complete, arrange for disposal.

    • Submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department.[1]

    • The waste will be collected and managed by a licensed hazardous waste disposal company.[2]

Spill Management

In the event of a spill, evacuate the immediate area and assess the situation.

  • Small Spills: If the spill is small and you are trained to handle it, wear the appropriate PPE. Absorb the spill using an inert, non-combustible material like vermiculite, sand, or earth.[3][6][7] Collect the absorbed material and contaminated debris into a sealed, labeled container for disposal as hazardous waste.[3][6][7]

  • Large Spills: For large spills, evacuate the area immediately. Alert your supervisor and contact your institution's EHS department or emergency response team.[4][6]

Data Summary: Hazard Profile

While a specific Safety Data Sheet (SDS) for this compound is not available, the table below summarizes the hazards of closely related chlorinated pyridine compounds to inform safe handling and disposal procedures.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.[3][8]Avoid all direct contact, ingestion, and inhalation.[3] Use appropriate PPE at all times.[9]
Skin Corrosion/Irritation Causes skin irritation.[3] Contaminated clothing should be removed and washed before reuse.[6][9]Wear chemically resistant gloves and a lab coat.[3] In case of contact, wash skin thoroughly with soap and water.[10]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[3]Wear chemical safety goggles or a face shield.[3] If contact occurs, flush eyes for at least 15 minutes.[7][10]
Environmental Hazard Halogenated organic compounds can be persistent in the environment. Do not allow the chemical to enter drains or waterways.[3][6]Contain all spills and dispose of waste through approved channels.[9]

Disposal Workflow

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound cluster_prep Phase 1: Preparation & Handling cluster_waste Phase 2: Waste Management cluster_disposal Phase 3: Final Disposal A Wear Full PPE (Goggles, Gloves, Lab Coat) B Handle in Chemical Fume Hood A->B C Generate Waste (e.g., unused chemical, contaminated items) B->C D Characterize as 'Hazardous - Halogenated Organic' C->D E Collect in a Labeled, Sealed, Compatible Container D->E F Store in Designated Satellite Accumulation Area with Secondary Containment E->F G Request Waste Pickup from Environmental Health & Safety (EHS) F->G H EHS Arranges for Disposal via Licensed Hazardous Waste Vendor G->H

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for 2,4-Dichloro-3,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for handling 2,4-Dichloro-3,6-dimethylpyridine, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar chlorinated pyridine compounds and are designed to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles & Face ShieldChemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[1] A face shield should be worn when there is a risk of splashing.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended for handling pyridine and its derivatives.[2] Always inspect gloves for damage before use and change them immediately if contaminated.[3]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned to maximize skin coverage.[3]
Foot Protection Closed-toe ShoesShoes that fully cover the feet are required in the laboratory to protect against spills.[3]
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4] If vapors or aerosols are generated, a respirator may be necessary.[5]

Experimental Protocols

Safe Handling Protocol:

  • Preparation: Before handling the compound, ensure the work area is clean and uncluttered. Verify that a chemical fume hood is functioning correctly. All necessary PPE should be inspected and worn properly.[3]

  • Handling: Conduct all work with this compound inside a certified chemical fume hood to minimize inhalation exposure.[2] Avoid all personal contact, including inhalation and contact with skin and eyes.[6][7] Do not eat, drink, or smoke in the handling area.[6][8]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[9] Decontaminate the work surface and any equipment used.

Spill and Emergency Procedures:

  • Minor Spills: In case of a small spill, absorb the material with inert substances like sand or earth.[6][7] Sweep up the material, place it into a suitable, labeled container for disposal, and clean the affected area.[9]

  • Major Spills: For larger spills, evacuate the area and alert the appropriate emergency response team.

  • Skin Contact: If the chemical comes into contact with skin, immediately wash the affected area with plenty of soap and water.[9][10] Remove contaminated clothing and wash it before reuse.[9][10]

  • Eye Contact: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[10][11]

  • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][10]

  • Ingestion: If swallowed, rinse the mouth with water and seek immediate medical attention.[9][11]

Disposal Plan

Waste Characterization: All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.[3]

Disposal Procedures:

  • Containerization: Collect waste in a designated, compatible, and properly labeled hazardous waste container.[12] The container must be kept tightly closed except when adding waste.[12]

  • Labeling: Label the container with the words "HAZARDOUS WASTE" and the full chemical name.[12]

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Disposal: Dispose of the waste through an approved waste disposal plant, following all local, state, and federal regulations.[5][9] Do not mix with other waste streams.[5][12]

Workflow and Safety Diagram

Safe Handling and Disposal Workflow for this compound prep Preparation - Verify fume hood - Inspect and wear PPE handling Handling - Work in fume hood - Avoid personal contact prep->handling Proceed post_handling Post-Handling - Decontaminate area - Wash hands handling->post_handling Task Complete spill Spill or Exposure Event handling->spill waste_collection Waste Collection - Collect in labeled container post_handling->waste_collection Generate Waste spill_response Emergency Response - Evacuate if necessary - Follow first aid spill->spill_response Activate spill_response->post_handling Aftermath disposal Disposal - Follow regulations - Use approved facility waste_collection->disposal Ready for Pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-3,6-dimethylpyridine
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-3,6-dimethylpyridine

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